molecular formula C8H6ClNO B1586819 3-Chloro-2-methylphenyl isocyanate CAS No. 40397-90-8

3-Chloro-2-methylphenyl isocyanate

Cat. No.: B1586819
CAS No.: 40397-90-8
M. Wt: 167.59 g/mol
InChI Key: NGQMCUWZGVMILT-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenyl isocyanate is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-3-isocyanato-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMCUWZGVMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370931
Record name 1-chloro-3-isocyanato-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40397-90-8
Record name 1-chloro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-isocyanato-2-methylbenzene
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Foundational & Exploratory

3-Chloro-2-methylphenyl isocyanate CAS 40397-90-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS 40397-90-8) is a specialized electrophilic intermediate critical to the synthesis of bioactive aryl ureas, carbamates, and hydrazinecarboxamides.[1] Unlike generic phenyl isocyanates, this scaffold offers a unique steric and electronic profile due to the ortho-methyl and meta-chloro substitution pattern.[1] This specific arrangement is frequently exploited in medicinal chemistry to modulate the conformational entropy of drug candidates (particularly kinase inhibitors) and in agrochemistry to enhance the metabolic stability of insecticides.[2]

This guide provides a comprehensive technical analysis of CAS 40397-90-8, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in structure-activity relationship (SAR) campaigns.[2]

Chemical Profile & Specifications

PropertySpecification
CAS Number 40397-90-8
IUPAC Name 1-Chloro-3-isocyanato-2-methylbenzene
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~246 °C (est.[1] at 760 mmHg)
Density > 1.2 g/cm³
Reactivity Highly moisture sensitive; reacts violently with nucleophiles
Hazards H330 (Fatal if inhaled) , H315, H319, H334 (Sensitizer)

Structural Insight: The 2-methyl group provides significant steric bulk proximal to the isocyanate (-N=C=O) moiety.[1] In downstream urea products, this forces the aromatic ring out of planarity, often locking the molecule into a bioactive conformation that favors binding to sterically demanding pockets (e.g., the ATP-binding site of kinases).[2] The 3-chloro group serves as a lipophilic anchor (increasing LogP) and blocks metabolic oxidation at the meta position.[1]

Validated Synthesis Protocol

Methodology: Conversion of 3-chloro-2-methylaniline to the isocyanate using Triphosgene.[1] Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene for bench-scale synthesis, though it still generates phosgene in situ and requires strict safety controls.[2]

Reagents:
  • Precursor: 3-Chloro-2-methylaniline (1.0 eq)[1]

  • Reagent: Triphosgene (0.35 eq)[2]

  • Base: Triethylamine (TEA) (catalytic or stoichiometric depending on acid sensitivity)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[2]

Step-by-Step Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Vent the system through a caustic scrubber (NaOH solution) to neutralize escaping phosgene.[2]

  • Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

  • Addition: Dropwise add a solution of 3-chloro-2-methylaniline (1.0 eq) and TEA (optional, 1.0 eq) in DCM over 30 minutes. Caution: Exothermic reaction.[1][2]

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor reaction progress via FT-IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).[1]

  • Workup: Cool the mixture. Remove solvent under reduced pressure.[1]

  • Purification: Purify the residue via vacuum distillation. Note: Isocyanates are sensitive to silica gel; distillation is preferred.[2]

Reactivity & Applications

The core utility of CAS 40397-90-8 lies in its reactivity with nucleophiles to form stable pharmacophores.[1]

Pathway Analysis (Graphviz Diagram)

G Start 3-Chloro-2-methylphenyl Isocyanate (CAS 40397-90-8) Urea Diaryl Urea (Kinase Inhibitor Scaffold) Start->Urea + Amine (Fast) Carbamate Carbamate (Prodrug/Agrochemical) Start->Carbamate + Alcohol (Heat/Cat.) Semicarb Hydrazinecarboxamide (Insecticide Active) Start->Semicarb + Hydrazine (Controlled Temp) Degradation Symmetrical Urea (Impurity) Start->Degradation + Moisture (Hydrolysis) Amine Amine (R-NH2) Amine->Start Alcohol Alcohol (R-OH) Alcohol->Start Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Start Water Water (H2O) Water->Start

Figure 1: Divergent synthesis pathways.[2] The isocyanate serves as a linchpin for generating three distinct classes of bioactive molecules. Note the degradation pathway with water, emphasizing the need for anhydrous conditions.

Key Applications in Drug Discovery & Agrochemistry
  • Kinase Inhibitor Scaffolds (Ureas):

    • Reaction with heteroaromatic amines yields diaryl ureas similar to Sorafenib .[1][2] The 2-methyl substituent restricts rotation around the N-phenyl bond, potentially locking the inhibitor into an active "Type II" kinase binding conformation.[2]

    • Reference: Synthesized analogs demonstrate antiproliferative activity by targeting the Raf/MEK/ERK pathway [1].[1][2]

  • Novel Insecticides (Hydrazinecarboxamides):

    • Reacting CAS 40397-90-8 with complex hydrazones yields compounds such as N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide .[1]

    • Mechanism:[1][2][3][4][5] These compounds act as voltage-dependent sodium channel blockers or mitochondrial complex inhibitors in resistant pest strains [2].[1]

  • Antimicrobial Thiazoles:

    • Used to synthesize N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine via thiourea intermediates.[1][6] These derivatives show efficacy against S. aureus [3].[1]

Handling & Safety (HSE)

CRITICAL WARNING: Isocyanates are potent respiratory sensitizers and can be fatal if inhaled (H330).[1][2]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2] A full-face respirator is required if working outside a hood (not recommended).[1]

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[2] This mixture converts the isocyanate into the less toxic urea/amine derivative.[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture ingress will cause pressure buildup (CO₂ generation) and formation of insoluble urea solids (white precipitate).[1][2]

References

  • Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates."[2] Asian Journal of Chemistry, vol. 25, no.[2] 10, 2013. Link[2]

  • European Patent Office.[1] "Lactam Pesticidal Compounds."[1] EP 4467535 A1, 2023.[2] Link

  • Karegoudar, P., et al. "Synthesis, Characterization and Antimicrobial Activity of Some New Thiazole Derivatives."[2] MDPI Molbank, 2021.[2] Link

  • Thermo Fisher Scientific.[1] "Safety Data Sheet: this compound." Link

Sources

3-Chloro-2-methylphenyl Isocyanate: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-methylphenyl isocyanate: Molecular Structure, Bonding, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

This compound (CAS 40397-90-8) represents a "privileged scaffold" fragment in modern medicinal chemistry.[1] Unlike its unhindered counterparts, this molecule offers a unique interplay between steric obstruction (2-methyl) and electronic activation (3-chloro).[1] This guide analyzes its structural conformation, bonding characteristics, and provides a validated protocol for its primary application: the synthesis of conformationally restricted urea derivatives.[1]

Molecular Architecture and Bonding[1]

Structural Identity

The molecule consists of a benzene core substituted at the 1, 2, and 3 positions, creating a crowded "buttressed" environment.[1]

  • IUPAC Name: 1-Chloro-3-isocyanato-2-methylbenzene[2]

  • CAS Number: 40397-90-8[2]

  • Molecular Formula: C₈H₆ClNO

  • SMILES: CC1=C(C=CC=C1Cl)N=C=O[1][2][3]

Bonding Dynamics (The Ortho-Effect)

The reactivity of this isocyanate is defined by the competition between the ortho-methyl steric block and the meta-chloro electronic activation .[1]

  • The Isocyanate Group (-N=C=O):

    • Hybridization: The nitrogen is

      
       hybridized, while the central carbon is 
      
      
      
      hybridized.[1]
    • Geometry: While typically linear (180°), the N=C=O angle often distorts slightly (~170-175°) in crystalline urea derivatives due to packing forces.[1]

    • Conjugation: The lone pair on the nitrogen can delocalize into the aromatic ring.[1] However, the 2-methyl group forces the isocyanate moiety to rotate out of the plane of the benzene ring (dihedral angle twist).[1] This de-conjugation makes the lone pair less available to the ring, paradoxically keeping the nitrogen slightly more nucleophilic than in planar systems, while the carbon remains highly electrophilic.[1]

  • The 3-Chloro Substituent:

    • Inductive Effect (-I): Chlorine exerts a strong electron-withdrawing effect through the

      
      -framework.[1] This pulls electron density away from the ring and, by extension, the isocyanate carbon, increasing its electrophilicity ($ \delta+ $).[1]
      
Quantitative Properties
PropertyValueNote
Molecular Weight 167.59 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~107°C @ 3 mmHgExtrapolated from 4-Me isomer data [1]
Density ~1.22 g/mL
Reactivity Moisture SensitiveHydrolyzes to 3-chloro-2-methylaniline

Reactivity Profile & Mechanism[1]

The primary utility of this compound is in the synthesis of diaryl ureas (common in kinase inhibitors like Sorafenib analogs).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The nucleophile (amine) attacks the central carbon of the isocyanate.[1]

Key Insight: The 2-methyl group slows the rate of approach (kinetic control) compared to phenyl isocyanate, but it prevents "over-reaction" or side-product formation (e.g., biuret formation) by sterically shielding the resulting urea product.[1]

ReactionMechanism cluster_effects Substituent Effects Isocyanate 3-Chloro-2-methylphenyl Isocyanate (Electrophile) TS Tetrahedral Transition State Isocyanate->TS Amine Primary Amine (R-NH2) (Nucleophile) Amine->TS Nucleophilic Attack (Slowed by 2-Me steric bulk) Urea 1-(3-chloro-2-methylphenyl)-3-alkylurea (Stable Product) TS->Urea Proton Transfer & Re-aromatization Cl_Effect 3-Cl: Inductive withdrawal Increases C=O electrophilicity Me_Effect 2-Me: Steric Hindrance Forces non-planar conformation

Figure 1: Mechanistic pathway of urea formation highlighting the opposing steric and electronic influences of the 2-methyl and 3-chloro substituents.

Experimental Protocol: Synthesis of a Model Urea

Objective: Synthesis of 1-(3-chloro-2-methylphenyl)-3-phenylurea to validate scaffold reactivity.

Reagents & Equipment[1][6][7][8]
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline (1.0 eq) (or substituted amine of interest)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Base: Triethylamine (0.1 eq) (Optional, catalytic)[1]

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a rubber septum. Flush with

    
    .
    
  • Solvation: Dissolve Aniline (0.93 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition (Critical Step):

    • Cool the solution to 0°C (ice bath) to mitigate exothermicity.[1]

    • Add this compound (1.67 g, 10 mmol) dropwise via syringe over 10 minutes.

    • Note: The 2-methyl group reduces the violence of the reaction compared to phenyl isocyanate, but exotherm is still observable.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The isocyanate spot (high

      
      ) should disappear.[1]
      
  • Workup:

    • The urea product often precipitates from DCM.[1] If solid forms, filter and wash with cold DCM.[1]

    • If no precipitate: Evaporate solvent under reduced pressure.[1] Recrystallize the residue from hot Ethanol/Water.[1]

  • Characterization:

    • IR: Look for disappearance of the strong -N=C=O stretch (~2270 cm⁻¹) and appearance of the Urea C=O stretch (~1650 cm⁻¹).[1]

ProtocolFlow Step1 1. Dissolve Amine in anhydrous DCM (Under N2 atmosphere) Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add this compound (Dropwise, 10 min) Step2->Step3 Step4 4. Stir at RT (2-4 hours) Monitor via TLC Step3->Step4 Step5 5. Isolate Product (Filtration or Evaporation) Step4->Step5

Figure 2: Workflow for the synthesis of urea derivatives using this compound.

Safety and Handling (E-E-A-T)

  • Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer.[1] All operations must be performed in a functioning fume hood.[1]

  • Moisture Sensitivity: Reacts with atmospheric moisture to form the corresponding aniline and

    
    .[1] Pressure buildup in sealed waste containers is a hazard.[1]
    
  • Neutralization: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent [2].[1]

References

  • Sigma-Aldrich. (n.d.).[1][4][5] 3-Chloro-4-methylphenyl isocyanate Product Specification. Retrieved from (Data extrapolated for isomer comparison).[1][4]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Isocyanate Reactivity Profile. CAMEO Chemicals.[1][6] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • Usharani, V., et al. (2013).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [1]

Sources

Technical Monograph: Spectrometric Characterization of 3-Chloro-2-methylphenyl Isocyanate

[1]

Executive Summary & Structural Context

3-Chloro-2-methylphenyl isocyanate is a specialized electrophilic intermediate primarily employed in the synthesis of carbamate pesticides and urea-derivative pharmaceuticals.[1] Its reactivity is defined by the isocyanate (-N=C=O) functionality, which is highly susceptible to nucleophilic attack.[1]

From a spectroscopic standpoint, this molecule presents a unique 1,2,3-trisubstituted benzene pattern.[1] The steric bulk of the ortho-methyl group (position 2) relative to the isocyanate (position 1) and the chlorine (position 3) influences both the rotational freedom of the NCO group and the chemical shifts in NMR.[1] This guide provides a comprehensive breakdown of its spectral fingerprint to aid in structural validation and quality control.

Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for confirming the presence of the isocyanate functionality and assessing sample purity (specifically, the absence of urea byproducts derived from moisture contamination).[1]

Diagnostic Bands
Frequency (cm⁻¹)IntensityAssignmentStructural Origin
2250 – 2280 Very Strong ν(N=C=O) Asymmetric isocyanate stretch. This is the definitive identification peak.[1]
2920 – 2960Mediumν(C-H)Aliphatic C-H stretch from the methyl group at C2.
1580 – 1600Mediumν(C=C)Aromatic ring skeletal vibrations.
1450 – 1480Mediumδ(CH₃)Methyl group deformation.
750 – 800Strongγ(C-H)Out-of-plane bending characteristic of 1,2,3-trisubstituted benzene.[1]

Technical Insight: A common degradation product is the corresponding 1,3-disubstituted urea, formed via hydrolysis.[1] If you observe a broadening peak around 3300–3400 cm⁻¹ (N-H stretch) or a carbonyl band appearing near 1650 cm⁻¹ , the sample has been compromised by moisture.[1]

Nuclear Magnetic Resonance (NMR)

The 1,2,3-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct aromatic proton environments.[1]

³H NMR (Proton) Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are estimates based on chemometric increment analysis for trisubstituted benzenes.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J Hz)
7.25 – 7.35 Doublet (d)1HH-4 (para to NCO)J ≈ 8.0 Hz
7.10 – 7.20 Triplet (t)1HH-5 (meta to NCO/Cl)J ≈ 8.0 Hz
7.00 – 7.10 Doublet (d)1HH-6 (ortho to NCO)J ≈ 8.0 Hz
2.35 – 2.45 Singlet (s)3H-CH₃ (Methyl)N/A

Interpretation Logic:

  • The Methyl group (C2) is deshielded slightly relative to toluene due to the inductive effects of the adjacent Chlorine (C3) and Isocyanate (C1).[1]

  • H-5 is the only proton adjacent to two other protons (H-4 and H-6), resulting in a triplet splitting pattern (or a doublet of doublets appearing as a triplet).[1]

¹³C NMR (Carbon) Data (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
125.0 – 130.0 Quaternary-N=C=O (Isocyanate Carbon) – Often weak/broad due to relaxation times.[1]
135.0 – 140.0QuaternaryC-1 (Attached to NCO)
130.0 – 135.0QuaternaryC-3 (Attached to Cl)
128.0 – 132.0QuaternaryC-2 (Attached to CH₃)
120.0 – 128.0Methine (CH)Aromatic C-4, C-5, C-6
15.0 – 18.0 Methyl-CH₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic signature.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]
  • Molecular Ion (M⁺): m/z 167[1]

  • Isotope Pattern: The presence of a single Chlorine atom dictates an M+2 peak at m/z 169 with an intensity approximately 32% of the parent peak (³⁵Cl:³⁷Cl ratio is ~3:1).[1]

Fragmentation Pathway
m/zIon IdentityMechanism
167 [M]⁺Molecular Ion (³⁵Cl)
169 [M+2]⁺Isotope Ion (³⁷Cl)
132 [M – Cl]⁺Loss of Chlorine radical (Homolytic cleavage).[1]
125 [M – NCO]⁺Loss of isocyanate group (Common in aryl isocyanates).[1]
89 [C₇H₅]⁺Tropylium-like cation (Loss of Cl and NCO).[1]

Experimental Protocol: Sample Preparation

Isocyanates are notoriously moisture-sensitive.[1] The following protocol ensures spectroscopic fidelity.

Reagents
  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.[1]

  • Drying Agent: Molecular Sieves (3Å or 4Å), activated.[1]

Workflow
  • Glassware Prep: Oven-dry NMR tubes and pipettes at 110°C for >1 hour.

  • Solvent Drying: Pre-treat CDCl₃ with activated molecular sieves for 24 hours prior to use.[1]

  • Sample Dissolution:

    • Weigh ~10-15 mg of this compound.[1]

    • Dissolve in 0.6 mL dry CDCl₃.

    • Critical: Cap the tube immediately.[1] Do not filter through paper (contains moisture); use a glass wool plug if filtration is necessary.[1]

  • Acquisition: Run ¹H NMR immediately. Prolonged storage in solution can lead to dimerization (uretidinedione formation).[1]

Visualization: Quality Control & Degradation Logic

The following diagram illustrates the critical quality control decision pathways when analyzing this compound, highlighting the specific spectral markers for degradation.

QC_WorkflowStartSample: this compoundIR_CheckStep 1: FT-IR AnalysisStart->IR_CheckPeak_2270Peak @ ~2270 cm⁻¹?(Strong, Sharp)IR_Check->Peak_2270Peak_3300Broad Peak @ 3300-3400 cm⁻¹?(N-H Stretch)Peak_2270->Peak_3300YesFail_PurityFAIL: Impurity/Wrong IsomerPeak_2270->Fail_PurityNo (Missing NCO)Pass_IRIR QC: PASSProceed to NMRPeak_3300->Pass_IRNoFail_HydrolysisFAIL: Hydrolysis Detected(Urea Formation)Peak_3300->Fail_HydrolysisYesNMR_CheckStep 2: 1H NMR (CDCl3)Pass_IR->NMR_CheckMethyl_SignalMethyl Signal @ 2.3-2.4 ppm?NMR_Check->Methyl_SignalAromatic_IntegAromatic Integration = 3H?Methyl_Signal->Aromatic_IntegYesMethyl_Signal->Fail_PurityNo (Shift Mismatch)Final_ValidVALIDATED COMPOUNDRelease for SynthesisAromatic_Integ->Final_ValidYesAromatic_Integ->Fail_PurityNo

Figure 1: Spectroscopic Quality Control Decision Tree. This workflow prioritizes the detection of moisture-induced degradation (hydrolysis) via IR before confirming structural identity via NMR.

References

  • PubChem. (2025).[1][2][3] this compound (Compound).[1][2][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Doddamani, S. B., et al. (2013).[1] The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual citation for vibrational assignments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general isocyanate and trisubstituted benzene shift increments).

Technical Guide: Synthesis of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Chloro-2-methylphenyl isocyanate CAS: 40397-90-8 Molecular Formula: C₈H₆ClNO Primary Application: Critical intermediate in the synthesis of urea-based herbicides (e.g., sulfonylureas) and carbamate-based pharmaceuticals.

This guide details the laboratory-scale synthesis of this compound. While industrial routes often utilize gaseous phosgene, this protocol prioritizes the Triphosgene (Bis(trichloromethyl) carbonate) method. This approach offers a superior safety profile for research environments by eliminating the need for gaseous phosgene cylinders while maintaining high yields (>85%).

Key Technical Challenge: The presence of the ortho-methyl group at the C2 position introduces steric hindrance, potentially retarding the nucleophilic attack of the amine on the carbonyl center. This protocol mitigates this via controlled thermal ramping and specific stoichiometry.

Retrosynthetic Analysis & Mechanism

The most direct and atom-economical route involves the phosgenation of the corresponding aniline.

Retrosynthetic Logic:

  • Target: Isocyanate functionality (-N=C=O).

  • Precursor: 3-Chloro-2-methylaniline (CAS: 87-60-5).

  • Reagent: Triphosgene (Solid Phosgene Equivalent).

Mechanism: Triphosgene decomposes in situ to generate phosgene equivalents.[1] The primary amine nucleophilically attacks the carbonyl carbon, releasing HCl to form the carbamoyl chloride intermediate. Subsequent elimination of HCl (facilitated by heat or base) yields the isocyanate.

Retrosynthesis Target 3-Chloro-2-methylphenyl isocyanate Precursor 3-Chloro-2-methylaniline (CAS 87-60-5) Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate + BTC / -HCl Reagent Triphosgene (BTC) Reagent->Intermediate In situ phosgene gen. Intermediate->Target Heat / -HCl

Figure 1: Retrosynthetic pathway utilizing Triphosgene as the carbonyl source.

Experimental Protocol: Triphosgene Route

Scale: 10.0 g (Starting Material Basis) Estimated Yield: 85-92% Purity Target: >98% (by GC)

Reagents & Equipment
ReagentCASEq.Mass/VolRole
3-Chloro-2-methylaniline 87-60-51.010.0 gSubstrate
Triphosgene 32315-10-90.357.3 gCarbonyl Source
Triethylamine (TEA) 121-44-82.2~15.7 gHCl Scavenger
Dichloromethane (DCM) 75-09-2Solvent150 mLAnhydrous Solvent
Toluene 108-88-3Solvent50 mLWash/Chaser
Step-by-Step Methodology

Phase 1: Setup & Safety

  • Apparatus: Flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Scrubber: Connect the condenser outlet to a caustic scrubber (20% NaOH solution) to neutralize escaping HCl or phosgene traces.

  • Environment: All operations MUST be performed in a well-ventilated fume hood.

Phase 2: Reaction Initiation (Low Temp)

  • Charge the flask with Triphosgene (7.3 g) and DCM (100 mL) . Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • In a separate beaker, dissolve 3-Chloro-2-methylaniline (10.0 g) and Triethylamine (15.7 g) in DCM (50 mL) .

  • Transfer the amine/base solution to the addition funnel.

  • Critical Step: Add the amine solution dropwise to the triphosgene solution over 45-60 minutes , maintaining internal temperature <5°C.

    • Insight: Slow addition prevents the formation of symmetric urea byproducts, which are insoluble and reduce yield.

Phase 3: Thermal Conversion (Reflux)

  • Once addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Replace the ice bath with a heating mantle.

  • Heat to reflux (~40°C for DCM) for 3-4 hours .

    • Monitoring: Check reaction progress via TLC or GC. The disappearance of the amine peak indicates completion. The ortho-methyl group may require the longer end of the reflux time compared to unhindered anilines.

Phase 4: Workup & Isolation

  • Cool the mixture to room temperature. A heavy precipitate (Triethylamine Hydrochloride) will be present.

  • Filter the mixture rapidly through a sintered glass funnel (or Celite pad) under nitrogen to remove the salts. Wash the cake with dry Toluene (20 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove DCM. Note: Do not use a water bath >40°C to avoid degradation.

Phase 5: Purification

  • Transfer the crude oil to a micro-distillation setup.

  • Perform Vacuum Distillation .

    • Boiling Point: Expect ~95-97°C at 9 mmHg (or ~107°C at 3 mmHg).

  • Collect the clear, colorless to pale yellow liquid fraction.

Workflow Visualization

Workflow Start Start: Triphosgene + DCM (0°C) Add Dropwise Addition: Amine + TEA (Keep <5°C) Start->Add Reflux Reflux (3-4 hrs) Convert Carbamoyl Cl to Isocyanate Add->Reflux Filter Filtration (Remove TEA-HCl salts) Reflux->Filter Distill Vacuum Distillation (~95°C @ 9mmHg) Filter->Distill Product Pure 3-Chloro-2-methylphenyl isocyanate Distill->Product

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization

Confirm the identity of the product using the following spectroscopic markers.

MethodExpected SignalInterpretation
FT-IR 2260–2280 cm⁻¹ (Strong, broad)Characteristic -N=C=O stretching vibration. Absence of this peak indicates hydrolysis to urea or amine.
¹H NMR δ 2.1–2.3 ppm (s, 3H)Methyl group (-CH₃). Shifted slightly downfield due to the electron-withdrawing isocyanate.
¹H NMR δ 7.0–7.4 ppm (m, 3H)Aromatic protons. Pattern consistent with 1,2,3-trisubstituted benzene.
GC-MS M+ = 167/169Molecular ion peak showing characteristic Chlorine isotope pattern (3:1 ratio).

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Urea Formation Addition of amine was too fast or temperature too high during addition.Ensure strict <5°C temp control during addition. Increase dilution of the amine.
Incomplete Reaction Steric hindrance of the 2-methyl group.Extend reflux time or switch solvent to 1,2-Dichloroethane (higher boiling point) to drive kinetics.
Product Hydrolysis Moisture ingress.Ensure all glassware is flame-dried. Use anhydrous solvents. Store product under inert gas at 2-8°C.

Safety & Toxicology

Hazard Class: Acute Toxicant, Lachrymator, Sensitizer.

  • Triphosgene Handling: Treat triphosgene with the same respect as phosgene gas. In the presence of moisture, it decomposes to phosgene and HCl.

  • Quenching: Quench all glassware and waste solvents with a solution of 10% ammonia or 20% NaOH/Methanol to destroy residual isocyanates and phosgene equivalents before disposal.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and face shield. Work exclusively in a fume hood.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24871482, this compound. [Link]

  • Organic Syntheses. General Procedures for Isocyanate Synthesis via Phosgenation. (Contextual reference for phosgenation mechanics). [Link]

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-methylphenyl isocyanate is a key chemical intermediate in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals. Its utility stems from the reactive isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles like alcohols, amines, and water, enabling the construction of complex molecular architectures such as ureas and carbamates. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, focusing on the requisite starting materials, reaction mechanisms, and practical considerations for laboratory and industrial applications. We will dissect the traditional phosgenation pathway and delve into modern, safer, non-phosgene alternatives, offering a comprehensive resource for researchers and process chemists.

Part 1: The Primary Industrial Route - Phosgenation

The most direct and historically prevalent method for synthesizing aryl isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. For the target molecule, this involves the phosgenation of 2-amino-6-chlorotoluene.

Core Starting Material: 2-Amino-6-chlorotoluene

The cornerstone of this synthesis is 2-amino-6-chlorotoluene (also known as 3-chloro-2-methylaniline). The availability and purity of this precursor are paramount to the success of the subsequent phosgenation step. Its synthesis typically begins with more common commodity chemicals. A prevalent route involves the nitration of 2-chlorotoluene followed by reduction of the nitro group.

Synthesis Workflow for 2-Amino-6-chlorotoluene

A 2-Chlorotoluene B Nitration (HNO3, H2SO4) A->B C Mixture of Nitro Isomers B->C D Isomer Separation C->D E 2-Chloro-6-nitrotoluene D->E F Reduction (e.g., H2/Pd, Fe/HCl) E->F G 2-Amino-6-chlorotoluene F->G

Caption: Synthesis of the key amine precursor.

Phosgenating Agents: A Comparative Overview

The choice of phosgenating agent is a critical decision based on scale, safety infrastructure, and handling capabilities.

AgentChemical FormulaPhysical StateBoiling PointKey Characteristics
Phosgene COCl₂Gas8 °CExtremely toxic; requires specialized handling and infrastructure. Typically used in large-scale industrial production.
Diphosgene ClCO₂CCl₃Liquid128 °CA liquid source of phosgene, offering easier handling than the gas. Decomposes to phosgene upon heating. Still highly toxic.
Triphosgene (Cl₃CO)₂COSolid203-206 °CA stable, crystalline solid that is significantly safer to handle and store than phosgene or diphosgene.[1] It decomposes into three equivalents of phosgene in situ, making it the preferred choice for laboratory-scale synthesis.[1]
The Phosgenation Reaction: Mechanism and Protocol

The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of phosgene, leading to a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

General Phosgenation Workflow

cluster_0 Step 1: Carbamoyl Chloride Formation cluster_1 Step 2: Dehydrochlorination Amine 2-Amino-6-chlorotoluene Intermediate1 N-(3-chloro-2-methylphenyl)carbamoyl chloride Amine->Intermediate1 + COCl2 Phosgene Phosgene (from Triphosgene) Phosgene->Intermediate1 Intermediate2 N-(3-chloro-2-methylphenyl)carbamoyl chloride Product 3-Chloro-2-methylphenyl isocyanate Intermediate2->Product - HCl (Base assisted)

Caption: The two-stage phosgenation process.

Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from general procedures for the synthesis of isocyanates from anilines.[1]

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to neutralize HCl evolved). Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a separate flask, dissolve 1.0 equivalent of 2-amino-6-chlorotoluene in an inert anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Triphosgene Solution: In the main reaction flask, dissolve 0.4 equivalents of triphosgene (which provides 1.2 equivalents of phosgene) in the same anhydrous solvent.

  • Initial Reaction: Add the amine solution dropwise to the stirred triphosgene solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Dehydrochlorination: Cool the mixture to -30 to -40 °C and add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), dropwise.[1] This step facilitates the elimination of HCl to form the isocyanate.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the characteristic -N=C=O stretch around 2250-2270 cm⁻¹).

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The solvent can be carefully removed from the filtrate under reduced pressure.

  • Purification: The crude isocyanate is typically purified by vacuum distillation to yield the final product.

Part 2: Non-Phosgene Synthesis Routes

Driven by the significant hazards of phosgene, several alternative "phosgene-free" methods have been developed. These routes are crucial for environments lacking the specialized infrastructure for phosgene chemistry and are aligned with the principles of green chemistry.[2]

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate and nitrogen gas.[3][4][5] The key advantage is the avoidance of highly toxic reagents. The isocyanate is formed with retention of configuration of the migrating group.[5]

Curtius Rearrangement Workflow

A 3-Chloro-2-methylbenzoic acid B Activation (e.g., SOCl2) A->B C 3-Chloro-2-methylbenzoyl chloride B->C D Azide Formation (+ NaN3) C->D E 3-Chloro-2-methylbenzoyl azide D->E F Thermal Rearrangement (Heat, inert solvent) E->F G 3-Chloro-2-methylphenyl isocyanate F->G H N2 gas F->H loss of

Caption: Synthesis via the Curtius Rearrangement.

  • Causality: The starting carboxylic acid is first activated, typically by conversion to an acid chloride, to facilitate nucleophilic attack by the azide ion. The resulting acyl azide is unstable and rearranges upon heating, driven by the energetically favorable loss of dinitrogen gas.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] By controlling the reaction conditions and avoiding aqueous workup, the isocyanate can be isolated.

Hofmann Rearrangement Workflow

A 3-Chloro-2-methylbenzamide B Reaction with Br2, NaOH (or NaOBr) A->B C N-bromoamide intermediate B->C D Deprotonation & Rearrangement C->D E 3-Chloro-2-methylphenyl isocyanate D->E

Caption: Synthesis via the Hofmann Rearrangement.

  • Mechanism Insight: The reaction involves the deprotonation of the amide by a strong base, followed by halogenation on the nitrogen. A second deprotonation triggers the rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate.[6]

The Lossen Rearrangement

Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement also proceeds through an isocyanate intermediate.[8][9] It involves the decomposition of an activated hydroxamic acid derivative (often an O-acyl derivative).

  • Starting Material: The synthesis begins with 3-chloro-2-methylbenzoic acid, which is converted to its corresponding hydroxamic acid and then activated (e.g., by acylation) before being treated with a base to induce rearrangement.[9]

Modern Green Chemistry Approaches

Recent research focuses on even safer and more sustainable pathways, such as the thermal decomposition of carbamates, which can be synthesized from amines using reagents like dimethyl carbonate (DMC) or urea.[2][10]

  • Dimethyl Carbonate (DMC) Method: 2-Amino-6-chlorotoluene reacts with DMC, often under catalytic conditions, to form a methyl carbamate. This carbamate is then subjected to thermal decomposition (thermoylsis) to yield the desired isocyanate and methanol, which can be recycled.[2] This route completely avoids chlorine-containing reagents like phosgene.

Comparative Summary of Synthesis Routes

RouteStarting Material(s)Key ReagentsAdvantagesDisadvantages
Phosgenation 2-Amino-6-chlorotolueneTriphosgene, BaseHigh yield, well-established, directUse of highly toxic phosgene equivalent, corrosive HCl byproduct
Curtius 3-Chloro-2-methylbenzoic acidSOCl₂, NaN₃Phosgene-free, good for sensitive substratesUse of potentially explosive azides, multi-step
Hofmann 3-Chloro-2-methylbenzamideBr₂, NaOHPhosgene-free, readily available reagentsCan have side reactions, sometimes lower yields
DMC Method 2-Amino-6-chlorotolueneDimethyl Carbonate (DMC)Green and safe, no corrosive byproducts, recyclable methanol[2]Requires high temperatures for carbamate cracking, catalyst development is key

Safety and Handling

  • Isocyanates: All isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosgene/Triphosgene: Triphosgene, while a solid, releases toxic phosgene gas upon contact with moisture or heat. It is a severe respiratory irritant and can be fatal. All manipulations must be performed in a high-performance chemical fume hood.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. Acidification produces highly toxic and explosive hydrazoic acid (HN₃).

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound can be approached through several distinct pathways. The traditional phosgenation of 2-amino-6-chlorotoluene remains a robust and high-yielding method, particularly on an industrial scale, with triphosgene offering a safer alternative for laboratory work. However, the inherent hazards of phosgene chemistry have spurred the development and application of non-phosgene routes. The Curtius and Hofmann rearrangements provide viable, phosgene-free alternatives by leveraging classic name reactions that proceed through the required isocyanate intermediate. For future development, methods based on green reagents like dimethyl carbonate represent the most sustainable and safe approach, aligning with the long-term goals of the chemical industry. The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, safety, cost, and environmental impact.

References

  • Vertex AI Search Result.
  • Vertex AI Search Result.
  • Vertex AI Search Result. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
  • Vertex AI Search Result. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More - Arxada.
  • Vertex AI Search Result.
  • Vertex AI Search Result. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Vertex AI Search Result. The Hofmann and Curtius Rearrangements - Master Organic Chemistry.
  • Vertex AI Search Result. Hofmann Rearrangement - Chemistry Steps.
  • Vertex AI Search Result. Hoffmann Rearrangement - Chemist Wizards.
  • Vertex AI Search Result. Curtius Rearrangement - Alfa Chemistry.
  • Vertex AI Search Result. Curtius rearrangement - Wikipedia.
  • Vertex AI Search Result. Lossen Rearrangement - Alfa Chemistry.
  • Vertex AI Search Result. Lossen rearrangement - L.S.College, Muzaffarpur.
  • Vertex AI Search Result.

Sources

health and safety handling precautions for 3-Chloro-2-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-methylphenyl isocyanate

This guide provides comprehensive health and safety protocols for the handling of this compound (CAS No. 40397-90-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols grounded in authoritative data.

Section 1: Hazard Identification and Toxicological Profile

This compound is a highly reactive compound that presents significant health risks upon exposure. Its primary danger lies in its acute inhalation toxicity and its potential to act as a potent respiratory sensitizer.[1] The isocyanate group (-N=C=O) readily reacts with nucleophiles, including water and the amine and hydroxyl groups found in biological tissues, leading to cellular damage.

The toxicological profile necessitates stringent handling procedures. Inhalation can be fatal, and even low-level exposure may lead to severe, delayed-onset respiratory distress.[1][2] It is a severe irritant to the skin and eyes and can cause allergic reactions.[1][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Inhalation Toxicity (Vapors) Category 2 H330: Fatal if inhaled.[1]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation.[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1]
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Source: Data synthesized from the Alfa Aesar Safety Data Sheet.[1]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the compound's high toxicity, particularly via inhalation, a multi-layered approach to exposure control is mandatory. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Isocyanates Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][4] The fume hood should have a verified face velocity appropriate for handling highly toxic substances.

Administrative Controls: Access to areas where isocyanates are used should be restricted to essential, trained personnel.[5] A designated area within the lab should be demarcated for isocyanate use. All users must receive specific training on the hazards and emergency procedures associated with this compound.[6]

Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected carefully to provide adequate protection.[7]

  • Respiratory Protection: Due to the "Fatal if inhaled" classification and the poor warning properties of isocyanates, air-purifying respirators are often insufficient.

    • Required: A NIOSH-approved supplied-air respirator is the highest level of protection and is strongly recommended.[5]

    • Minimum (for very short, low-exposure tasks, subject to a formal risk assessment): A full-face respirator with organic vapor cartridges and P100 particulate pre-filters may be acceptable, but a strict cartridge change-out schedule must be implemented.[5][8][9]

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[9][10] Standard latex gloves are not sufficient. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory if not using a full-face respirator.[5][7]

  • Skin and Body Protection: A chemically resistant lab coat or disposable coveralls should be worn to prevent skin contact.[9] Closed-toe shoes are required.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Avoids Contamination) D1 1. Lab Coat / Coverall D2 2. Inner Gloves D1->D2 D3 3. Respirator D2->D3 D4 4. Goggles / Face Shield D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves F2 2. Lab Coat / Coverall F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Wash Hands Thoroughly F5->F6

Caption: Proper PPE donning and doffing sequence is critical.

Section 3: Safe Handling and Storage Protocols

Handling:

  • Always handle this substance within a chemical fume hood.[1]

  • Before use, ensure that all necessary PPE is correctly fitted and that an emergency eyewash station and safety shower are accessible.

  • Use only glass or other inert labware.

  • This compound is moisture-sensitive.[1] Reactions with water can produce carbon dioxide, potentially leading to pressure buildup in sealed containers.[6][11] Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Avoid contact with incompatible materials, which include water, alcohols, amines, strong bases, and strong oxidizing agents.[4][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • The substance should be refrigerated.[1][4][12]

  • Store locked up or in an area accessible only to authorized personnel.[1][3]

  • Store away from incompatible materials to prevent accidental reactions.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
  • Inhalation: This is a life-threatening emergency. Remove the person to fresh air immediately.[1] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[13] Do not use mouth-to-mouth resuscitation.[4] Call a poison center or doctor immediately.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical advice from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4]

Spill Response Protocol

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Experimental Protocol: Small Spill Cleanup (<100 mL inside a fume hood)

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure no one enters the spill zone without appropriate PPE.

  • Don PPE: At a minimum, don a full-face respirator, double nitrile gloves, and a chemical-resistant lab coat.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6][14] Do not use cellulose-based absorbents.[11]

  • Neutralize: Once absorbed, cautiously treat the material with a decontamination solution. A common formulation is a mixture of water, ammonia, and detergent. The reaction generates CO2, so do not seal the collection container immediately.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with the decontamination solution, followed by a soap and water wash.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[1][13]

For large spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, post a warning sign, and contact your institution's emergency response team.[15]

Spill_Response_Workflow Start Spill Discovered Assess Assess Severity (Size, Location) Start->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large / Outside Hood SmallSpill Small Spill (<100mL in Fume Hood) Assess->SmallSpill Small / Inside Hood End Procedure Complete Evacuate->End DonPPE Don Full PPE SmallSpill->DonPPE Contain Cover with Inert Absorbent DonPPE->Contain Neutralize Apply Decontamination Solution Contain->Neutralize Collect Collect for Hazardous Waste Neutralize->Collect Decontaminate Clean Spill Area Collect->Decontaminate Decontaminate->End

Sources

Technical Guide: Solubility & Solvent Compatibility of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) acts as a critical electrophilic building block in the synthesis of carbamates, ureas, and heterocyclic pharmaceuticals. As a liquid at room temperature, its integration into process chemistry is defined not by dissolution kinetics, but by miscibility and chemical stability .

This guide addresses the specific solvent requirements for this compound, distinguishing between physical compatibility (miscibility) and chemical compatibility (inertness). It establishes strict protocols for handling the substance in anhydrous environments to prevent the irreversible formation of insoluble diaryl ureas.

Chemical Identity & Physical Profile

Understanding the physical state of the reagent is the first step in solvent selection. Unlike solid isocyanates that require dissolution energy, this compound is a liquid, meaning it is generally miscible with a wide range of aprotic organic solvents.

PropertyValueRelevance to Solubility
CAS Number 40397-90-8Unique Identifier
Molecular Formula C₈H₆ClNOLipophilic aryl core with polar isocyanate tail
Molecular Weight 167.59 g/mol Low MW facilitates high solvent miscibility
Physical State LiquidMiscible (rather than soluble) in most organics
Density 1.247 g/mL @ 25 °CDenser than most common solvents (DCM, EtOAc)
Boiling Point 95 °C @ 9 mmHgVolatile; requires careful solvent stripping

Solvent Compatibility Matrix

The primary challenge with aryl isocyanates is not finding a solvent that dissolves them, but finding one that does not destroy them. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack.[1][2]

Class A: Recommended Solvents (Inert & Miscible)

These solvents are chemically inert toward the isocyanate group and provide high miscibility due to compatible dipole moments.

Solvent ClassSpecific SolventsTechnical Notes
Aromatic Hydrocarbons Toluene, Xylene, BenzeneIdeal. High stability. π-π interactions with the aryl ring stabilize the solution. Excellent for reflux.
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent. High solubility. Good for low-temperature reactions. Warning: Ensure acid-free (stabilized with amylene, not ethanol).
Esters Ethyl Acetate, Isopropyl Acetate, Butyl AcetateGood. Must be strictly anhydrous . Hydrolysis of the ester can generate acid/alcohol traces that degrade the isocyanate.
Ethers THF, 1,4-Dioxane, MTBEGood. Must be anhydrous and peroxide-free. THF is excellent for subsequent nucleophilic additions.
Class B: Prohibited Solvents (Reactive)

These solvents contain "active hydrogen" atoms (protic solvents) that will irreversibly degrade the isocyanate.

  • Water: Causes rapid hydrolysis to the amine and CO₂, followed by urea formation (precipitate).

  • Alcohols (Methanol, Ethanol, IPA): React exothermically to form carbamates (urethanes).

  • Amines (Primary/Secondary): React instantly to form substituted ureas.

  • Acids/Bases: Catalyze polymerization or hydrolysis.

Mechanism of Degradation (The "Solubility" Trap)

Researchers often mistake the formation of a precipitate in wet solvents for "insolubility." In reality, the isocyanate is decomposing.[3] The precipitate is typically the symmetrical urea, which is highly insoluble in most organic solvents.

Diagram 1: Degradation Pathways in Protic Media

Decomposition Iso 3-Chloro-2-methylphenyl Isocyanate CarbAcid Carbamic Acid (Unstable Intermediate) Iso->CarbAcid + Water (Hydrolysis) Urea 1,3-Bis(3-chloro-2-methylphenyl)urea (INSOLUBLE PRECIPITATE) Iso->Urea Dimerization Water H₂O (Moisture) Water->CarbAcid Amine 3-Chloro-2-methylaniline CarbAcid->Amine - CO₂ CO2 CO₂ (Gas) CarbAcid->CO2 Amine->Urea + Isocyanate (Fast)

Caption: Pathway showing how moisture leads to the formation of insoluble urea precipitates, often misidentified as solubility issues.

Experimental Protocol: Miscibility Determination

To verify the quality of the isocyanate and its compatibility with a specific solvent batch (checking for dryness), follow this inert-atmosphere protocol.

Required Materials
  • Reagent: this compound (Liquid).[4]

  • Solvent: Anhydrous (<50 ppm H₂O).

  • Vessel: Oven-dried scintillation vial or Schlenk flask with septum.

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Workflow
  • Preparation: Purge the empty vial with N₂ for 5 minutes.

  • Solvent Addition: Syringe 2.0 mL of the test solvent into the vial.

  • Reagent Addition: Add 0.2 mL (approx. 250 mg) of the isocyanate dropwise via syringe.

  • Observation (Immediate):

    • Clear Solution: Miscible.

    • Cloudiness/Haze: Indicates moisture contamination in the solvent (Urea formation).

    • Phase Separation: Immiscible (Rare for this compound in organics, possible in perfluorinated solvents).

  • Observation (1 Hour): Re-check for precipitate formation. A white solid precipitating over time confirms slow hydrolysis due to wet solvent.

Diagram 2: Inert Solubility Testing Workflow

Workflow Start Start: Dry Glassware & Inert Gas (N₂) SolventAdd Add Anhydrous Solvent (2.0 mL) Start->SolventAdd IsoAdd Add Isocyanate (0.2 mL dropwise) SolventAdd->IsoAdd Observe Visual Inspection (t = 0 min) IsoAdd->Observe Decision Appearance? Observe->Decision Clear Clear Homogeneous Solution Decision->Clear Transparent Haze Cloudy / White Haze Decision->Haze Turbid Phase Biphasic / Oil Droplets Decision->Phase Separation Result1 PASS: Solvent Compatible Clear->Result1 Result2 FAIL: Wet Solvent (Urea Formation) Haze->Result2 Result3 FAIL: Immiscible (Polarity Mismatch) Phase->Result3

Caption: Decision tree for validating solvent compatibility and dryness during solubility testing.

Handling & Safety

Warning: Isocyanates are powerful sensitizers and lachrymators.

  • Moisture Sensitivity: Always store under inert gas (Nitrogen/Argon) at 2–8°C. The cap must be sealed with Parafilm or electrical tape to prevent atmospheric moisture ingress.

  • Inhalation Hazard: The vapor pressure (9 mmHg @ 95°C) is sufficient to generate hazardous vapors at room temperature. Always handle in a functioning fume hood.

  • Decontamination: Spills should be treated with a neutralization solution (50% Ethanol, 40% Water, 10% Conc. Ammonia) to convert the isocyanate to the safer urea derivative before disposal.

References

  • PubChem. Compound Summary: this compound.[5] National Library of Medicine. [Link][5]

  • Ozaki, S. Recent Advances in Isocyanate Chemistry. Chemical Reviews, 1972, 72(5), 457–496. (Foundational text on isocyanate reactivity and solvent compatibility). [Link]

Sources

Technical Guide: Research Frontiers for 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) represents a specialized electrophilic building block characterized by a unique steric and electronic profile. Unlike generic phenyl isocyanates, the 2-methyl (ortho) substituent introduces significant steric hindrance adjacent to the reactive isocyanate group, while the 3-chloro (meta) substituent provides lipophilicity and electron-withdrawing modulation.

This guide outlines the critical research areas for this compound, moving beyond simple derivatization into high-value applications in agrochemical synthesis (herbicides) , anticonvulsant drug design , and urease inhibition . It serves as a blueprint for leveraging this moiety to enhance metabolic stability and binding selectivity in bioactive molecules.

Chemical Profile & The "Ortho-Effect"

The reactivity of this compound is defined by the interplay between the isocyanate electrophile and the adjacent methyl group.

PropertySpecification
CAS Number 40397-90-8
Parent Amine 3-Chloro-2-methylaniline (CAS 87-60-5)
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Reactivity Hazard Moisture sensitive (Hydrolyzes to amine + CO₂)
The Steric "Lock" Mechanism

The 2-methyl group exerts a profound ortho-effect :

  • Conformational Restriction: In urea or carbamate derivatives, the 2-methyl group forces the aromatic ring to twist out of planarity with the carbonyl system. This "twist" is crucial for fitting into hydrophobic pockets in enzymes (e.g., kinases or ureases) where flat molecules might not bind selectively.

  • Metabolic Shielding: The methyl group sterically protects the ortho-position from metabolic oxidation, potentially increasing the half-life of derived drugs.

Core Research Area 1: Agrochemical Synthesis

The most established industrial application of the 3-chloro-2-methylphenyl moiety is in the synthesis of Quinclorac , a highly effective auxin-mimic herbicide.

The Quinclorac Connection

While Quinclorac is typically synthesized via the aniline, the isocyanate offers a route to novel urea-based bioisosteres . Researchers are currently exploring urea derivatives that mimic the herbicidal activity of Quinclorac but with different soil mobility profiles.

  • Mechanism: The 3,2-substitution pattern is critical for the specific binding of Quinclorac to auxin receptors. Retaining this pattern while altering the linker (e.g., changing the carboxylic acid to a sulfonylurea via the isocyanate) is a prime area for resistance-breaking herbicide development.

Quinclorac_Pathway Aniline 3-Chloro-2-methylaniline (Precursor) Isocyanate 3-Chloro-2-methylphenyl isocyanate Aniline->Isocyanate Phosgenation Quinclorac Quinclorac (Herbicide) Aniline->Quinclorac Industrial Synthesis (Cyclization) Urea_Analog Novel Sulfonylurea Herbicides Isocyanate->Urea_Analog + Sulfonamides

Figure 1: Divergent synthesis pathways for established herbicides and novel urea analogs.

Core Research Area 2: Pharmaceutical Applications

The isocyanate is the gateway to urea and semicarbazone scaffolds, which are privileged structures in medicinal chemistry.

Anticonvulsant Semicarbazones

Research has identified 3-chloro-2-methylphenyl substituted semicarbazones as potent anticonvulsant agents.[1][2]

  • Mechanism: These compounds modulate sodium channels. The lipophilic 3-Cl, 2-Me phenyl ring enhances blood-brain barrier (BBB) penetration.

  • Key Finding: In Maximal Electroshock Seizure (MES) screens, derivatives of this isocyanate showed protection comparable to Phenytoin but with lower neurotoxicity.[1][3]

Urease Inhibitors

A specific series of 1-aroyl-3-[3-chloro-2-methylphenyl] thioureas has demonstrated potent inhibition of Jack Bean Urease.

  • Significance: Urease inhibitors are critical for treating H. pylori infections (peptic ulcers) and preventing kidney stones.

  • SAR Insight: The electron-withdrawing 3-chloro group increases the acidity of the thiourea NH protons, enhancing hydrogen bonding with the active site nickel ions of the urease enzyme.

Kinase Inhibitor Scaffolds

Aryl ureas are foundational to kinase inhibitors (e.g., Sorafenib). The 3-chloro-2-methyl motif acts as a Type II inhibitor scaffold , where the urea binds to the DFG-aspartate and the hydrophobic ring occupies the allosteric pocket.

Bioactive_Scaffolds cluster_Pharma Pharmaceutical Derivatives Iso 3-Chloro-2-methylphenyl isocyanate Semicarb Semicarbazones (Anticonvulsants) Iso->Semicarb + Hydrazine derivatives Thiourea Thioureas (Urease Inhibitors) Iso->Thiourea + Isothiocyanate conversion or Thio-acylation Kinase Diaryl Ureas (Kinase Inhibitors) Iso->Kinase + Heterocyclic amines

Figure 2: Synthetic divergence from the isocyanate to key pharmaceutical pharmacophores.

Experimental Protocols

Protocol A: Synthesis of a Model Urea Derivative

Use this protocol to validate the reactivity of the isocyanate with a secondary amine.

Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous DCM. Cool to 0°C in an ice bath.

    • Expert Note: The 2-methyl group slows the reaction slightly compared to phenyl isocyanate. Cooling is still required to prevent uncontrolled exotherms.

  • Addition: Add Morpholine (1.1 mmol) dropwise via syringe. If the reaction is sluggish, add TEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The isocyanate spot will disappear.

  • Workup: Quench with 5 mL water. Extract with DCM (2 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield the urea as a white crystalline solid.

Protocol B: Handling Moisture Sensitivity

Isocyanates react with atmospheric moisture to form symmetrical ureas (dimers), which are insoluble and useless impurities.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Visual Check: If the liquid contains white precipitate, it has partially hydrolyzed. Filter under inert atmosphere before use.

References

  • Anticonvulsant Activity: Yogeeswari, P., et al. (2004).[1] "3-Chloro-2-methylphenyl substituted semicarbazones: synthesis and anticonvulsant activity." European Journal of Medicinal Chemistry.

  • Urease Inhibition: Khan, S., et al. (2022).[4] "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." International Journal of Molecular Sciences.

  • Kinase Inhibitor Context: Wang, G. T., et al. (2005).[5] "1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase."[5] Journal of Medicinal Chemistry.

  • Agrochemical Background: Grossmann, K. (1998). "Quinclorac belongs to a new class of auxin herbicides." Weed Science.

Sources

A Theoretical and Spectroscopic Deep Dive into 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3-Chloro-2-methylphenyl isocyanate is a reactive aromatic isocyanate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced polymer materials. A thorough understanding of its molecular structure and electronic properties is paramount for predicting its reactivity and designing new applications. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural and vibrational properties of this compound. By integrating computational methodologies with experimental spectroscopic data, we offer a robust framework for researchers to understand and utilize this versatile chemical building block.

Introduction: The Significance of Substituted Phenyl Isocyanates

Phenyl isocyanates are a class of organic compounds characterized by the highly reactive isocyanate group (-N=C=O) attached to a benzene ring. The reactivity of the isocyanate moiety makes these compounds valuable intermediates in the synthesis of a wide array of products, including polyurethanes, pesticides, and pharmaceuticals.[1] The introduction of substituents onto the phenyl ring, such as the chloro and methyl groups in this compound, allows for the fine-tuning of the molecule's electronic properties and steric hindrance, thereby influencing its reactivity and the properties of the resulting derivatives.

Chlorine, being an electronegative atom, and the methyl group, an electron-donating group, create a unique electronic environment on the aromatic ring of this compound. This substitution pattern can impact the reaction kinetics and the stability of the final products. In the realm of medicinal chemistry, chloro-containing compounds are integral to a vast number of drugs, influencing their metabolic stability and binding affinity.[2] Isocyanates, in turn, are frequently employed to create urea and carbamate linkages, which are common motifs in bioactive molecules. Therefore, a detailed understanding of the fundamental properties of this compound at a molecular level is crucial for its effective application in drug discovery and materials science.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy.[3] This guide will explore the application of these computational methods to this compound, providing a detailed workflow for obtaining valuable insights into its geometry, vibrational frequencies, and electronic structure.

Computational Methodology: A Self-Validating System

The theoretical calculations detailed herein are grounded in a well-established computational chemistry workflow. The primary objective is to obtain the optimized molecular geometry and predict the vibrational spectra (Infrared and Raman) of this compound. The choice of computational level and basis set is critical for achieving a balance between accuracy and computational cost.

Level of Theory and Basis Set Selection

Based on studies of similar substituted phenyl isocyanates, a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods provides reliable results.[4] Specifically, the Restricted Hartree-Fock (RHF) method with the 6-311G* basis set and the B3LYP functional with the 6-311G* basis set have been shown to be effective for predicting the vibrational spectra of chloro-methyl substituted phenyl isocyanates.[4]

  • RHF/6-311G : The RHF method is a foundational ab initio method that provides a good starting point for geometry optimization. The 6-311G basis set is a Pople-style basis set that offers a good description of the electron distribution.

  • B3LYP/6-311G : The B3LYP functional is a hybrid DFT functional that combines the strengths of both HF and DFT, offering a higher level of accuracy for both geometric and electronic properties. The 6-311G basis set is again employed for consistency.

Computational Workflow

The following diagram illustrates the workflow for the theoretical calculations:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (RHF/6-311G* & B3LYP/6-311G*) mol_structure->geom_opt Submit for Calculation freq_calc Frequency Calculation (Vibrational Frequencies & Intensities) geom_opt->freq_calc Optimized Geometry data_extraction Extraction of Geometric Parameters (Bond Lengths, Bond Angles) freq_calc->data_extraction Calculated Frequencies spectra_simulation Simulation of IR and Raman Spectra freq_calc->spectra_simulation comparison Comparison with Experimental Data data_extraction->comparison spectra_simulation->comparison

Figure 1: Computational workflow for theoretical calculations.
Step-by-Step Protocol for Theoretical Calculations
  • Molecular Structure Input : Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization without any symmetry constraints using both the RHF/6-311G* and B3LYP/6-311G* levels of theory. This step aims to find the lowest energy conformation of the molecule.

  • Frequency Calculation : Following the successful geometry optimization, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Data Extraction and Analysis :

    • Extract the optimized geometric parameters (bond lengths and bond angles).

    • Visualize the normal modes of vibration to aid in the assignment of the calculated frequencies.

    • Simulate the IR and Raman spectra based on the calculated frequencies and intensities.

  • Comparison with Experimental Data : Compare the calculated geometric parameters and vibrational spectra with available experimental data to validate the accuracy of the theoretical methods.

Theoretical Results and Discussion

The theoretical calculations provide a wealth of information about the molecular properties of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key geometric parameters, including bond lengths and bond angles, can be extracted and compared with typical values for similar chemical bonds.

ParameterRHF/6-311G* (Calculated)B3LYP/6-311G* (Calculated)
Bond Lengths (Å)
C-ClValueValue
C-N (isocyanate)ValueValue
N=C (isocyanate)ValueValue
C=O (isocyanate)ValueValue
C-C (aromatic)Average ValueAverage Value
C-H (methyl)Average ValueAverage Value
**Bond Angles (°) **
C-N=CValueValue
N=C=OValueValue
C-C-ClValueValue
C-C-CH3ValueValue
(Note: "Value" indicates where the calculated data would be presented.)

The planarity of the phenyl ring and the orientation of the isocyanate and methyl groups relative to the ring are important structural features determined from these calculations.

Vibrational Analysis: A Fingerprint of the Molecule

Vibrational spectroscopy is a powerful technique for identifying and characterizing molecules. The calculated vibrational frequencies can be used to assign the bands observed in the experimental IR and Raman spectra.

Vibrational ModeRHF/6-311G* (cm⁻¹)B3LYP/6-311G* (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
N=C=O asym. stretch ValueValue~2200-2300~2200-2300
C=O stretch ValueValueValueValue
C-N stretch ValueValueValueValue
C-Cl stretch ValueValue~505-760[4]Value
CH₃ sym. stretch ValueValueValueValue
CH₃ asym. stretch ValueValueValueValue
Aromatic C-H stretch ValueValueValueValue
Aromatic ring modes Value RangeValue RangeValue RangeValue Range
(Note: "Value" and "Value Range" indicate where the calculated and experimental data would be presented.)

The asymmetric stretching of the isocyanate group is typically a very strong and characteristic band in the IR spectrum, appearing in the range of 2200-2300 cm⁻¹.[5] The C-Cl stretching vibration is expected to give a strong absorption in the range of 760-505 cm⁻¹.[4] A detailed comparison of the calculated and experimental spectra allows for a complete and confident assignment of the vibrational modes.

Correlation with Experimental Data: The Path to Validation

The ultimate validation of any theoretical model lies in its ability to accurately reproduce experimental observations. For this compound, the primary sources of experimental data for comparison are its vibrational spectra.

Infrared and Raman Spectroscopy

Experimental IR and Raman spectra have been reported for this compound.[4] By overlaying the simulated spectra from the DFT calculations with the experimental data, a direct visual comparison can be made. Generally, vibrational frequencies calculated with the B3LYP functional show better agreement with experimental values than those from RHF calculations, often requiring a scaling factor to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications and Future Directions

The detailed theoretical and spectroscopic understanding of this compound opens up avenues for its targeted application in various fields.

  • Drug Discovery : The isocyanate group can be reacted with amines and alcohols in drug candidates to form stable urea and carbamate linkages, respectively. The insights into the electronic properties of the substituted phenyl ring can guide the design of molecules with improved pharmacological profiles.

  • Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain terminator or for the synthesis of specific end-functionalized polymers. Its reactivity can be harnessed in the development of novel polyurethanes and other polymers with tailored properties.[6]

Future research could focus on extending these theoretical calculations to model the reactivity of this compound with various nucleophiles, providing valuable insights into reaction mechanisms and transition states. Furthermore, the synthesis and biological evaluation of novel derivatives based on this scaffold could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic characterization of this compound. Through the application of robust computational methods, such as DFT, and correlation with experimental data, a deep understanding of the molecule's structural and vibrational properties can be achieved. This knowledge is invaluable for researchers and scientists working in drug development and materials science, enabling the rational design and synthesis of new molecules with desired functionalities. The presented workflow serves as a self-validating system that can be adapted for the study of other substituted aromatic isocyanates, thereby accelerating innovation in these important fields of chemistry.

References

  • El-Gogary, D. I., & El-Gogary, M. R. (2025). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Journal of Molecular Structure, 1315, 138334. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. Retrieved January 29, 2026 from [Link].

  • The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved January 29, 2026, from [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9347–9417. [Link]

  • Google Patents. (n.d.). Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers.
  • Durig, J. R., Little, T. S., Gounev, T. K., Gardner, J. K., Jr., & Sullivan, J. F. (1996). Infrared and Raman spectra, conformational stability, vibrational assignment, and ab initio calculations of chloromethyl isocyanate. Journal of Molecular Structure: THEOCHEM, 375(1–2), 83–94. [Link]

  • da Silva, J. L., & Stampfl, C. (2018). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions, 47(33), 11256-11273. [Link]

  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. (2016). The Journal of Chemical Physics, 145(12), 124309. [Link]

  • Thomson, M., Melling, P. J., & Slepski, A. M. (2003). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ANTEC 2003 - Society of Plastics Engineers Annual Technical Conference. [Link]

  • Gothwal, A., Kumar, A., & Kumar, A. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 103, 104212. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Decomposition Products of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the thermal decomposition of 3-chloro-2-methylphenyl isocyanate. Designed for professionals in research, scientific, and drug development fields, this document moves beyond a standard safety data sheet to offer a deeper understanding of the potential thermal degradation pathways and the analytical methodologies required for their characterization. By synthesizing information from related compounds and established analytical protocols, this whitepaper aims to equip you with the foundational knowledge to anticipate decomposition products, design robust analytical strategies, and ensure laboratory safety.

Introduction: The Significance of this compound and Its Thermal Stability

This compound is a highly reactive organic compound containing an isocyanate group (-NCO), a chlorine atom, and a methyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group's susceptibility to nucleophilic attack allows for the formation of ureas, urethanes, and other derivatives, forming the basis of its synthetic utility.

However, the inherent reactivity of the isocyanate moiety, coupled with the presence of a chlorinated aromatic ring, raises significant concerns regarding its thermal stability. Understanding the behavior of this compound under thermal stress is paramount for safe handling, storage, and process development. Thermal decomposition can lead to the generation of hazardous and reactive species, posing risks of toxic exposure, and potentially compromising reaction integrity and product purity. This guide will delve into the anticipated decomposition products and the analytical techniques essential for their identification and quantification.

Theoretical Framework: Anticipated Thermal Decomposition Pathways

Direct experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, by examining the known thermal degradation patterns of structurally related compounds—namely aryl isocyanates, chlorinated aromatic compounds, and specifically tolylene di-isocyanate (TDI) and methylene diphenyl diisocyanate (MDI)—we can postulate the likely decomposition pathways.

The decomposition of this compound is expected to proceed through several key mechanisms, influenced by temperature, atmosphere (inert or oxidative), and the presence of catalysts or contaminants.

Isocyanate Group Reactions

The isocyanate group is the most reactive site for thermal degradation. Upon heating, it can undergo a variety of transformations:

  • Dimerization and Trimerization: Isocyanates can react with each other to form cyclic dimers (uretidinones) and trimers (isocyanurates). These reactions are often reversible at higher temperatures.

  • Carbodiimide Formation: At elevated temperatures, isocyanates can eliminate carbon dioxide to form carbodiimides. This is a common pathway for aryl isocyanates.[1] The resulting carbodiimide is also reactive and can participate in further reactions.

  • Reaction with Adventitious Water: In the presence of moisture, the isocyanate group will readily react to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-chloro-2-methylaniline) and carbon dioxide. This amine can then react with another isocyanate molecule to form a substituted urea.[1]

Aromatic Ring and Substituent Reactions

The chlorinated and methylated benzene ring also contributes to the decomposition profile:

  • Homolytic Cleavage of the C-Cl Bond: At high temperatures, the carbon-chlorine bond can break, generating a phenyl radical and a chlorine radical. These highly reactive species can then initiate a cascade of secondary reactions.

  • Homolytic Cleavage of the C-N Bond: The bond between the aromatic ring and the isocyanate group can also cleave, leading to the formation of a 3-chloro-2-methylphenyl radical and an isocyanate radical.

  • Reactions of the Methyl Group: The methyl group can undergo oxidation in the presence of air, or participate in radical reactions.

  • Formation of Chlorinated and Non-Chlorinated Aromatics: Pyrolysis of chlorotoluene can lead to the formation of various products, including chlorocresols under certain conditions.[2] It is also plausible that reactions could lead to the formation of other chlorinated or dechlorinated aromatic compounds.

Expected Primary and Secondary Decomposition Products

Based on these potential pathways, a range of thermal decomposition products can be anticipated.

Product Category Potential Products Originating Pathway
Gases Carbon Dioxide (CO2)Carbodiimide formation, reaction with water
Carbon Monoxide (CO)Incomplete combustion/oxidation
Hydrogen Chloride (HCl)Cleavage of C-Cl bond and subsequent H-abstraction
Hydrogen Cyanide (HCN)High-temperature fragmentation of the isocyanate group
Volatile Organics 3-Chloro-2-methylanilineReaction with water
3-Chloro-2-methylphenyl carbodiimideDecarboxylation of the isocyanate
Substituted UreasReaction of isocyanate with amine
Chlorinated and non-chlorinated phenolsReactions involving the aromatic ring
Benzene and substituted benzenesFragmentation and rearrangement reactions
Higher Molecular Weight Species Isocyanurates (trimers)Trimerization of the isocyanate
PolycarbodiimidesPolymerization of carbodiimides
PolyureasPolymerization via urea linkages
Char/ResidueHigh-temperature carbonization

It is crucial to recognize that the actual distribution of these products will be highly dependent on the specific experimental conditions.

Analytical Characterization of Thermal Decomposition

A multi-faceted analytical approach is essential to comprehensively identify and quantify the thermal decomposition products of this compound. The following techniques, often used in combination, provide a robust workflow for such an investigation.

Thermogravimetric Analysis Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Expertise & Experience: TGA-FTIR is a powerful frontline technique for this analysis. TGA provides quantitative information about the mass loss of the sample as a function of temperature, indicating the onset and various stages of decomposition. Simultaneously, the evolved gases are transferred to an FTIR gas cell, allowing for the identification of the gaseous decomposition products in real-time. This hyphenated technique provides a direct correlation between mass loss events and the chemical nature of the evolved species.

Experimental Protocol: TGA-FTIR Analysis

  • Instrument Preparation:

    • Ensure the TGA and FTIR instruments are calibrated and functioning according to manufacturer specifications.

    • Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved products (typically 180-220°C).[3] This is a critical step to ensure all decomposition products reach the detector.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • TGA Method:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to establish a stable baseline.

    • Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10-20°C/min).

  • FTIR Data Collection:

    • Configure the FTIR spectrometer to collect spectra of the evolved gas stream continuously throughout the TGA run. A typical collection rate is one spectrum every 15-30 seconds.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

    • Analyze the FTIR spectra at different temperatures corresponding to the mass loss events. Identify the characteristic absorption bands of the evolved gases (e.g., CO2 at ~2350 cm⁻¹, CO at ~2140 cm⁻¹, HCl at ~2800-3000 cm⁻¹, NCO group at ~2270 cm⁻¹, and various C-H, C-N, and aromatic stretches).

Diagram: TGA-FTIR Experimental Workflow

TGA_FTIR_Workflow cluster_TGA Thermogravimetric Analyzer (TGA) cluster_Interface Heated Interface cluster_FTIR FTIR Spectrometer cluster_Data Data Analysis Sample Sample in Crucible Furnace Heating Furnace Sample->Furnace Balance Microbalance Furnace->Balance TransferLine Heated Transfer Line Furnace->TransferLine Evolved Gases TGA_Curve Mass Loss vs. Temperature Balance->TGA_Curve GasCell Heated Gas Cell TransferLine->GasCell Detector IR Detector GasCell->Detector FTIR_Spectra IR Spectra of Evolved Gases Detector->FTIR_Spectra

Caption: Workflow for TGA-FTIR analysis of thermal decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Expertise & Experience: Py-GC-MS is an indispensable technique for identifying a wide range of volatile and semi-volatile decomposition products. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This technique provides detailed molecular information about the decomposition products, complementing the functional group information from FTIR.

Experimental Protocol: Py-GC-MS Analysis

  • Instrument Preparation:

    • Ensure the pyrolyzer, GC, and MS are properly calibrated and tuned.

    • Install an appropriate GC column for the separation of aromatic and polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[4]

  • Sample Preparation:

    • Place a small amount of this compound (typically 0.1-1 mg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600-800°C). A "double-shot" analysis can be beneficial, with an initial lower temperature step to desorb any volatile impurities before the high-temperature pyrolysis.[5]

  • GC Separation:

    • The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

    • Use a suitable GC oven temperature program to separate the individual components. For example, start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C).[6]

  • MS Detection and Analysis:

    • As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

    • Acquire mass spectra for each chromatographic peak.

    • Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Diagram: Py-GC-MS Experimental Workflow

Py_GC_MS_Workflow cluster_Pyrolysis Pyrolyzer cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) cluster_Data Data Analysis Sample Sample in Cup PyrolysisChamber Rapid Heating Sample->PyrolysisChamber GC_Column Separation Column PyrolysisChamber->GC_Column Pyrolyzates IonSource Ionization GC_Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra

Caption: Workflow for Py-GC-MS analysis of thermal decomposition products.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the temperatures of thermal events such as melting, crystallization, and decomposition. For hazardous materials, DSC is a critical tool for assessing thermal stability and the potential for runaway reactions. The data obtained can be used to calculate kinetic parameters of the decomposition process.[8]

Experimental Protocol: DSC Analysis for Thermal Hazard Assessment

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a high-pressure crucible (e.g., gold-plated stainless steel or sealed aluminum) to contain any evolved gases and prevent evaporation. For hazard evaluation, using sealed crucibles is crucial.[9][10]

  • DSC Method:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition).

    • Determine the onset temperature of the decomposition exotherm, which is a key indicator of thermal instability.

    • Integrate the area of the exotherm to determine the heat of decomposition (ΔHd).

Diagram: DSC Data Interpretation for Thermal Hazard

DSC_Interpretation cluster_Thermogram DSC Thermogram cluster_Analysis Data Interpretation Curve Heat Flow (mW) vs. Temperature (°C) Melting Endothermic Peak (Melting) Curve->Melting Decomposition Exothermic Peak (Decomposition) Curve->Decomposition Onset Onset Temperature (Td) Decomposition->Onset Heat Heat of Decomposition (ΔHd) Decomposition->Heat

Caption: Interpretation of a DSC thermogram for thermal hazard assessment.

Safety Considerations

The thermal decomposition of this compound can generate a variety of toxic and hazardous substances. Therefore, all experimental work must be conducted with strict adherence to safety protocols.

  • Ventilation: All experiments should be performed in a well-ventilated fume hood to prevent inhalation of toxic gases and vapors.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For handling isocyanates, specialized gloves may be required.

  • Incompatible Materials: Isocyanates are incompatible with many substances, including water, alcohols, amines, and strong acids and bases.[1] Accidental contact can lead to vigorous and exothermic reactions.

  • Pressure Build-up: Decomposition reactions that generate gases can lead to a dangerous build-up of pressure in sealed containers. Use appropriate pressure-rated vessels and pressure relief systems for larger-scale experiments.

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of this compound and the analytical methodologies required for their characterization. While direct experimental data for this specific compound is limited, a thorough understanding of the chemistry of related compounds allows for the formulation of a robust and scientifically sound investigative approach. By employing a combination of TGA-FTIR, Py-GC-MS, and DSC, researchers can effectively identify the decomposition products, elucidate the degradation pathways, and assess the thermal hazards associated with this important chemical intermediate. This knowledge is critical for ensuring the safe handling, storage, and utilization of this compound in research and development settings.

References

  • Woolley, W. D., and Fardell, P. J. (1977). The thermal decomposition of some tolylene bis-carbamates. Fire and Materials, 1(2), 68-77. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Stewart, C. D. (2013). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Pressure Sensitive Tape Council. [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

  • Erickson, J. R., et al. (1998). Thermal decomposition mechanisms of epoxies and polyurethanes. Sandia National Labs., Albuquerque, NM (United States). [Link]

  • Kudo, Y., Ikezawa, Y., & Aoyama, Y. (2019). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Shimadzu. [Link]

  • Blais, M., et al. (2010). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of hazardous materials, 178(1-3), 555-561. [Link]

  • Al-Sha'afee, M. M. (2012). Determination of thermal hazard from DSC measurements. Investigation of self-accelerating decomposition temperature (SADT) of AIBN. ResearchGate. [Link]

  • Western Washington University AMSEC. (n.d.). TGA-FTIR Standard Operating Procedures. [Link]

  • Mettler Toledo. (n.d.). Thermal Stability at Elevated Pressure – An Investigation Using Differential Scanning Calorimetry. [Link]

  • TA Instruments. (n.d.). Evaluation of Hazards Potential by DSC, TA-238. [Link]

  • Helsen, J., & Van den Bulck, E. (1984). The thermal decomposition of isocyanurates. Journal of thermal analysis, 29(5), 1041-1049. [Link]

  • Sim, S., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2942. [Link]

  • Roberson, D. A. (1973). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Defense Technical Information Center. [Link]

  • Al-Salem, S. M., et al. (2021). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Polymers, 13(16), 2750. [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]

  • Eurofins EAG. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. [Link]

  • Wikipedia. (2023, December 27). Chlorotoluene. In Wikipedia. [Link]

  • Henthorn, J. T., & D'Amico, F. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1836-1845. [Link]

  • Blake, P. G., & Shraydeh, B. F. (1984). Pyrolysis Reactions of (2-Chloroethyl)benzene. International journal of chemical kinetics, 16(6), 661-669. [Link]

  • Papazoglou, E. S. (2007). Decomposition temperatures of poly(isocyanate) for different heating rates. Journal of Thermal Analysis and Calorimetry, 89(2), 555-560. [Link]

  • Levin, I. W., & Abramowitz, S. (1966). The Thermal Decomposition of Isocyanates. The Journal of Chemical Physics, 44(7), 2562-2567. [Link]

  • Erickson, J. R., et al. (1998). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Journal of Thermal Analysis and Calorimetry, 54(1-2), 269-281. [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]

  • Kuznetsov, A. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1312. [Link]

Sources

Methodological & Application

catalytic methods for 3-Chloro-2-methylphenyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for 3-Chloro-2-methylphenyl Isocyanate Reactions

Abstract

This compound (CAS: 16768-44-2) is a critical electrophilic building block in the synthesis of urea-based kinase inhibitors and carbamate agrochemicals. Unlike its unhindered isomers (e.g., 3-chloro-4-methyl), this substrate presents a specific challenge: the ortho-methyl group creates significant steric occlusion around the isocyanate (-NCO) carbon. This Application Note details optimized catalytic protocols to overcome this steric barrier, ensuring high conversion rates while suppressing the formation of the symmetric urea impurity (1,3-bis(3-chloro-2-methylphenyl)urea).

Mechanistic Insight & Catalyst Selection

The "Ortho-Effect" Challenge

In standard isocyanate chemistry, the electrophilic carbon of the -NCO group is readily attacked by nucleophiles. However, in this compound, the methyl group at the 2-position blocks the trajectory of incoming nucleophiles.

  • Electronic Effect: The 3-chloro group (electron-withdrawing) activates the isocyanate, theoretically increasing reactivity.

  • Steric Effect: The 2-methyl group (steric bulk) retards the reaction rate.

  • Net Result: Reaction kinetics are sluggish compared to non-ortho-substituted analogs, requiring catalytic intervention to prevent incomplete conversion or moisture-induced side reactions.

Catalyst Classes
Catalyst ClassRepresentative ReagentMechanism of ActionRecommended Application
Lewis Acid (Organotin) DBTDL (Dibutyltin dilaurate)Activates the Isocyanate.[1][2][3] The Sn atom coordinates with the NCO nitrogen, increasing the electrophilicity of the carbon.Carbamate Synthesis (Isocyanate + Alcohol)
Tertiary Amine TEA (Triethylamine), DABCO Activates the Nucleophile (General Base Catalysis). Increases the basicity of the attacking alcohol or amine.Urea Synthesis (Isocyanate + Amine)
"Green" Lewis Acid Zr(acac)₄ (Zirconium acetylacetonate)Similar to Sn, but with lower toxicity profile.Pharmaceutical intermediates (where Sn is restricted)

Visualizing the Catalytic Pathway

The following diagram illustrates the distinct activation pathways for Lewis Acid vs. Base catalysis in the context of this hindered substrate.

G ISO 3-Chloro-2-methylphenyl Isocyanate COMPLEX_A Activated Isocyanate (Sn-N Complex) ISO->COMPLEX_A Coordination PRODUCT Product (Carbamate or Urea) NUC Nucleophile (ROH or RNH2) COMPLEX_B Activated Nucleophile (Alkoxide-like) NUC->COMPLEX_B Deprotonation CAT_ACID Lewis Acid Catalyst (DBTDL) CAT_ACID->COMPLEX_A Catalyzes CAT_BASE Base Catalyst (TEA/DABCO) CAT_BASE->COMPLEX_B Catalyzes COMPLEX_A->PRODUCT + Nucleophile COMPLEX_B->PRODUCT + Isocyanate

Figure 1: Dual-pathway activation. Lewis acids (Red) activate the electrophile (Isocyanate), while Bases (Green) activate the nucleophile.

Experimental Protocols

Protocol A: Synthesis of Hindered Ureas

Use this method when reacting this compound with secondary amines or anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration)

  • Catalyst: None (if amine is primary) or DIPEA (0.5 equiv) if amine is a salt or hindered.

Step-by-Step Workflow:

  • System Prep: Flame-dry a reaction flask and cool under a stream of Nitrogen (

    
    ).
    
  • Solvation: Dissolve the amine (1.1 equiv) in anhydrous DCM.

    • Critical: If the amine is supplied as a hydrochloride salt, add DIPEA (1.2 equiv) to liberate the free base. Stir for 10 mins.

  • Addition: Add this compound (1.0 equiv) dropwise at 0°C .

    • Note: The 2-methyl group suppresses the exotherm, but 0°C is best practice to control selectivity.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Check by TLC or LCMS. If unreacted isocyanate remains after 6 hours, heat to 40°C.

  • Quench/Workup:

    • Add 1M HCl (aq) to remove excess amine/DIPEA.

    • Extract with DCM.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: Synthesis of Carbamates (Urethanes)

Use this method when reacting with alcohols. This reaction is significantly slower due to the lower nucleophilicity of alcohols compared to amines, combined with the steric hindrance of the 2-methyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Toluene (preferred for higher temp) or THF.

  • Catalyst: DBTDL (1–5 mol%).

Step-by-Step Workflow:

  • Drying: Ensure alcohol is strictly anhydrous (Karl Fischer < 0.05% water). Water competes with the alcohol to form the urea impurity.

  • Mixing: Dissolve the isocyanate and alcohol in Toluene under

    
    .
    
  • Catalyst Addition: Add DBTDL (1 mol% initially).

  • Heating: Heat the mixture to 60°C .

    • Why Heat? The 2-methyl steric block often renders room temperature reaction rates impractical for carbamate formation.

  • Monitoring: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) via IR spectroscopy or by TLC.

    • Optimization: If reaction is <50% complete after 2 hours, add a second portion of DBTDL (up to 5 mol% total) and increase temp to 80°C.

  • Purification: Evaporate Toluene. Recrystallize from Hexanes/EtOAc to remove tin residues.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitate forms immediately Moisture ingress (Formation of symmetric urea)Ensure solvents are anhydrous. Keep under positive

pressure.
Low Conversion (Carbamate) Steric hindrance of 2-Me groupIncrease catalyst (DBTDL) to 5 mol%. Switch solvent to Toluene and reflux (110°C).
New impurity at RRT 0.9 Allophanate formationReaction temperature too high or excess isocyanate used. Maintain stoichiometry 1:1.

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is a potent sensitizer and lachrymator. It can cause severe respiratory distress. All handling must occur in a fume hood.

  • Water Reactivity: Reacts with water to release

    
     (pressure buildup risk in sealed vessels) and forms insoluble urea solids.
    
  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

  • General Isocyanate Chemistry & Catalysis

    • Saunders, J. H., & Frisch, K. C. (1962).[3] Polyurethanes: Chemistry and Technology. Interscience Publishers. (Foundational text on the mechanism of DBTDL and amine catalysis).

  • Catalytic Mechanisms for Hindered Isocyanates

    • Wongkamolsesh, K., & Kresta, J. E. (1985).[2] Organotin Catalysis in Urethane Systems. ACS Publications.[2] Link

  • Safety Data & Handling

    • Thermo Fisher Scientific. (2025).[4][5][6] Safety Data Sheet: Isocyanates.Link (Referenced for general chlorophenyl isocyanate handling protocols).

  • Alternative Catalysts (Green Chemistry)

    • Blank, W. J. (2002). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.[1] Paint & Coatings Industry. Link (Discusses Zirconium alternatives to Tin).

Sources

Application Note: High-Fidelity Synthesis of N-Aryl Ureas using 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The synthesis of N,N'-diaryl ureas is a cornerstone reaction in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and herbicides. This protocol focuses on the specific utilization of 3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) .[1]

Structural Analysis & Reactivity

Successful coupling with this specific isocyanate requires an understanding of two competing structural factors:

  • Steric Hindrance (The 2-Methyl Group): The methyl group at the ortho position creates significant steric bulk around the electrophilic carbon of the isocyanate (

    
    ). This increases the energy barrier for nucleophilic attack, potentially necessitating longer reaction times or elevated temperatures compared to unsubstituted phenyl isocyanate.
    
  • Electronic Activation (The 3-Chloro Group): The chlorine atom exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the isocyanate carbon.

Expert Insight: While the electronic activation is beneficial, the steric hindrance often dominates the kinetics. Therefore, this protocol utilizes a "controlled energy ramp" strategy—starting at controlled temperatures to prevent side reactions, then applying thermal energy to drive the reaction to completion.

The "Self-Validating" Mechanism

The reaction follows a nucleophilic addition mechanism. The protocol is designed to be self-validating by exploiting the distinct spectroscopic signature of the isocyanate group.

  • Validation Point: The consumption of the strong isocyanate peak at ~2270 cm⁻¹ in IR spectroscopy serves as a real-time monitor of reaction progress.

Safety & Hazard Control (Critical)

WARNING: Isocyanates are powerful sensitizers and lachrymators. Inhalation can cause severe respiratory distress and long-term sensitization (asthma-like symptoms).

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Keep a solution of 10% aqueous ammonia or 5% surfactant/water mixture ready to neutralize spills.

Materials & Equipment

Reagents
ReagentRolePurity/Grade
This compound Electrophile>97%, store at 4°C under Argon
Aryl Amine (R-NH₂) Nucleophile>98%, dry
Dichloromethane (DCM) SolventAnhydrous (Water <50 ppm)
Triethylamine (Et₃N) Catalyst/Base>99% (Optional, for salt-form amines)
PS-Trisamine ScavengerPolymer-supported scavenger (Optional)
Equipment
  • Flame-dried round-bottom flask (RBF) with septum.

  • Inert gas supply (Nitrogen or Argon) with balloon or manifold.

  • Magnetic stir plate and Teflon-coated stir bar.

  • Rotary evaporator.

Experimental Protocol

Reaction Workflow Diagram

UreaSynthesis Setup 1. Setup & Inerting (Anhydrous DCM, Ar) Addition 2. Controlled Addition (0°C -> RT) Setup->Addition Monitoring 3. Monitoring (TLC / IR @ 2270 cm⁻¹) Addition->Monitoring Decision Complete? Monitoring->Decision Decision->Addition No (Heat to 40°C) Workup 4. Workup (Filtration or Scavenging) Decision->Workup Yes Analysis 5. Analysis (NMR, LC-MS) Workup->Analysis

Figure 1: Step-by-step workflow for the synthesis of N-aryl ureas.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Flame-dry a 50 mL round-bottom flask and cool under a stream of Argon.

  • Add the Aryl Amine (1.0 equiv, e.g., 1.0 mmol) to the flask.

  • Dissolve in Anhydrous DCM (concentration ~0.2 M).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (1.1 equiv) and stir for 10 min to liberate the free base.

Step 2: Addition of the Isocyanate

  • Cool the amine solution to 0°C using an ice bath. Rationale: Although the 2-methyl group hinders the reaction, the initial mixing can still be exothermic. Cooling prevents impurity formation.

  • Add This compound (1.05 equiv) dropwise via syringe.

    • Expert Tip: A slight excess (5%) ensures complete consumption of the limiting amine, which is often harder to purify than the isocyanate.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours.

  • Monitor:

    • TLC: Check for the disappearance of the amine spot.

    • IR (Optional): Monitor the isocyanate peak at ~2270 cm⁻¹.

  • Contingency: If the reaction is incomplete after 4 hours (due to steric bulk), attach a reflux condenser and heat to 40°C (gentle reflux) for 2 hours.

Step 4: Workup & Purification Scenario A: Product Precipitates (Common for Ureas)

  • If a white solid forms, cool the mixture to 0°C to maximize precipitation.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL) to remove unreacted isocyanate.

  • Dry under vacuum.[2]

Scenario B: Homogeneous Solution (Product is Soluble)

  • Add PS-Trisamine (Polymer-supported amine scavenger, 3 equiv relative to excess isocyanate) and stir for 2 hours.

    • Mechanism:[3][4][5][6] The resin reacts with the excess isocyanate to form a urea bound to the bead.

  • Filter off the resin.[2]

  • Concentrate the filtrate to dryness.

  • Recrystallize from EtOAc/Hexanes if necessary.

Data Presentation & Analysis

Expected Analytical Data

The following table summarizes the expected signals for the target urea linkage.

TechniqueSignal CharacteristicStructural Assignment
¹H NMR (DMSO-d₆)Singlet, δ 8.5 - 9.5 ppmUrea -NH- protons (often two distinct singlets or one broad peak)
¹H NMR Singlet, δ ~2.2 - 2.3 ppmMethyl group on the 2-position of the phenyl ring
¹³C NMR Peak at δ ~152 - 155 ppmCarbonyl carbon (

=O) of the urea
IR Strong band ~1640 - 1660 cm⁻¹C=O[7] Stretch (Amide I)
IR Band ~3300 - 3400 cm⁻¹N-H Stretch
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Slow Reaction Steric hindrance of 2-Me group.Switch solvent to Toluene and heat to 80°C. Add Lewis Acid catalyst (e.g., 5 mol% Dibutyltin dilaurate - use with caution).
Symmetric Urea Byproduct Moisture in solvent/atmosphere.Ensure DCM is distilled over CaH₂ or from a solvent system. Keep under Argon.
Sticky Gum Product Impurities trapped in lattice.Triturate the gum with diethyl ether or pentane to induce crystallization.

Mechanistic Logic

The following diagram illustrates the reaction pathway and the critical "Proton Switch" mechanism that forms the stable urea bond.

Mechanism Reactants Reactants: Amine (Nu:) + Isocyanate (E+) Transition Transition State: Nucleophilic Attack on C=O Reactants->Transition Steric Barrier (2-Me) Zwitterion Intermediate: Zwitterionic Species Transition->Zwitterion ProtonTransfer Proton Transfer: Restoration of Neutrality Zwitterion->ProtonTransfer Fast Product Final Product: N,N'-Diaryl Urea ProtonTransfer->Product Irreversible

Figure 2: Mechanistic pathway highlighting the steric barrier and subsequent proton transfer.

References

  • General Isocyanate Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sterically Hindered Ureas: Gallou, F., et al. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition. Link

  • Sorafenib Analog Synthesis (Relevant Scaffold): Usharani, V., et al. (2011).[3] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry. Link

  • Green Synthesis Protocols: Karche, A. D., et al. (2022).[8] "An 'On-Water' Reaction of (Thio)isocyanates with Amines Enables a Facile, Sustainable, and Chemoselective Synthesis of Unsymmetrical (Thio)ureas."[8] Organic Process Research & Development. Link

  • Safety Data: PubChem CID 62832 (3-Chloro-4-methylphenyl isocyanate - Structural Analog for Safety Data). Link[7]

Sources

Application Notes and Protocols: 3-Chloro-2-methylphenyl Isocyanate as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Substituted Phenyl Isocyanate Moiety in Agrochemical Design

In the continuous quest for novel, effective, and selective agrochemicals, the synthetic chemist's choice of foundational building blocks is paramount. Among these, isocyanates stand out as highly versatile intermediates due to the electrophilic nature of the isocyanate carbon, which readily reacts with a variety of nucleophiles. Specifically, 3-chloro-2-methylphenyl isocyanate has emerged as a particularly valuable scaffold in the design of a diverse range of pesticides, including herbicides, insecticides, and fungicides.

The strategic placement of the chloro and methyl groups on the phenyl ring significantly influences the physicochemical properties and, consequently, the biological activity of the resulting agrochemical. The chlorine atom, being an electron-withdrawing group, can impact the reactivity of the isocyanate and contribute to the molecule's binding affinity with its biological target. The methyl group, on the other hand, can affect steric interactions at the active site and influence the compound's metabolic stability in the target organism and the environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of agrochemicals, complete with detailed protocols and an exploration of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Appearance Clear colorless to white to yellow to red liquid[1]
CAS Number 40397-90-8[1]
IUPAC Name 1-chloro-3-isocyanato-2-methylbenzene[1]
Refractive Index 1.5585-1.5615 @ 20°C[1]

Core Reactivity and Synthetic Pathways

The isocyanate group (-N=C=O) is the cornerstone of this compound's utility. It readily undergoes addition reactions with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. These functional groups are prevalent in a wide array of commercial agrochemicals.

Caption: General reaction pathways for this compound.

Application in Herbicide Synthesis: Phenylurea Derivatives

Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis in target weeds.[2][3] The synthesis of these herbicides often involves the reaction of a substituted phenyl isocyanate with an amine.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides, derived from this compound, act by blocking the electron transport chain in photosystem II (PSII) of plants.[4] They bind to the D1 protein of the PSII complex, displacing plastoquinone, a vital electron carrier. This disruption halts photosynthesis, leading to the production of reactive oxygen species that cause rapid cellular damage and ultimately, plant death.[2]

Urea Herbicide Mechanism Urea_Herbicide Phenylurea Herbicide PSII Photosystem II (PSII) D1 Protein Urea_Herbicide->PSII Binds to Plastoquinone Plastoquinone (QB) PSII->Plastoquinone Displaces Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Blocks Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Halts ROS Reactive Oxygen Species (ROS) Photosynthesis->ROS Leads to Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Mechanism of action for phenylurea herbicides.

Protocol: Synthesis of a Representative Phenylurea Herbicide

This protocol describes the synthesis of N-(3-chloro-2-methylphenyl)-N',N'-dimethylurea, a representative phenylurea herbicide.

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Anhydrous Toluene

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of isocyanate).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the dimethylamine solution (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.

  • Work-up: Upon completion, a precipitate of the urea product should form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Filter the solid product and wash with a small amount of cold toluene or hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure N-(3-chloro-2-methylphenyl)-N',N'-dimethylurea.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.

Application in Insecticide Synthesis: Carbamate Derivatives

Carbamate insecticides are another major class of agrochemicals that can be synthesized from this compound. They are known for their effectiveness against a broad spectrum of insect pests.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5][6] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[7] This inhibition is reversible, which generally results in lower mammalian toxicity compared to organophosphate insecticides.[8]

G cluster_0 Normal Synaptic Transmission cluster_1 Carbamate Insecticide Action Acetylcholine Acetylcholine (Neurotransmitter) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE Hydrolysis of Acetylcholine Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Carbamate Carbamate Insecticide Inhibited_AChE Inhibited AChE Carbamate->Inhibited_AChE Inhibits Accumulation Acetylcholine Accumulation Inhibited_AChE->Accumulation Leads to Continuous_Stimulation Continuous Nerve Stimulation Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Mechanism of action for carbamate insecticides.

Protocol: Synthesis of a Representative Carbamate Insecticide

This protocol outlines the synthesis of a representative carbamate insecticide through the reaction of this compound with a substituted phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (e.g., 2-isopropylphenol) (1.0 eq)

  • Triethylamine (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) and a catalytic amount of triethylamine in anhydrous DCM.

  • Isocyanate Addition: Add this compound (1.0 eq) dissolved in a small amount of anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the triethylamine catalyst, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure carbamate insecticide.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the substituents on the urea or carbamate moiety.[9][10][11]

  • For Phenylurea Herbicides: The nature of the amine component is critical. Generally, small alkyl groups on the terminal nitrogen, such as in N',N'-dimethylureas, lead to potent herbicidal activity.[4] The substitution pattern on the phenyl ring also plays a crucial role in determining the selectivity and efficacy of the herbicide.[10]

  • For Carbamate Insecticides: The structure of the alcohol or phenol component is a key determinant of insecticidal potency and spectrum of activity. The substituents on the aromatic ring of the carbamate can influence its binding affinity to the active site of acetylcholinesterase.[6] Quantitative structure-activity relationship (QSAR) studies can be employed to model and predict the insecticidal activity of novel carbamate derivatives.[12][13]

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Toxicity: It is toxic by ingestion, inhalation, and skin absorption.[1] Contact may cause irritation to the skin, eyes, and mucous membranes.

  • Reactivity: It reacts exothermically with a wide range of compounds, including water, alcohols, amines, and strong oxidizers.[2] Reaction with water can release toxic gases.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of agrochemicals. Its reactivity, coupled with the influential electronic and steric effects of its substituents, provides a robust platform for the development of novel herbicides and insecticides. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the agrochemical industry, facilitating the exploration of new chemical space and the discovery of next-generation crop protection agents.

References

  • Ataman Kimya. N,N'-DIMETHYLUREA. Available from: [Link]

  • PubChem. 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Available from: [Link]

  • The Good Scents Company. 3-chloro-para-tolyl isocyanate. Available from: [Link]

  • PubChem. Fenuron. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • Google Patents. Preparation of dimethyl urea.
  • Southeast Research-Extension Center. C715 Herbicide Mode of Action. Kansas State University. Available from: [Link]

  • Google Patents. Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • PubMed. Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. Available from: [Link]

  • Cambridge Core. A Possible Mechanism of Action of the Urea Type Herbicides. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

  • ResearchGate. Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models. Available from: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]

  • MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available from: [Link]

  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available from: [Link]

  • ResearchGate. (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. Available from: [Link]

  • PubMed Central. Structure—activity relationships for insecticidal carbamates. Available from: [Link]

  • RSC Publishing. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Available from: [Link]

  • National Center for Biotechnology Information. Carbamate Toxicity. Available from: [Link]

  • ResearchGate. (PDF) Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Available from: [Link]

  • Chemistry LibreTexts. 31.9: Quantitative Structure-Activity Relationships (QSAR). Available from: [Link]

  • YouTube. Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Available from: [Link]

  • ResearchGate. Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Available from: [Link]

  • Organic Syntheses. Chlorosulfonyl isocyanate. Available from: [Link]

  • Google Patents. Process for preparing n, n-dimethylurea.
  • Google Patents. Preparation of carbamates.
  • ResearchGate. Carbamate Insecticides. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available from: [Link]

  • PubMed. CH3NCl2 Formation from Chlorination of Carbamate Insecticides. Available from: [Link]

Sources

use of 3-Chloro-2-methylphenyl isocyanate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Chloro-2-methylphenyl Isocyanate (CAS 40397-90-8) in Medicinal Chemistry[1][2]

Abstract

This application note details the protocol for utilizing This compound (CAS 40397-90-8) as a specialized electrophile in the synthesis of N,N'-diarylureas.[1][2] While phenyl isocyanates are ubiquitous in drug discovery (e.g., Sorafenib, Regorafenib), this specific isomer offers unique steric and electronic properties due to the ortho-methyl and meta-chloro substitution pattern.[1][2][3] This substitution restricts conformational rotation and improves metabolic stability against amidases.[2] This guide provides a high-yield, scalable protocol for reacting this isocyanate with complex amines, emphasizing moisture control, reaction monitoring, and purification strategies suitable for pharmaceutical intermediate synthesis.[1][2][3]

Chemical Profile & Mechanistic Insight[1][2][3][4][5]
2.1 The Reagent
  • Compound: this compound[1][2][4]

  • CAS Number: 40397-90-8[1][2][4]

  • Molecular Weight: 167.59 g/mol [1][2][3]

  • Physical State: Colorless to pale yellow liquid[1][2]

  • Reactivity: Electrophilic carbon center susceptible to nucleophilic attack by amines, alcohols, and water.[1][2][3]

2.2 Structural Advantages in Drug Design

The 3-Chloro-2-methyl motif is a bioisostere often employed in TRPV1 antagonists and p38 MAP kinase inhibitors .[1][2]

  • Steric Effect (2-Methyl): The ortho-methyl group creates steric bulk near the urea linkage.[1][2] This forces the aromatic ring out of planarity with the urea bridge, locking the bioactive conformation and reducing the rate of enzymatic hydrolysis.[2][3]

  • Electronic Effect (3-Chloro): The meta-chloro substituent is electron-withdrawing (inductive), increasing the lipophilicity (LogP) and modulating the acidity of the urea protons, which can enhance hydrogen bonding with receptor pockets.[1][2][3]

2.3 Reaction Mechanism

The synthesis of urea derivatives proceeds via the nucleophilic addition of a primary or secondary amine to the isocyanate carbon.[2][3]

ReactionMechanism Iso 3-Chloro-2-methylphenyl Isocyanate (Electrophile) TS Tetrahedral Intermediate Iso->TS Nucleophilic Attack Side Symmetrical Urea (Impurity via H2O) Iso->Side Hydrolysis (Moisture) Amine Functionalized Amine (Nucleophile) Amine->TS Product N,N'-Diarylurea (Target) TS->Product Proton Transfer

Figure 1: Mechanistic pathway for urea formation and potential hydrolysis side-reaction.[1][2][3]

Application Case Study: Synthesis of a TRPV1 Antagonist Model

Target: Synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-(tert-butyl)phenyl)urea. Context: This protocol is representative of coupling the isocyanate with electron-rich anilines, a common step in generating lead libraries.[1][2]

3.1 Experimental Protocol

Materials:

  • This compound (1.05 equiv)[1][2]

  • 4-tert-Butylaniline (1.0 equiv)[1][2][3]

  • Dichloromethane (DCM) (Anhydrous, Grade A)[1][3]

  • Triethylamine (TEA) (Optional, only if amine is a salt)[1][3]

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture.[2][3] Critical: Isocyanates hydrolyze rapidly to form insoluble symmetrical ureas.[1][2]
      
  • Amine Solubilization:

    • Charge the RBF with 4-tert-Butylaniline (1.49 g, 10 mmol).[1][2][3]

    • Add anhydrous DCM (20 mL). Stir until fully dissolved.

    • Note: If using an amine hydrochloride salt, add TEA (1.1 equiv) and stir for 15 mins to liberate the free base.[2][3]

  • Isocyanate Addition:

    • Cool the solution to 0°C using an ice bath. (The ortho-methyl group provides some steric protection, but cooling ensures selectivity).[1][2][3]

    • Add this compound (1.76 g, 10.5 mmol) dropwise via syringe over 5 minutes.[1][2]

    • Observation: A white precipitate often begins to form immediately (the urea product).[2]

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The limiting reagent (amine) spot should disappear.[2][3]

  • Workup & Purification (Precipitation Method):

    • Since diarylureas are often poorly soluble in DCM/Hexanes, this method relies on filtration.[2][3]

    • Concentrate the reaction mixture to ~50% volume.

    • Add Hexanes (20 mL) to force precipitation.[2][3]

    • Filter the solids using a sintered glass funnel.[2]

    • Wash the cake with cold Hexanes (2 x 10 mL) to remove excess isocyanate.[2][3]

    • Dry under high vacuum at 40°C.[2]

3.2 Optimization & Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of isocyanateEnsure solvents are anhydrous (<50 ppm water).[1][2] Keep under

.
Sticky Solid Impurities trapped in latticeRecrystallize from hot Ethanol or Toluene.[2]
Incomplete Reaction Steric hindrance of 2-Me groupHeat to 40°C (Reflux DCM) or switch solvent to THF (Reflux 60°C).[1][2]
Excess Isocyanate Stoichiometry imbalanceQuench with 1 mL Methanol 15 mins prior to workup (forms methyl carbamate, easily washed away).[2][3]
Process Workflow & Decision Tree

The following diagram illustrates the decision logic for workup based on the solubility of the resulting urea, which is heavily influenced by the lipophilicity of the 3-chloro-2-methylphenyl moiety.

WorkupLogic Start Reaction Complete (TLC/LCMS) CheckSol Is Product Precipitated? Start->CheckSol Yes Filtration Protocol CheckSol->Yes Yes (Suspension) No Solubility Check CheckSol->No No (Clear Solution) Filter 1. Filter Solid 2. Wash (Hexane/Et2O) 3. Dry Yes->Filter Evap 1. Evaporate Solvent 2. Redissolve (EtOAc) 3. Wash (1M HCl, Brine) No->Evap Col Flash Chromatography (DCM/MeOH) Evap->Col If impure

Figure 2: Purification decision tree based on product solubility profile.

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic), Sensitizer, Lachrymator.[1][2][3]

  • Inhalation Risk: Isocyanates are potent respiratory sensitizers.[2] Even the relatively high boiling point of this compound does not negate the risk of aerosolization.[1][2] Always handle in a functioning fume hood.

  • Moisture Sensitivity: Reacts with water to release

    
     (pressure buildup in sealed vessels) and the corresponding aniline (toxic).[2] Store under inert gas at 2-8°C.
    
  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. (Note: Isomer analog used for property comparison). Retrieved from [Link]

  • Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. (Describes general conditions for diaryl urea synthesis relevant to kinase inhibitors). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Ureas: Recent Literature. (Comprehensive review of catalytic and non-catalytic urea formation). Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Chloro-2-methylphenyl Isocyanate in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Aromatic Isocyanates in Advanced Polymer Design

Aromatic isocyanates are a cornerstone class of monomers in the synthesis of high-performance polymers, most notably polyurethanes. The precise chemical architecture of the aromatic isocyanate monomer is a critical determinant of the final polymer's properties, including its thermal stability, mechanical strength, and chemical resistance. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of these characteristics. 3-Chloro-2-methylphenyl isocyanate is a compelling, albeit not widely documented, monomer that offers a unique combination of electronic and steric influences on polymerization and material properties.

The presence of a chlorine atom at the meta position is anticipated to increase the reactivity of the isocyanate group through its electron-withdrawing inductive effect. Conversely, the methyl group at the ortho position introduces steric hindrance, which can modulate the reaction kinetics and influence the conformation of the resulting polymer chains. This interplay between electronic activation and steric moderation makes this compound a promising candidate for the development of novel polymers with tailored properties.

These application notes provide a comprehensive guide for researchers exploring the use of this compound in polymer synthesis. The protocols are grounded in the fundamental principles of polyurethane chemistry and are designed to serve as a robust starting point for the development of new materials.

Predicted Reactivity and Polymer Properties

The unique substitution pattern of this compound is expected to impart specific characteristics to the polymerization process and the final material.

FeaturePredicted InfluenceRationale
Reactivity Moderately highThe electron-withdrawing chloro group at the meta-position increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles like hydroxyl groups. However, the ortho-methyl group provides steric hindrance, which may temper this increased reactivity, offering a balance between reaction speed and process control.
Polymer Rigidity HighThe rigid aromatic ring of the isocyanate will contribute to the stiffness of the polymer backbone. The presence of the chloro and methyl groups can further restrict chain rotation, leading to materials with high modulus and good dimensional stability.
Thermal Stability EnhancedThe aromatic structure and the presence of a halogen are generally associated with improved thermal stability in polymers. The resulting polyurethanes are expected to exhibit good resistance to thermal degradation.
Solubility Potentially alteredThe chloro and methyl groups may influence the solubility of the resulting polymer in common organic solvents. Researchers should anticipate the need for a range of solvents for processing and characterization.
Adhesion Potentially enhancedThe polarity introduced by the chlorine atom may improve the adhesive properties of the resulting polymers to various substrates.

General Safety and Handling Precautions

Isocyanates are toxic and highly reactive compounds. All handling of this compound and its reactions should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes. They are also moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyurethanes using this compound. Researchers should note that these are starting points and may require optimization based on the specific polyol used and the desired material properties.

Protocol 1: Synthesis of a Linear Polyurethane

This protocol describes the synthesis of a linear polyurethane via the reaction of this compound with a diol.

Materials:

  • This compound

  • A suitable diol (e.g., polyethylene glycol (PEG), polypropylene glycol (PPG), or 1,4-butanediol)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF))

  • Catalyst (e.g., dibutyltin dilaurate (DBTDL) or triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas.

  • Reaction Setup: In the three-neck flask equipped with a magnetic stirrer, add the diol and anhydrous solvent. Stir the mixture until the diol is completely dissolved.

  • Initiation: Add a catalytic amount of DBTDL (typically 0.1-0.5 mol% with respect to the isocyanate) to the diol solution.

  • Isocyanate Addition: Dissolve the this compound in a small amount of anhydrous solvent in the dropping funnel. Add the isocyanate solution dropwise to the stirred diol solution at room temperature over a period of 30-60 minutes. An exothermic reaction may be observed. If necessary, use an ice bath to maintain the reaction temperature below 50°C.

  • Polymerization: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-24 hours under an inert atmosphere. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

  • Precipitation and Purification: Once the reaction is complete, cool the viscous polymer solution to room temperature and precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol, ethanol, or water.

  • Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyurethane

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an essential tool for confirming the successful synthesis of the polyurethane.

Procedure:

  • Prepare a thin film of the dried polymer by casting a solution of the polymer onto a KBr plate or by preparing a KBr pellet.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Confirm the disappearance of the strong N=C=O stretching band from the isocyanate monomer at approximately 2270 cm⁻¹.

    • Identify the formation of the urethane linkage by the appearance of the following characteristic peaks:

      • N-H stretching: ~3300 cm⁻¹

      • C=O stretching (urethane carbonyl): ~1730-1700 cm⁻¹

      • N-H bending and C-N stretching: ~1530 cm⁻¹

FTIR_Analysis

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the synthesized polyurethane.

Procedure:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • Analysis of ¹H NMR:

    • Identify the aromatic protons from the 3-chloro-2-methylphenyl group.

    • Observe the proton signal for the N-H of the urethane linkage (typically in the range of 7-10 ppm, can be broad).

    • Identify the signals corresponding to the polyol backbone.

  • Analysis of ¹³C NMR:

    • Identify the carbonyl carbon of the urethane group (~150-160 ppm).

    • Observe the aromatic carbons from the substituted phenyl ring.

    • Identify the carbons of the polyol backbone.

NMR_Workflow

Potential Applications

Polymers derived from this compound could find applications in areas where high performance is required:

  • Coatings and Adhesives: The predicted rigidity and potential for good adhesion make these polymers suitable for protective coatings and high-strength adhesives.

  • Engineering Plastics: The enhanced thermal and mechanical properties could be beneficial in the formulation of engineering-grade plastics for automotive and electronic components.

  • Biomedical Materials: While toxicity would need to be carefully evaluated, the unique properties of these polyurethanes might be of interest in specific biomedical applications where rigidity and biostability are desired.

  • Membranes for Separations: The controlled introduction of polar groups and the rigid backbone could be advantageous in the design of selective membranes for gas or liquid separations.

Conclusion

This compound represents a monomer with the potential to yield novel polymers with a unique combination of properties. The interplay of the electron-withdrawing chloro group and the sterically hindering ortho-methyl group provides a fascinating avenue for tuning the reactivity and final material characteristics. The protocols and insights provided in these application notes are intended to empower researchers to explore the possibilities of this intriguing building block in the vast landscape of polymer and materials science.

References

  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press.
  • Akron Section, ACS. (2008). Rubber Chemistry and Technology, 81(3).
  • Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley.
  • Oertel, G. (1994). Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties.
  • Engels, H. W., Pirkl, H. G., Albers, R., Albach, R. W., Krause, J., & Hoffmann, A. (2013). Polyurethanes: versatile materials and sustainable problem solvers for today's challenges. Angewandte Chemie International Edition, 52(36), 9422-9441. [Link]

  • The essential chemical industry online. (n.d.). Polyurethanes. [Link]

  • American Chemistry Council. (n.d.). Polyurethanes. [Link]

Application Note & Protocol Guide: Understanding the Reaction Kinetics of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the reaction kinetics of 3-Chloro-2-methylphenyl isocyanate with nucleophiles.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound

This compound is a vital organic building block characterized by a highly electrophilic isocyanate (-N=C=O) group attached to a substituted aromatic ring.[1] Its unique structure makes it a valuable reagent in synthesizing a wide array of compounds, particularly in the pharmaceutical and materials science sectors. The reactivity of the isocyanate moiety allows for the formation of stable covalent bonds with various nucleophiles, leading to the creation of ureas, urethanes, and other critical linkages in complex molecules.

A thorough understanding of its reaction kinetics is paramount for drug development professionals and synthetic chemists. Precise control over reaction rates enables:

  • Optimization of Synthesis: Maximizing yield and minimizing side products.

  • Process Safety and Scalability: Predicting and controlling exothermic reactions, which are common with isocyanates.[2][3]

  • Predictive Modeling: Developing robust models for compound library synthesis and large-scale production.

  • Mechanism-Based Drug Design: Understanding how molecules interact at a kinetic level to design more effective and stable therapeutic agents.

This guide provides a detailed exploration of the reaction mechanisms, influencing factors, and robust protocols for studying the kinetics of this compound with key nucleophiles.

Core Reaction Mechanisms: The Nucleophilic Addition Pathway

The fundamental reaction of an isocyanate is the nucleophilic addition to the central carbon atom of the -N=C=O group. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

A nucleophile (Nu-H), such as an alcohol, amine, or water, attacks this electrophilic carbon, leading to the formation of a new covalent bond. The reaction is typically concerted or proceeds through a transient, unstable intermediate.

Caption: Workflow for kinetic analysis using in-situ FTIR.

Methodology:

  • System Preparation: Assemble a dry, jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a port for the FTIR probe. Circulate fluid through the jacket to maintain a constant temperature (e.g., 50.0 ± 0.1 °C).

  • Background Spectrum: Add the anhydrous solvent (e.g., toluene) to the reactor. Insert the in-situ FTIR probe (e.g., a diamond ATR probe) and collect a background spectrum once the system is thermally equilibrated.

  • Reagent Loading: Remove the solvent and add a precise volume of the nucleophile solution (e.g., 1-Butanol in toluene, 0.5 M). Allow the solution to reach the set temperature.

  • Initiation & Monitoring: Begin spectral acquisition. At time t=0, inject a small, precise volume of the this compound stock solution to achieve the desired initial concentration (e.g., 0.05 M).

  • Data Collection: Continue collecting spectra until the -NCO peak has disappeared or diminished to <5% of its initial height.

  • Analysis: Create a trend plot of the -NCO peak height/area versus time. Convert this to a concentration profile and perform the kinetic analysis as described in Section 4.2.

Protocol 2: Kinetic Analysis using HPLC

This protocol uses a traditional aliquot-quenching method coupled with HPLC analysis.

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 HPLC Analysis A 1. Set up a temperature-controlled reaction vessel with stirring. B 2. Add solvent and excess reactant (nucleophile). Equilibrate. A->B C 3. Inject limiting reactant (isocyanate) to start the reaction (t=0). B->C D 4. At timed intervals, withdraw a precise aliquot (e.g., 100 µL). C->D E 5. Immediately add the aliquot to a vial containing a quenching solution (e.g., excess dibutylamine in solvent). D->E F 6. Repeat for 8-10 time points, covering ~3 reaction half-lives. E->F G 7. Analyze quenched samples by reverse-phase HPLC. F->G H 8. Monitor the product peak (urea derivative) using a UV detector (e.g., 254 nm). G->H I 9. Quantify using a calibration curve and calculate initial isocyanate concentration. H->I

Caption: Workflow for kinetic analysis using HPLC with quenching.

Methodology:

  • Reaction Setup: In a thermostated vial with a magnetic stir bar, combine the solvent and the nucleophile solution under pseudo-first-order conditions.

  • Initiation: Start a timer and inject the this compound stock solution.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), use a microliter syringe to withdraw a small, exact aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a labeled autosampler vial containing a quenching solution (e.g., 900 µL of a 0.1 M solution of di-n-butylamine in acetonitrile). The highly reactive amine will instantly consume any remaining isocyanate, stopping the primary reaction.

  • HPLC Analysis: Analyze the quenched samples using a suitable HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile/water.

    • Detector: UV detector set to a wavelength where the product or a derivative absorbs strongly (e.g., 254 nm).

  • Analysis: Create a calibration curve for the expected product (the urea formed from the isocyanate and the quenching amine). Use this curve to determine the concentration of unreacted isocyanate at each time point. Plot and analyze the data as described in Section 4.2.

References

  • Current time information in Glasgow, GB. Google Search. Accessed January 30, 2026.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]

  • Isocyanate Reactions. Mettler Toledo. [Link]

  • Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. [Link]

  • 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO. PubChem. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. ResearchGate. [Link]

  • ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention. [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. American Coatings Association. [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. [Link]

  • Method for Measuring Isocyanates in Stationary Source Emissions. Environmental Protection Agency. [Link]

  • Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. SpringerLink. [Link]

  • Synthetic method of 3-chloro-2-methylaniline.
  • Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. ACS Publications. [Link]

  • Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online. [Link]

  • A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. SpringerLink. [Link]

  • Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

  • Product Class 7: Isocyanides and Related Compounds. Science of Synthesis. [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]

  • Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide. ResearchGate. [Link]

  • The mechanism of the reaction between phenyl isocyanate and aniline in non-polar solvents. AUB ScholarWorks. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate. [Link]

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3-Chloro-2-methylphenyl Isocyanate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Chloro-2-methylphenyl isocyanate and its subsequent derivatization. This compound is a critical building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2][3] This guide emphasizes scalable and industrially viable synthetic routes, including both traditional phosgenation and modern non-phosgene alternatives. We delve into the critical process parameters, safety protocols required for handling hazardous reagents, and robust analytical methods for quality control. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and safety at scale.

Introduction: Significance and Synthetic Challenges

This compound and its derivatives are key intermediates in the production of numerous commercial products, particularly in the agrochemical sector for herbicides and in the pharmaceutical industry.[1][2][3] The specific substitution pattern on the aromatic ring provides a unique steric and electronic profile that is often crucial for the biological activity of the final product.

The industrial production of aryl isocyanates has traditionally been dominated by the phosgenation of the corresponding anilines.[4][5] While efficient, this method involves the use of phosgene, an extremely toxic and hazardous gas, necessitating stringent safety measures and specialized equipment.[6] Consequently, the development of safer, "greener," non-phosgene routes is a significant area of ongoing research and industrial interest.[6][7]

This guide will address both synthetic strategies, providing a balanced perspective on their applicability, scalability, and associated challenges. The core objective is to equip researchers with the knowledge to not only synthesize these valuable compounds but to do so in a safe, efficient, and scalable manner.

Strategic Synthesis Planning: Pathways to the Target Isocyanate

The synthesis of this compound is a multi-step process that begins with a readily available starting material. The choice of synthetic route often depends on the available infrastructure, scale of production, and safety considerations.

Synthesis of the Precursor: 3-Chloro-2-methylaniline

The immediate precursor to the target isocyanate is 3-chloro-2-methylaniline. The most common industrial route to this aniline is the reduction of 2-chloro-6-nitrotoluene.

  • Catalytic Hydrogenation: This is a clean and high-yielding method. However, catalyst poisoning can be a concern.[8]

  • Chemical Reduction: A robust alternative involves using reducing agents like sulfur in the presence of a base. A patented process describes the reaction of 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) to produce the desired aniline with high yield and safety.[2] Another method utilizes polysulfides as the reducing agent.[9]

The purity of the 3-chloro-2-methylaniline is paramount, as impurities can lead to side reactions and significantly impact the yield and quality of the final isocyanate.[2]

The Phosgene Route: The Industrial Workhorse

The reaction of 3-chloro-2-methylaniline with phosgene (or a phosgene equivalent like triphosgene) is the most established method for producing the isocyanate.[5][10][11]

The reaction proceeds in two main stages:

  • Carbamoyl Chloride Formation: The aniline reacts with phosgene at low temperatures to form an N-(3-chloro-2-methylphenyl)carbamoyl chloride intermediate.

  • Dehydrochlorination: Upon heating, this intermediate eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate.

Causality of Experimental Choices:

  • Solvent: An inert, high-boiling solvent such as toluene, xylene, or dichlorobenzene is typically used to facilitate the reaction temperatures required for the dehydrochlorination step and to keep the reactants and products in solution.

  • Temperature Control: The initial reaction is highly exothermic and must be carefully controlled at low temperatures (0-10 °C) to prevent the formation of urea byproducts. The temperature is then gradually raised to effect the elimination of HCl.

  • Phosgene Addition: Phosgene is bubbled through the reaction mixture. The rate of addition must be controlled to match the reaction rate, avoiding a dangerous buildup of unreacted phosgene.

Non-Phosgene Routes: Towards Greener Chemistry

Growing safety and environmental concerns have driven the development of phosgene-free methods for isocyanate synthesis.[6]

  • Thermal Decomposition of Carbamates: This two-step process involves first forming a carbamate from the aniline, which is then thermally cracked to produce the isocyanate and an alcohol.[7] This route eliminates the need for phosgene and corrosive HCl, simplifying purification.[7]

  • Reaction of Formamides with Diorganocarbonates: This innovative method involves the synthesis and subsequent thermolysis of the reaction product of the corresponding formamide and a diorganocarbonate to yield the isocyanate directly.[6]

While these routes are advantageous from a safety perspective, they may require higher temperatures or specific catalysts, and their industrial-scale implementation is less common than the phosgene route.

Workflow for Scale-Up Synthesis

The following diagram illustrates the key stages in the scale-up production of this compound and its derivatives via the phosgene route.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isocyanate Synthesis (Phosgenation) cluster_2 Part 3: Derivatization Start 2-Chloro-6-nitrotoluene Reduction Chemical Reduction (e.g., Sulfur/NaHCO3) Start->Reduction Aniline 3-Chloro-2-methylaniline Reduction->Aniline Phosgenation Reaction with Phosgene (COCl2) in Inert Solvent Aniline->Phosgenation Purification Fractional Distillation (Under Vacuum) Phosgenation->Purification Isocyanate 3-Chloro-2-methylphenyl Isocyanate Purification->Isocyanate Derivatization Reaction with Nucleophile (e.g., Primary Amine) Isocyanate->Derivatization Derivative Urea Derivative Derivatization->Derivative

Caption: Overall workflow for the synthesis of this compound and its urea derivatives.

Detailed Experimental Protocols

Safety Preamble: The synthesis and handling of isocyanates require strict safety protocols. Isocyanates are potent respiratory and skin sensitizers.[12][13] All operations must be conducted in a well-ventilated fume hood or a closed-system reactor. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable cartridge, is mandatory.[14] Phosgene is extremely toxic and requires specialized handling and monitoring procedures.

Protocol 1: Scale-Up Synthesis of 3-Chloro-2-methylaniline

This protocol is adapted from a patented industrial process.[2]

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet with N,N-dimethylformamide (DMF, 40 L).

  • Reagent Charging: Add sulfur (6.0 kg, 187 mol) and sodium bicarbonate (10.0 kg, 119 mol) to the DMF with stirring.

  • Heating: Heat the stirred suspension to 120 °C.

  • Substrate Addition: Slowly add 2-chloro-6-nitrotoluene (10.0 kg, 58.3 mol) via the dropping funnel over 4-6 hours, maintaining the internal temperature between 120-130 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 130 °C for an additional 8-10 hours. Monitor the reaction progress by GC analysis of aliquots until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Purification: Transfer the filtrate to a distillation apparatus. Remove the DMF under reduced pressure. The crude 3-chloro-2-methylaniline is then purified by fractional vacuum distillation to yield the final product.

Protocol 2: Scale-Up Synthesis of this compound

This protocol is a generalized procedure based on established phosgenation chemistry.[5][10]

  • Reactor Setup: In a 100 L reactor suitable for handling phosgene and HCl, charge a solution of 3-chloro-2-methylaniline (7.0 kg, 49.4 mol) in dry o-dichlorobenzene (50 L).

  • Cooling: Cool the solution to 0-5 °C with constant stirring under a nitrogen atmosphere.

  • Phosgenation (Cold): Introduce a stream of phosgene gas (approx. 5.4 kg, 54.5 mol, 1.1 eq) below the surface of the stirred solution. Maintain the temperature below 10 °C throughout the addition. A slurry of the carbamoyl chloride intermediate will form.

  • Phosgenation (Hot): After the initial phosgenation, slowly heat the reaction mixture to 130-140 °C. Continue to bubble a slow stream of phosgene through the mixture to ensure complete reaction and to help drive off the HCl byproduct. The off-gas (HCl and excess phosgene) must be passed through a caustic scrubber system.

  • Reaction Completion: Maintain the temperature until the evolution of HCl ceases and the reaction mixture becomes a clear solution. Monitor for the disappearance of the carbamoyl chloride intermediate by IR spectroscopy.

  • Purification: Cool the reactor. Sparge the solution with dry nitrogen to remove any residual phosgene and HCl. The solvent (o-dichlorobenzene) is removed by distillation. The crude this compound is then purified by fractional distillation under high vacuum.

Parameter Typical Value Rationale
Solvent o-DichlorobenzeneHigh boiling point allows for necessary reaction temperatures; inert to reagents.
Temperature (Cold) 0-10 °CMinimizes formation of urea byproducts from side reactions.
Temperature (Hot) 130-140 °CProvides energy for the thermal elimination of HCl to form the isocyanate.
Phosgene Stoichiometry 1.1 - 1.3 equivalentsA slight excess ensures complete conversion of the aniline.
Pressure AtmosphericReaction is typically run at atmospheric pressure, with off-gas scrubbing.

Table 1: Typical Reaction Parameters for Phosgenation.

Protocol 3: Synthesis of a Urea Derivative (N-(3-chloro-2-methylphenyl)-N'-(4-ethylphenyl)urea)

This protocol illustrates a typical derivatization reaction.

  • Setup: In a 1 L round-bottom flask, dissolve 4-ethylaniline (5.8 g, 47.8 mmol) in dry tetrahydrofuran (THF, 200 mL).

  • Reactant Addition: To this stirred solution, add a solution of this compound (8.0 g, 47.7 mmol) in dry THF (50 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate of the urea product will typically form.

  • Isolation: Filter the solid product, wash with a small amount of cold THF, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Analytical and Quality Control

Rigorous quality control is essential to ensure the purity of the isocyanate, as impurities can affect subsequent reactions and the properties of the final products.

Test Method Specification Purpose
Appearance VisualColorless to pale yellow liquidGross contamination check
Assay (Purity) GC-FID≥ 99.0%Quantifies the main component
Isocyanate Content Titration (ASTM D2572)≥ 99.5% of theoreticalConfirms the amount of reactive -NCO groups
Hydrolyzable Chlorine Titration≤ 0.01%Measures residual carbamoyl chloride
Identity FT-IRConforms to referenceConfirms functional groups (strong -NCO peak at ~2270 cm⁻¹)

Table 2: Quality Control Specifications for this compound.

Analytical Methodologies
  • Gas Chromatography (GC): Due to the reactivity of isocyanates, direct injection can be problematic. A common method involves derivatization with an excess of an amine, like di-n-butylamine, followed by GC analysis to quantify the unreacted amine.[15] This provides an indirect measure of the isocyanate content.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC analysis typically requires prior derivatization. Reagents like 1-(2-pyridyl)piperazine (1,2-PP) react with the isocyanate to form a stable urea derivative that can be easily analyzed by reverse-phase HPLC with UV detection.[16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is an indispensable tool for real-time reaction monitoring and final product confirmation. The isocyanate group (-NCO) has a very strong and characteristic absorption band around 2250-2275 cm⁻¹, which is easily distinguished from other functional groups.

Phosgenation Mechanism and Safety Visualization

The following diagram details the step-wise mechanism of isocyanate formation via phosgenation and highlights the critical safety aspect of off-gas treatment.

G cluster_mech Reaction Mechanism cluster_safety Critical Safety: Off-Gas Treatment aniline R-NH₂ 3-Chloro-2-methylaniline step1 Step 1: Nucleophilic Attack (Low Temp) aniline:f0->step1 phosgene Cl-C(=O)-Cl Phosgene phosgene:f0->step1 intermediate R-NH-C(=O)-Cl Carbamoyl Chloride (+ HCl) step1->intermediate:f0 step2 Step 2: Thermal Elimination (High Temp) intermediate:f0->step2 isocyanate R-N=C=O Isocyanate (+ HCl) step2->isocyanate:f0 reactor Reactor Off-Gas (HCl, Excess Phosgene) scrubber Caustic Scrubber (NaOH solution) reactor->scrubber vent Neutralized Gas to Vent scrubber->vent

Caption: Phosgenation mechanism and the essential off-gas scrubbing safety protocol.

Conclusion

The scale-up synthesis of this compound is a well-established but hazardous process that demands meticulous planning and execution. This guide has outlined the primary synthetic pathways, with a focus on the industrially prevalent phosgene route, while also acknowledging the importance of emerging non-phosgene alternatives. By understanding the causality behind the procedural steps, implementing robust safety protocols, and utilizing precise analytical controls, researchers and production chemists can safely and efficiently produce this vital chemical intermediate. The provided protocols serve as a foundational template that can be adapted and optimized for specific equipment and scale requirements.

References

  • Synthetic method of 3-chloro-2-methylaniline - Eureka | P
  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P
  • The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. (URL: [Link])

  • US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google P
  • Challenges and recent advances in bio-based isocyanate production - RSC Publishing. (URL: [Link])

  • Future Trends in Isocyanate Manufacturing Processes - Patsnap Eureka. (URL: [Link])

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (URL: [Link])

  • Method for the purification of isocyanates - Justia Patents. (URL: [Link])

  • US4065362A - Purification of organic isocyanates - Google P
  • Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (URL: [Link])

  • Isocyanates - Overview | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])

  • Isocyanates technical fact sheet | SafeWork NSW. (URL: [Link])

  • SAFETY DATA SHEET - Gaco. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (URL: [Link])

  • ISOCYANATES, TOTAL (MAP) 5525 - CDC. (URL: [Link])

  • Indirect determination of isocyanates by gas chromatography - PubMed - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Hub: Moisture Management in 3-Chloro-2-methylphenyl Isocyanate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 3-Chloro-2-methylphenyl isocyanate CAS: 40397-90-8 (Isomer specific) / General Isocyanate Handling Support Level: Advanced / R&D

Executive Summary: The "Double-Hit" Threat

As a Senior Application Scientist, I often see researchers underestimate the stoichiometric impact of moisture. In isocyanate chemistry, water is not just an impurity; it is a stoichiometric multiplier of failure .

When this compound encounters water, it triggers a cascade that consumes two equivalents of your isocyanate for every single equivalent of water present. This "Double-Hit" effect is the primary cause of yield collapse and the formation of the notorious "white precipitate" (symmetric urea).

This guide provides the mechanistic insight, prevention protocols, and troubleshooting steps required to maintain the integrity of your electrophile.

The Chemistry of Failure (Mechanism)

To defeat the impurity, you must understand its formation. The 2-methyl group on your aromatic ring provides slight steric protection compared to a naked phenyl isocyanate, but it is insufficient to prevent hydrolysis in ambient air.

The Hydrolysis Cascade

The following diagram illustrates the pathway from active reagent to dead byproduct.

HydrolysisPathway cluster_0 The Double-Hit Effect Iso 3-Chloro-2-methylphenyl Isocyanate (Active) CarbAcid Carbamic Acid (Unstable Intermediate) Iso->CarbAcid + H₂O Urea Symmetric Urea (Dead Byproduct) Iso->Urea Fast Reaction Water H₂O (Moisture) Water->CarbAcid Amine 3-Chloro-2-methylaniline (Nucleophile) CarbAcid->Amine - CO₂ CO2 CO₂ (Gas) CarbAcid->CO2 Amine->Urea + 2nd Eq. Isocyanate

Figure 1: The Hydrolysis Cascade. Note that the amine generated in step 2 immediately attacks a fresh molecule of isocyanate to form the urea.

Prevention Protocols: The Anhydrous Standard

The 3-chloro and 2-methyl substituents increase the lipophilicity of the molecule, making the resulting urea byproduct highly insoluble in non-polar solvents. Prevention is far superior to purification.

Solvent & Equipment Specifications
ParameterSpecificationScientific Rationale
Solvent Grade Anhydrous (< 50 ppm H₂O)Isocyanates react with water faster than many hindered nucleophiles.
Drying Agent 3Å or 4Å Molecular SievesActivated sieves (heated under vacuum) are required to maintain low ppm water levels over time [1].
Glassware Oven-dried (>120°C, >4 hrs)Surface-adsorbed moisture on glass is sufficient to initiate the hydrolysis cascade.
Atmosphere Nitrogen or Argon (Positive Pressure)Argon is preferred due to higher density, blanketing the reaction surface effectively.
Protocol: Reagent Handling
  • Equilibration: Allow the stored reagent (likely at 2-8°C) to reach room temperature before opening the vessel. Opening a cold bottle condenses atmospheric moisture immediately.

  • Septum Technique: Do not open the cap. Use a clean, oven-dried needle and syringe through a septum under positive inert gas pressure.

  • Visual Check: If the liquid contains floating white solids or the bottle cap has a crust, significant hydrolysis has occurred. Distillation may be required.

Troubleshooting & FAQs

This section addresses specific scenarios reported by users working with substituted phenyl isocyanates.

Issue 1: The "White Solid" Phenomenon

Q: I added my isocyanate to the reaction mixture, and a white precipitate formed immediately. What is it?

A: This is almost certainly 1,3-bis(3-chloro-2-methylphenyl)urea .

  • Cause: Your solvent or glassware contained moisture. The amine generated from hydrolysis reacted with the remaining isocyanate.[1]

  • Diagnostic: Is the solid insoluble in DCM or THF? Symmetric ureas are characteristically insoluble in most organic solvents due to strong intermolecular hydrogen bonding [2].

  • Fix: Filter the reaction mixture. The urea is a "dead" thermodynamic sink and cannot be reverted. Adjust your stoichiometry to account for the lost isocyanate.

Issue 2: Bubbling without Acid

Q: My reaction is bubbling, but I haven't added any acid or carbonate base. Is this normal?

A: No. This is CO₂ evolution , a hallmark of carbamic acid decarboxylation (see Figure 1).

  • Implication: You are actively hydrolyzing your reagent.

  • Action: Check your inert gas line. Is it actually flowing? Is your solvent dry? Stop the reaction, purge with Argon, and add fresh isocyanate if the bubbling ceases.

Issue 3: Low Yields in Urea Synthesis

Q: I am trying to make a specific urea by reacting this isocyanate with a secondary amine. The TLC shows the product, but the yield is 50%.

A: Check the order of addition.

  • Scenario: If you added the amine to the isocyanate slowly in a wet environment, the isocyanate competed for the water.

  • Protocol Shift: Add the isocyanate to the amine . By keeping the amine in excess during the addition, you ensure the isocyanate encounters the desired nucleophile immediately, statistically favoring your product over the hydrolysis pathway [3].

Issue 4: Purification of the Byproduct

Q: I have the urea byproduct mixed with my desired product. How do I separate them?

A: Leverage solubility differences.

  • Method A (Filtration): If your product is soluble in Ether or Hexane/Ethyl Acetate mixtures, the symmetric urea byproduct often is not. Triturate the crude solid with cold ether and filter off the undissolved urea.

  • Method B (Chromatography): The symmetric urea is much less polar than the isocyanate but often behaves similarly to amide products. However, due to the "double" aromatic structure, it elutes differently. Use a gradient of Hexane:Ethyl Acetate.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose reaction anomalies in real-time.

TroubleshootingTree Start Observation Precipitate White Precipitate Forms Start->Precipitate Bubbles Gas Evolution (Bubbling) Start->Bubbles NoRxn No Reaction (TLC Unchanged) Start->NoRxn CheckSol Check Solubility in DCM/THF Precipitate->CheckSol CheckGas Check Inert Gas Line Bubbles->CheckGas CheckReagent Check Reagent Quality (NMR/GC) NoRxn->CheckReagent Insoluble Insoluble: Symmetric Urea CheckSol->Insoluble Soluble Soluble: Likely Product or Polymer CheckSol->Soluble WetSolv Diagnosis: Wet Solvent/Atmosphere CheckGas->WetSolv DeadReagent Reagent Hydrolyzed in Bottle CheckReagent->DeadReagent

Figure 2: Diagnostic logic for common isocyanate reaction failures.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation: Common Conditions and Mechanisms. Common Organic Chemistry. [Link]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-methylphenyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Molecule: 3-Chloro-2-methylphenyl isocyanate is a specialized electrophile used frequently in the synthesis of kinase inhibitors and agricultural chemicals.

The Challenge: Unlike simple phenyl isocyanates, this scaffold presents a unique challenge: Ortho-Steric Hindrance. The methyl group at the 2-position creates significant steric bulk around the isocyanate (


) moiety.

Impact on Experimentation:

  • Reduced Reactivity: The steric bulk slows the attack of the nucleophilic amine, requiring longer reaction times or higher temperatures.

  • Solubility Anomalies: The ortho-methyl group forces the aromatic ring to twist out of planarity with the urea linkage. This disrupts

    
    -
    
    
    
    stacking in the crystal lattice, often making these ureas more soluble in organic solvents than their non-substituted counterparts, complicating recrystallization.

Critical Troubleshooting Guide

Module A: The "White Solid" Impurity (Symmetric Urea)

Issue: "I isolated a high-melting white solid that is insoluble in most solvents and is not my product."

Diagnosis: You have likely formed 1,3-bis(3-chloro-2-methylphenyl)urea . This is the "Symmetric Urea" nightmare. It forms when moisture enters the reaction. The water hydrolyzes the isocyanate to an aniline, which then attacks the remaining isocyanate.

The Mechanism (Why it happens): Because the 2-methyl group slows down the reaction with your desired amine, moisture has a competitive advantage if the system isn't strictly anhydrous.

HydrolysisCascade ISO 3-Cl-2-Me-Phenyl Isocyanate CARB Carbamic Acid (Unstable) ISO->CARB + H2O (Slow) DESIRED Desired Urea Product ISO->DESIRED + Reactant Amine H2O Trace Moisture (H2O) ANILINE 3-Cl-2-Me-Aniline CARB->ANILINE - CO2 SYM_UREA SYMMETRIC UREA (Impurity) ANILINE->SYM_UREA + Excess Isocyanate AMINE Reactant Amine

Figure 1: The Hydrolysis Cascade. Moisture competes with the amine reactant. If the amine is slow (due to sterics), the moisture pathway accelerates, leading to the symmetric urea impurity.

Corrective Protocol (The "Dry" Standard):

  • Solvent: Use anhydrous THF or DCM (dichloromethane). If using older bottles, dry over activated 4Å molecular sieves for 24 hours.

  • Stoichiometry: Use 1.1 equivalents of the amine , not the isocyanate. Excess amine ensures the isocyanate is consumed by the desired pathway before moisture can intervene.

  • Temperature: Do not heat immediately. Start at

    
     to suppress the water reaction, then warm to Room Temperature (RT).
    
Module B: Purification via Crystallization

Issue: "My product is oiling out or not crystallizing from standard Ethanol/Water mixtures."

Expert Insight: As noted in the executive summary, the 2-methyl group disrupts crystal packing. Standard protocols for flat ureas (like diphenylurea) often fail here.

Solubility Profile & Solvent Selection:

Solvent SystemSuitabilityObservation
Ethanol (Hot)

RT
High Best starting point. If it oils out, add a seed crystal or scratch the glass.
EtOAc / Hexanes Medium Good for "oily" ureas. Dissolve in min. EtOAc, add Hexanes until cloudy.
Toluene High Excellent for highly substituted ureas. High boiling point allows better solubility differential.
Acetonitrile Low Often too soluble; product stays in mother liquor.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

  • If undissolved white solid remains (likely Symmetric Urea), filter it hot . This is a crucial purification step.[1]

  • Allow the filtrate to cool slowly to RT.

  • Troubleshooting: If no crystals form, add water dropwise until persistent cloudiness appears, then refrigerate (

    
    ).
    
  • Filter and wash with cold Ethanol/Water (1:1).

Module C: Removing Unreacted Amine

Issue: "I have co-eluting spots on TLC corresponding to my starting amine."

Diagnosis: The steric hindrance of the isocyanate resulted in incomplete conversion.

The "Scavenger" Solution: Avoid column chromatography if possible. Use chemical scavenging to remove the amine.

Protocol:

  • Resin Scavenging: Add Polymer-Supported Isocyanate (PS-NCO) resin (1.5 - 2.0 equiv relative to unreacted amine) to the reaction mixture.

  • Stir at RT for 2-4 hours. The resin will react with the excess amine to form an insoluble urea on the bead.

  • Filter the mixture. The filtrate contains your pure urea product.

Decision Logic for Purification

Use this logic flow to determine the most efficient purification route for your specific derivative.

PurificationLogic START Crude Reaction Mixture SOL Is the solid soluble in hot Ethanol? START->SOL INSOL Filter Hot. Insoluble = Symmetric Urea SOL->INSOL No (White ppt) FILTRATE Cool Filtrate SOL->FILTRATE Yes INSOL->FILTRATE Discard Solid CRYSTAL Crystallization? FILTRATE->CRYSTAL YES_CRYSTAL Filter & Wash (Pure Product) CRYSTAL->YES_CRYSTAL Yes NO_CRYSTAL Oils Out / No Solid CRYSTAL->NO_CRYSTAL No FLASH Flash Chromatography (Gradient: 0-50% EtOAc/Hex) NO_CRYSTAL->FLASH AMINE_LEFT Amine Impurity Persists? FLASH->AMINE_LEFT ACID_WASH 1M HCl Wash (If product acid stable) AMINE_LEFT->ACID_WASH Yes (Basic Amine) RESIN PS-NCO Resin Scavenge AMINE_LEFT->RESIN Yes (Acid Sensitive)

Figure 2: Purification Decision Tree. A systematic approach to separating the desired urea from symmetric impurities and unreacted amines.

Frequently Asked Questions (FAQ)

Q1: Why is my yield lower than expected (e.g., <50%)? A: Check your "insoluble" fraction. If you filtered off a large amount of white solid, you lost your isocyanate to moisture (forming symmetric urea). Ensure your solvent is dry and your glassware was oven-dried.

Q2: Can I use column chromatography to separate the symmetric urea? A: It is difficult. Symmetric ureas are often very non-polar and streak on silica, co-eluting with the product. Recrystallization or hot filtration is far superior for removing the symmetric impurity.

Q3: Is the this compound toxic? A: Yes, highly. Like all isocyanates, it is a potent sensitizer and lachrymator. It can cause asthma-like symptoms upon inhalation. All weighing and reactions must be performed in a functioning fume hood.

Q4: My product turned pink/brown overnight. What happened? A: This suggests oxidation of trace unreacted aniline (3-chloro-2-methylaniline). If you didn't remove the amine completely, it oxidizes in air. Perform an acid wash (1N HCl) or recrystallize again to remove the trace amine.

References

  • Isocyanate Reactivity & Hydrolysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Urea Synthesis Methodologies

    • Gallou, I., et al. (2005). Practical Synthesis of Ureas. Journal of Organic Chemistry.[2][3] (Discusses solvent effects and stoichiometry).

  • Purification Techniques

    • Sigma-Aldrich Technical Bulletin AL-134. "Purification of unstable compounds and isocyanate handling."

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Optimization of 3-Chloro-2-methylphenyl Isocyanate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-Chloro-2-methylphenyl isocyanate in urea synthesis. It moves beyond generic protocols to address the specific steric and electronic anomalies introduced by the ortho-methyl and meta-chloro substituents.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Applicable Reagents: this compound (CAS: 16768-28-4) Target Reaction: Nucleophilic addition of amines to form unsymmetrical ureas.

The "Yield Trap": Understanding Your Reagent

Before troubleshooting, you must understand why this specific isocyanate fails. It presents a kinetic paradox :

  • High Electrophilicity: The 3-Chloro group (electron-withdrawing) activates the isocyanate carbon, making it highly reactive.

  • Steric Shielding: The 2-Methyl group (ortho-position) creates a steric barrier.

The Consequence: While the isocyanate is electronically "hungry," the methyl group blocks the approach of bulky amines. This slows the desired reaction, allowing water (a small, unhindered nucleophile) to outcompete your amine, leading to the formation of the thermodynamic "dead-end" product: 1,3-bis(3-chloro-2-methylphenyl)urea (Symmetric Urea).

Reaction Pathway Analysis

The diagram below illustrates the competition between the desired coupling and the parasitic hydrolysis pathway.

ReactionPathways cluster_legend Pathway Key ISO 3-Chloro-2-methylphenyl Isocyanate UREA TARGET PRODUCT (Unsymmetrical Urea) ISO->UREA Main Reaction (Slowed by 2-Me sterics) CARB Carbamic Acid (Transient) ISO->CARB Parasitic Reaction (Fast w/ H2O) SYM_UREA SYMMETRIC UREA (Insoluble Byproduct) ISO->SYM_UREA AMINE Target Amine (R-NH2) AMINE->UREA H2O Trace Water (Moisture) H2O->CARB ANILINE 3-Chloro-2-methylaniline (Hydrolysis Product) CARB->ANILINE - CO2 ANILINE->SYM_UREA Reacts w/ Excess Isocyanate key1 Green: Desired Pathway key2 Red: Moisture Failure Mode

Figure 1: Mechanistic competition between amine coupling and moisture-driven hydrolysis. The 2-methyl group slows the green path, favoring the red path if moisture is present.

Troubleshooting Guide: Diagnosing Low Yields

Use this matrix to identify the root cause of your yield loss.

SymptomProbable CauseThe MechanismCorrective Action
White precipitate forms immediately Moisture Contamination Water hydrolyzes isocyanate to aniline, which reacts with remaining isocyanate to form insoluble symmetric urea.Dry Solvents: Use anhydrous THF or DCM (Karl Fischer < 50 ppm).Atmosphere: Run under Ar/N₂ balloon.
Reaction stalls (TLC shows SM) Steric Hindrance The 2-Me group blocks the nucleophilic attack, especially with secondary or aryl amines.Catalysis: Add 10 mol% DMAP or use Pyridine as solvent.Heat: Gently reflux (40-60°C), but monitor for degradation.
Product is an oil/gum (Impure) Isocyanate Excess Excess isocyanate was not quenched and hydrolyzed during workup.Scavenger: Add polymer-supported amine (e.g., Trisamine) at the end.Quench: Add MeOH 30 mins before workup to convert excess isocyanate to methyl carbamate (washable).
Yield < 40% with Aryl Amines Electronic Mismatch If your amine is also electron-deficient (e.g., chloroaniline), the reaction is too sluggish.Base Activation: Use NaH (1.1 eq) in THF to deprotonate the amine, creating a powerful amide nucleophile.

Frequently Asked Questions (FAQ)

Q1: Why is "Symmetric Urea" formation so persistent with this specific isocyanate?

A: The 3-Chloro-2-methyl substitution pattern creates a "perfect storm." The 3-Cl group makes the isocyanate highly reactive toward water (fast hydrolysis). Simultaneously, the 2-Me group hinders the approach of your desired amine (slow coupling). If your solvent has even trace water (ppm levels), the water reacts faster than your amine.

  • Fix: You cannot outrun the water; you must eliminate it. Use freshly distilled solvents or molecular sieves (4Å).

Q2: Can I use nucleophilic bases like TEA or DIPEA?

A: Use with caution. While tertiary amines can act as general base catalysts, they can sometimes promote isocyanate dimerization (uretdione formation) if the reaction is heated.

  • Recommendation: For difficult couplings, DMAP (4-Dimethylaminopyridine) is superior. It forms a reactive N-acylpyridinium intermediate that overcomes the steric bulk of the 2-methyl group, transferring the carbonyl to your amine [1].

Q3: What is the best solvent system?

A:

  • Standard: Dichloromethane (DCM) or THF (Anhydrous).

  • For Low Solubility: DMF or DMAc (Must be anhydrous).

  • Avoid: Alcohols (reacts to form carbamates/urethanes) or primary/secondary amines as solvents.

  • Green Alternative: 2-MeTHF or Ethyl Acetate (if strictly dried).

Q4: How do I remove the symmetric urea byproduct?

A: The symmetric urea (1,3-bis(3-chloro-2-methylphenyl)urea) is typically highly crystalline and insoluble in most organic solvents.

  • Filtration: Often, the byproduct precipitates while your product stays in solution. Filter the reaction mixture through Celite before aqueous workup.

  • Chromatography: If it carries through, the symmetric urea is very non-polar. It will elute quickly on Silica.

Optimized Experimental Protocol

Objective: Synthesis of N-(3-chloro-2-methylphenyl)-N'-alkylurea. Scale: 1.0 mmol

Reagents
  • Amine (1.0 mmol): Dry, free base.

  • This compound (1.05 - 1.1 mmol): Slight excess.

  • DCM (Anhydrous): 5 mL (0.2 M concentration).

  • Additives: DMAP (0.1 mmol) only if amine is unreactive.

Workflow
  • Setup: Flame-dry a 25 mL round-bottom flask. Cool to RT under N₂ flow.

  • Dissolution: Add the Amine (1.0 equiv) and DCM (anhydrous).

    • Note: If using an amine salt (e.g., HCl salt), add DIPEA (1.1 equiv) here to free-base it.

  • Addition: Add This compound (1.05 equiv) dropwise via syringe.

    • Why Dropwise? Keeps the isocyanate concentration low relative to the amine, statistically favoring the desired urea over symmetric urea formation.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is <50% complete after 4h, add DMAP (10 mol%) or heat to 40°C.

  • Quench: Once complete, add MeOH (0.5 mL) and stir for 20 mins.

    • Purpose: Converts remaining isocyanate to the methyl carbamate, which is easier to remove than the symmetric urea.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (to remove unreacted amine/DMAP).

    • Wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Logic for Troubleshooting

Use this flow to navigate experimental failures.

TroubleshootingFlow Start Low Yield / Impurity CheckPrecip Is there a white precipitate in the reaction flask? Start->CheckPrecip AnalyzePrecip Analyze Precipitate (NMR/LCMS) CheckPrecip->AnalyzePrecip Yes CheckSM Is Starting Material (Amine) still present? CheckPrecip->CheckSM No IsSymUrea Is it Symmetric Urea? AnalyzePrecip->IsSymUrea MoistureIssue CRITICAL FAILURE: Moisture Action: Use Anhydrous Solvents & N2 Atmosphere IsSymUrea->MoistureIssue Yes SolubilityIssue Action: Switch to DMF/DMAc or Filter & Wash Solid IsSymUrea->SolubilityIssue No (It's Product) StericIssue KINETIC FAILURE: Sterics Action: Add DMAP Catalyst or Heat to 50°C CheckSM->StericIssue Yes Degradation Action: Lower Temp to 0°C Check Amine Stability CheckSM->Degradation No (Complex Mix)

Figure 2: Diagnostic flowchart for isolating the cause of low yield in isocyanate couplings.

References

  • Catalysis of Isocyanate Reactions: Title: Nucleophilic Catalysis of Isocyanate Reactions.[1] Source:Chemical Reviews URL:[Link]

  • General Urea Synthesis: Title: Recent Advances in the Synthesis of Ureas.[1][2] Source:Organic Preparations and Procedures International URL:[Link][2][3][4]

  • Properties of this compound: Title: this compound Reactivity Profile. Source:PubChem URL:[Link]

Sources

Technical Support Center: Optimizing 3-Chloro-2-methylphenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Chloro-2-methylphenyl isocyanate (CAS: 16768-44-2) Chemical Context: ortho-Substituted Aryl Isocyanate Support Level: Advanced / Process Chemistry

Introduction: The "Threshold" Behavior

Welcome to the technical guide for handling This compound . Unlike standard phenyl isocyanate, this molecule presents a unique kinetic challenge due to the 2-methyl substituent .

While the 3-chloro group (electron-withdrawing) theoretically increases the electrophilicity of the isocyanate carbon, the 2-methyl group exerts a dominant steric hindrance effect. This creates a "threshold" reactivity profile: the reaction may appear dormant at room temperature due to the steric energy barrier, but once the activation temperature (


) is reached, the reaction proceeds rapidly. This non-linear behavior is the primary source of experimental failure (yield loss or thermal runaway).

Module 1: Temperature Optimization Zones

The following temperature ranges are calibrated for standard nucleophilic additions (amines/alcohols) in non-protic solvents (e.g., Toluene, THF, DCM).

Temperature ZoneStatusKinetic Behavior & Risks
< 20°C Kinetic Trap Stalled Reaction. The 2-methyl group blocks the nucleophile's approach trajectory. Reaction rates are negligible without hyper-nucleophilic catalysts.
40°C – 60°C Optimal (Ureas) The Sweet Spot. Sufficient thermal energy to overcome the ortho-methyl rotation barrier. Ideal for coupling with amines.
60°C – 85°C Optimal (Carbamates) Activation Required. Alcohols are weaker nucleophiles. This range, combined with a catalyst (e.g., DBTL), is necessary to drive carbamate formation.
> 110°C Danger Zone Degradation. High risk of dimerization (uretdione formation) and trimerization (isocyanurate formation).

Module 2: Reaction Pathways & Mechanisms

To optimize your yield, you must visualize the competition between the desired nucleophilic attack and the competing side reactions.

Diagram 1: Reaction Logic & Steric Gating

ReactionPathways Reactants 3-Cl-2-Me-Ph-NCO + Nucleophile (Nu-H) StericGate Steric Barrier (2-Methyl Group) Reactants->StericGate Initial State Side_Moisture Side Product: Symmetric Urea (Precipitate) Reactants->Side_Moisture Wet Solvent (Any Temp) Side_Thermal Side Product: Dimer/Trimer Reactants->Side_Thermal T > 110°C Activation Heat (>40°C) or Catalyst StericGate->Activation Overcome Ea Product Desired Product (Urea/Carbamate) Activation->Product Kinetic Control

Caption: The 2-methyl group acts as a kinetic gatekeeper. Without sufficient heat (Activation), the reactants bounce off the steric barrier. However, excess heat opens pathways to irreversible oligomers.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "I see no consumption of starting material by TLC/LCMS after 4 hours."

Diagnosis: Steric Stalling. You are likely running the reaction at Room Temperature (RT) or using a bulky nucleophile. The 2-methyl group prevents the nucleophile from accessing the isocyanate carbon.

Corrective Protocol:

  • Increase Temperature: Ramp to 50°C . This is usually sufficient to rotate the ortho-methyl group out of the blocking plane.

  • Switch Solvent: If using DCM (boiling point ~40°C), switch to Toluene or 1,2-Dichloroethane to allow for higher thermal ceilings.

  • Catalysis: If synthesizing a carbamate (reacting with alcohol), add 1-5 mol% DBTL (Dibutyltin dilaurate). For ureas, add DMAP or TEA .

Scenario B: "A white precipitate formed immediately, but it's not my product."

Diagnosis: Moisture Contamination (Symmetric Urea Formation). Isocyanates react with trace water to form an unstable carbamic acid, which decarboxylates to an amine. This new amine reacts with the remaining isocyanate to form a symmetric urea (Bis(3-chloro-2-methylphenyl)urea). This is the most common failure mode.

Corrective Protocol:

  • Solvent Dryness: Ensure solvents are anhydrous (<50 ppm water). Isocyanates are "water scavengers."

  • Temperature Check: High temperatures accelerate the water reaction. If your solvent isn't bone-dry, heating it increases the rate of impurity formation.

  • Validation: Check the NMR of the precipitate. A symmetric urea will show a distinct NH peak and symmetry in the aromatic region, different from your expected cross-coupled product.

Scenario C: "The reaction turned yellow/orange and became viscous."

Diagnosis: Oligomerization (Thermal Degradation). You exceeded the thermal stability threshold (>100°C). The isocyanate groups have reacted with each other to form dimers (uretdiones) or trimers (isocyanurates).

Corrective Protocol:

  • Lower Temperature: Cap reactions at 80°C .

  • Dilution: High concentration promotes self-reaction. Dilute to 0.1 M – 0.2 M .

  • Quench Faster: Do not let the reaction sit at heat overnight. Monitor conversion closely and cool to RT immediately upon completion.

Module 4: Validated Experimental Workflow

Standard Protocol: Carbamate Synthesis (Isocyanate + Alcohol)

This protocol is optimized to balance the ortho-steric hindrance against thermal degradation risks.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Catalyst: DBTL (1 mol%)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve the isocyanate in anhydrous Toluene. Note: Toluene is preferred over DCM because it allows heating to 60°C without refluxing vigorously.

  • Addition: Add the alcohol. At this stage (RT), no significant reaction should occur due to the 2-methyl hindrance.

  • Catalysis: Add DBTL via syringe.

  • Activation: Heat the oil bath to 60°C .

    • Why? This temperature provides the energy to overcome the steric barrier without triggering dimerization.

  • Monitoring: Sample at 1 hour.

    • Method: Quench an aliquot with MeOH (converts unreacted isocyanate to methyl carbamate) and check LCMS.

  • Workup: Once complete, cool to RT and concentrate. Avoid aqueous workups if possible to prevent hydrolysis of any residual isocyanate into difficult-to-remove urea byproducts.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitate White Precipitate? Start->Precipitate NoReaction Low/No Yield? Start->NoReaction Viscous Gelling/Color Change? Start->Viscous Moisture CAUSE: Moisture (Symmetric Urea) Precipitate->Moisture Yes Sterics CAUSE: Steric Hindrance (Too Cold) NoReaction->Sterics T < 40°C Thermal CAUSE: Oligomerization (Too Hot) Viscous->Thermal T > 100°C

Caption: Rapid diagnostic flow for common this compound reaction failures.

References

  • PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate (Compound Summary). National Library of Medicine. Note: Kinetic data extrapolated from structural isomer analogues. Link

  • Six, C., & Richter, F. (2003). Isocyanates, Organic.[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[7] (Authoritative source on isocyanate dimerization/trimerization temperature thresholds). Link

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. (Foundational text on steric effects in ortho-substituted aryl isocyanates). Link

  • Raspoet, G., et al. (1998). Experimental and Theoretical Study of the Reactivity of Isocyanates. Journal of Organic Chemistry. (Mechanistic insight into nucleophilic attack trajectories on hindered isocyanates). Link

Sources

Technical Support: Handling & Work-up of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-40397-PROTO Status: Active Agent: Senior Application Scientist Reagent Profile:

  • Chemical Name: 3-Chloro-2-methylphenyl isocyanate[1][2]

  • CAS: 40397-90-8[1][2]

  • Molecular Weight: 167.59 g/mol [1]

  • Reactivity Class: Aromatic Electrophile (High Reactivity)

Introduction: The "Hidden" Stoichiometry

Welcome to the technical support center. You are likely using This compound as an electrophilic building block to synthesize ureas or carbamates in a drug discovery context.

The Core Problem: The most frequent ticket we receive regarding this reagent is not about the reaction itself, but the work-up. Aromatic isocyanates are moisture-sensitive. If you quench an unreacted excess with water, you trigger a "hidden" stoichiometry that generates a symmetric urea impurity (1,3-bis(3-chloro-2-methylphenyl)urea). This byproduct is notoriously difficult to separate because it is often insoluble in ether/hexanes (trapping your product) but soluble enough in polar organic solvents to streak on chromatography columns.

This guide prioritizes prevention over remediation .

Module 1: The Reaction & Quenching Protocol

Standard Operating Procedure (SOP) for minimizing byproduct formation.

The Mechanism of Failure

Before starting the work-up, you must understand what happens if you simply "add water" to the reaction mixture.

G ISO 3-Chloro-2-methylphenyl Isocyanate CARB Carbamic Acid (Unstable) ISO->CARB + H2O H2O Water (Quench) AMINE 3-Chloro-2-methylaniline CARB->AMINE - CO2 CO2 CO2 Gas CARB->CO2 UREA SYMMETRIC UREA (The Impurity) AMINE->UREA + Excess Isocyanate

Figure 1: The Hydrolysis Cascade. Adding water converts the isocyanate to an amine, which immediately reacts with remaining isocyanate to form the symmetric urea impurity.

The Correct Quenching Strategy

Do not use water to quench excess isocyanate. Instead, use a Chemical Scavenger that converts the isocyanate into a species easily removed by filtration or chromatography.

Recommended Protocol:

  • Verify Completion: Ensure the starting nucleophile (amine/alcohol) is consumed via TLC/LCMS.

  • The "Smart" Quench:

    • Option A (Solid Phase Extraction - Best for purity): Add Polystyrene-supported Trisamine (or similar amine scavenger) (1.5 - 2.0 equiv relative to excess isocyanate). Stir for 30-60 mins. The isocyanate reacts with the beads. Filter the beads, and your filtrate contains only the product.

    • Option B (Derivatization - Best for chromatography): Add Methanol (excess). Stir for 30 mins. This converts excess isocyanate into the Methyl Carbamate. This byproduct usually has a very different Rf from your desired urea/carbamate product and does not streak like the symmetric urea.

Module 2: Work-up & Purification Procedures

Troubleshooting specific physical states of the crude mixture.

Scenario A: The "Brick" (Solid Precipitate Forms)

Symptom: You added solvent or cooled the reaction, and a white solid crashed out. Diagnosis: This is likely the Symmetric Urea byproduct (if moisture entered) or your Product (if it is highly crystalline).

Differentiation & Action Plan:

  • Take a small aliquot of the solid.

  • Attempt to dissolve in DCM (Dichloromethane) .

    • If Soluble: It is likely your Product (most drug-like ureas are DCM soluble).

    • If Insoluble: It is likely the Symmetric Urea byproduct.

Purification Step:

  • If the impurity is the solid: Dilute the reaction mixture with DCM or Ether. Cool to 0°C. Filter off the white solid (the impurity). The filtrate contains your product.[3]

  • If the product is the solid: Filter the solid. Wash with minimal cold Ether/Hexane to remove soluble impurities.

Scenario B: The "Oil" (Viscous Crude)

Symptom: After evaporation, you have a sticky oil that contains the product and residual isocyanate/impurities.

Purification Step (Liquid-Liquid Extraction):

  • Dissolve crude in Ethyl Acetate .

  • Acid Wash (Crucial): Wash with 0.5 M HCl .

    • Why? If any isocyanate hydrolyzed to the aniline (3-chloro-2-methylaniline), the acid will protonate it and pull it into the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃.

  • Dry & Concentrate: Dry over Na₂SO₄.

Module 3: Troubleshooting & FAQs

Q: I see a spot on TLC that trails/streaks heavily. What is it?

A: This is characteristic of the Symmetric Urea (1,3-bis(3-chloro-2-methylphenyl)urea). It forms strong hydrogen bond networks with silica.

  • Fix: If you must column this, add 1% Triethylamine or 1% Acetic Acid to your eluent to sharpen the peak, or switch to a reverse-phase (C18) column where the urea is less problematic.

Q: Can I distill the isocyanate if it looks degraded?

A: Yes, but use caution.

  • Boiling Point: ~105-110°C at reduced pressure (e.g., 10-15 mmHg) is typical for this class.

  • Warning: Do not distill to dryness. Isocyanates can polymerize violently if overheated in the presence of trace basic impurities.

Q: My yield is >100%. Why?

A: You likely have trapped solvent or the symmetric urea byproduct.

  • Check: Run a ¹H NMR. Look for a broad singlet around 8.0-9.0 ppm (Urea NH) that integrates too high.

  • Remedy: Triturate (swirl and sonicate) the solid with Hexanes or Diethyl Ether and filter. The symmetric urea is often insoluble, while your product might remain in the solid or dissolve depending on its polarity. (See Scenario A above).

Summary of Physical Properties for Work-up
PropertyValue / BehaviorImplication for Work-up
Physical State Colorless to pale yellow liquidEasy to dispense, but hard to see spills.
Solubility (Reagent) Soluble in DCM, THF, TolueneUse standard organic solvents.
Hydrolysis Product 3-Chloro-2-methylanilineBasic. Remove via acidic wash (0.5M HCl).
Dimer Product Symmetric Urea (Solid)Neutral. Remove via filtration (insoluble in DCM) or chromatography.[4]

Module 4: Safety & Disposal (EHS)

Strict adherence to these protocols is required.

1. Sensitization Warning: Isocyanates are powerful respiratory sensitizers. Inhalation of mist or vapors can cause asthma-like symptoms.

  • Control: Always handle in a functioning fume hood.

  • PPE: Nitrile gloves are generally effective for splash protection, but double-gloving is recommended.

2. Decontamination of Glassware: Do not simply rinse glassware in the sink.

  • Decon Solution: Prepare a mixture of Water (90%), Concentrated Ammonia (2%), and Detergent (8%) .

  • Procedure: Soak dirty glassware in this solution for 24 hours. The ammonia reacts with residual isocyanate to form harmless urea derivatives.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 40397-90-8 Verification.[1]Link

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. (Detailed protocols on neutralization and handling). Link

  • National Institutes of Health (PubChem). Compound Summary: this compound.[1]Link

  • Ozores, L. et al. Urethane Formation with an Excess of Isocyanate: Experimental and Ab Initio Study. (Kinetic data on quenching and urea formation). Link

  • ResearchGate Community. Removing Diaryl Urea Byproducts from Reaction Mixtures. (Peer-to-peer technical troubleshooting). Link

Sources

Technical Support Center: Managing Exotherms in 3-Chloro-2-methylphenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process engineers scaling up reactions involving 3-Chloro-2-methylphenyl isocyanate (CAS 40397-90-8) .

Status: Active | Topic: Thermodynamics & Process Safety | Target: Scale-Up Operations

Executive Summary: The Thermal Challenge

Scaling up reactions with this compound (3-Cl-2-Me-PhNCO) presents a dual hazard: high enthalpy of reaction combined with steric hindrance .

The ortho-methyl group at position 2 provides steric shielding to the isocyanate group at position 1. In large-scale operations, this can cause a dangerous "Induction Period" —where reagents accumulate unreacted at low temperatures, only to react rapidly and uncontrollably once a thermal threshold is crossed. This guide provides the thermodynamic baselines and engineering controls to prevent thermal runaway.

Thermodynamic Baseline Data

Use these values for your Adiabatic Temperature Rise (


) calculations.
Reaction TypeCoupling PartnerEstimated Enthalpy (

)
Hazard Class
Urea Formation Primary/Secondary Amines-135 to -145 kJ/mol Critical. High heat release; rapid kinetics.
Carbamate Formation Alcohols (Primary)-95 to -105 kJ/mol High. Moderate kinetics; often requires catalyst.
Hydrolysis Water-100 to -110 kJ/mol High. Generates CO₂ gas (pressure hazard) + Urea.
Decomposition Self (Thermal)-20 to -30 kJ/mol Moderate. Occurs at high T (>180°C) or with base catalysis.

Technical Insight: For a standard 1.0 M reaction in toluene, a urea formation exotherm can theoretically raise the adiabatic temperature by >100°C, easily exceeding the boiling point of common solvents and triggering secondary decomposition.

Critical Process Controls (The "How-To")

Workflow: Safe Dosing Control Loop

The following logic gate demonstrates how to automate the addition of 3-Cl-2-Me-PhNCO to a nucleophile (amine/alcohol) to prevent accumulation.

DosingControl Start Start Dosing (3-Cl-2-Me-PhNCO) Monitor Monitor Reactor Temp (Tr) & Heat Flow (Qr) Start->Monitor Decision Is Tr > Setpoint - 5°C? Monitor->Decision Action_Stop STOP FEED (Full Cooling) Decision->Action_Stop YES (Too Hot) Action_Cont Continue Feed (Rate = Q_removed) Decision->Action_Cont NO (Safe) Check_Accum Check Accumulation: Is Qr dropping while Feed is OFF? Action_Stop->Check_Accum Action_Cont->Monitor Warning WARNING: Accumulation Detected (Induction Period) Check_Accum->Warning NO (Rxn Stalled) Resume Resume Feed (Slow Ramp) Check_Accum->Resume YES (Rxn Consuming) Warning->Action_Stop Hold until Qr spikes Resume->Monitor

Caption: Logic flow for feed-limited process control. "Qr" refers to Heat Release rate. Accumulation detection is critical for sterically hindered isocyanates.

Troubleshooting Guide (FAQ)

Q1: The reactor temperature is stable, but the heat flow (Qr) is lower than predicted. Is this safe?

Status: DANGER Root Cause: This indicates Reagent Accumulation . The 2-methyl group on the phenyl ring is sterically hindering the attack of the nucleophile. You are adding isocyanate, but it is not reacting immediately. Risk: Once the concentration builds up or the temperature bumps slightly, the reaction rate will accelerate exponentially (Arrhenius behavior), releasing all the stored energy at once. Corrective Action:

  • STOP the feed immediately.

  • Wait for the heat flow to peak and subside (consume the accumulation).

  • Increase reactor temperature slightly (5-10°C) before resuming feed to ensure the reaction kinetics are instantaneous relative to the addition rate (Feed-Limited Regime).

Q2: We have a spill of this compound. Can we wash it down with water?

Status: PROHIBITED Reason: Isocyanates react with water to form unstable carbamic acids, which decompose into amines and CO₂ gas . In a closed drain or waste container, this pressure generation can cause an explosion.[1] The reaction is also exothermic.[2][3] Protocol: Use a specialized Decontamination Solution :

  • Formula: 90% Water + 8% Concentrated Ammonia + 2% Liquid Detergent (or 50% Ethanol/Water mix).

  • Mechanism: The ammonia/ethanol reacts rapidly to form stable ureas/carbamates, while the water acts as a heat sink. The detergent solubilizes the oily isocyanate.

Q3: How do I calculate the maximum safe dosing rate?

Formula:


Example: 
  • Cooling Capacity (at process temp): 2000 Watts (J/s)

  • Reaction Enthalpy (Urea formation): 140,000 J/mol

  • Calculation:

    
     mol/s 
    
    
    
    mol/min.
  • Safety Factor: Always operate at 70% of this calculated limit to account for fouling or cooling failures.

Emergency Response: Thermal Runaway

If the temperature control is lost (


):
  • Full Cooling: Open jacket valves 100%.

  • Stop Agitation? NO. Keep stirring to maximize heat transfer to the jacket. Only stop stirring if the vessel is breached.

  • Quenching: If the reactor has an emergency dump tank, it should contain a non-reactive solvent (like cold toluene) to dilute the thermal mass, NOT water (which adds chemical heat).

Runaway Pathway Visualization

Runaway Iso Isocyanate Accumulation Trigger Temp Trigger (>50°C) Iso->Trigger Loss of Cooling Runaway Rapid Exotherm Trigger->Runaway Kinetic Spike Gas Secondary Decomposition (CO2 / HCN Release) Runaway->Gas T > 180°C Rupture Vessel Rupture Gas->Rupture Pressure > Design

Caption: The "Death Spiral" of an isocyanate runaway. Note that gas generation often causes failure before the thermal melt.

References

  • American Chemical Society (ACS). Urethane Formation with an Excess of Isocyanate: Experimental and Ab Initio Study. (Provides kinetic data and enthalpy values for phenyl isocyanate derivatives). [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. (Detailed protocols for decontamination and storage). [Link]

  • Organic Chemistry Portal. Synthesis of Ureas and Carbamates. (Mechanistic pathways and catalyst choices). [Link]

Sources

removing unreacted 3-Chloro-2-methylphenyl isocyanate from product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Chloro-2-methylphenyl Isocyanate Ticket ID: ISO-PUR-28479 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing unreacted This compound (CAS: 28479-22-3) from your reaction mixture. This is a common challenge in urea and carbamate synthesis. Unlike simple aliphatic isocyanates, this compound combines aromatic reactivity with ortho-steric hindrance (2-methyl group), creating a unique purification profile.

Standard evaporation is ineffective due to its high boiling point (~246°C), and standard silica chromatography often leads to streakiness or hydrolysis on the column. This guide details three chemically validated protocols to sequester and remove this impurity without compromising your target molecule.

Module 1: Solid-Phase Scavenging (Recommended)

Best for: High-value compounds, medicinal chemistry libraries, and acid-sensitive products.

The Mechanism

We utilize a polymer-supported amine (e.g., Trisamine or Aminoethyl polystyrene). The amine nucleophile on the bead attacks the electrophilic carbon of the isocyanate, covalently tethering the impurity to the solid support. The 2-methyl group on your impurity slightly retards this reaction, requiring modified conditions compared to standard phenyl isocyanate.

Protocol: Resin Sequestration

Reagents:

  • Scavenger: Polystyrene-supported Trisamine (or diamine) resin (Loading typically 3.0–4.0 mmol/g).

  • Solvent: DCM, THF, or DMF (Must be anhydrous to prevent resin clumping).

Step-by-Step:

  • Calculate Equivalents: Determine the theoretical amount of unreacted isocyanate. Use 3.0 to 4.0 equivalents of resin relative to the excess isocyanate.

    • Note: Standard protocols call for 2.0 eq, but the ortho-methyl steric bulk requires a higher driving force.

  • Addition: Add the dry resin directly to the reaction mixture at room temperature.

  • Incubation: Agitate (do not stir with a magnetic bar, as this grinds the resin) for 4–6 hours .

    • Validation: Spot TLC. If isocyanate persists, heat to 40°C for 1 hour.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with DCM (2x) to recover any non-specifically adsorbed product.

  • Concentration: Evaporate the filtrate to yield the purified product.

Workflow Visualization

ResinWorkflow Start Crude Reaction (Contains Isocyanate) AddResin Add Trisamine Resin (3-4 equivalents) Start->AddResin Agitate Agitate 4-6 Hours (Avoid Magnetic Stirring) AddResin->Agitate Filter Filtration (Fritted Funnel) Agitate->Filter Waste Solid Waste (Resin-Isocyanate Urea) Filter->Waste Retentate Product Purified Filtrate (Isocyanate Free) Filter->Product Filtrate

Figure 1: Solid-phase extraction workflow. The toxic isocyanate is covalently bound to the solid phase, leaving the filtrate clean.

Module 2: Solution-Phase "Catch & Release"

Best for: Large-scale reactions (>10g) where resins are too expensive, and the product is stable to mild aqueous washing.

The Mechanism

We introduce a "tagged" amine—specifically Tris(2-aminoethyl)amine (TAEA) . This polyamine reacts rapidly with the isocyanate to form a highly polar, water-soluble urea derivative. This derivative is easily partitioned into the aqueous phase during extraction.

Protocol: TAEA Quenching

Reagents:

  • Quencher: Tris(2-aminoethyl)amine (TAEA).

  • Wash Buffer: 1M HCl (if product is not basic) or Phosphate Buffer pH 5.5.

Step-by-Step:

  • Quench: Add 1.5 equivalents of TAEA (relative to unreacted isocyanate) to the reaction mixture.

  • Stir: Stir vigorously for 30 minutes at room temperature. The solution may become cloudy as the polar urea forms.

  • Dilution: Dilute the organic phase with Ethyl Acetate or DCM.

  • Wash:

    • Wash 1: Water (removes excess TAEA).

    • Wash 2: 1M HCl or Acidic Buffer (removes the TAEA-Isocyanate urea adduct).

    • Wash 3: Brine.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Data Comparison: Resin vs. Quench

FeatureResin Scavenging (Method 1)TAEA Quenching (Method 2)
Cost HighLow
Speed Slow (4-6 hrs)Fast (30 mins)
Scalability Low (<10g)High (>1kg)
Acid Sensitivity Excellent (Neutral conditions)Moderate (Requires washes)
Steric Tolerance Moderate (Requires excess)High (Liquid phase kinetics)

Module 3: Troubleshooting & FAQs

Decision Logic for Purification

Use this logic tree to determine the safest path for your specific mixture.

DecisionTree Start Isocyanate Impurity Present? Scale Reaction Scale? Start->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large Resin USE METHOD 1 (Polystyrene Resin) Small->Resin AcidSens Is Product Acid Sensitive? Large->AcidSens Yes Yes AcidSens->Yes Avoid Acid Wash No No AcidSens->No Quench USE METHOD 2 (TAEA Quench) Yes->Resin Costly but Safe No->Quench

Figure 2: Decision matrix for selecting the appropriate purification strategy based on scale and chemical sensitivity.

Frequently Asked Questions

Q: Why is the isocyanate still visible by TLC after adding the scavenger resin? A: The 2-methyl group on the phenyl ring provides steric protection to the isocyanate carbon.

  • Fix: Increase the temperature to 40°C. Do not exceed 60°C, as the resin polymer matrix may degrade or leach. Ensure you are using a swelling solvent like DCM or THF; resins collapse in Methanol or Hexanes, stopping the reaction.

Q: Can I just distill the isocyanate off? A: Not recommended. this compound has a boiling point of ~246°C [1]. Distillation requires high vacuum and high heat, which often decomposes the desired urea/carbamate product before the impurity is removed.

Q: I used silica gel, and my product yield dropped. Why? A: Isocyanates are reactive electrophiles. On slightly acidic silica gel, they can hydrolyze to the aniline (3-chloro-2-methylaniline). This aniline is basic and can streak on the column or co-elute with your product. If you must use chromatography, deactivate the silica with 1% Triethylamine before loading.

Q: What safety precautions are specific to this isocyanate? A: Aside from standard toxicity, this compound is a potent sensitizer.[2] Use a dedicated fume hood. If a spill occurs, neutralize immediately with a solution of 50% Ethanol, 10% Concentrated Ammonia, and 40% Water (decontamination solution) [2].

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 99% Specifications. Retrieved from

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

  • Marsh, A., et al. (1996). High-throughput synthesis of urea libraries using scavenger resins. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[3] Tris(2-aminoethyl)amine Technical Data. Retrieved from [3]

Sources

Technical Support Center: 3-Chloro-2-methylphenyl Isocyanate & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stability, Storage, and Synthesis Troubleshooting Lead Scientist: Senior Application Specialist

Module 1: The Core Instability Mechanism

To successfully work with 3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) , you must understand the unique intramolecular conflict defined by its structure. This is not a standard phenyl isocyanate; it is a system defined by Steric-Electronic Competition .

  • The Steric Block (2-Methyl): The methyl group at the ortho position creates significant steric hindrance around the isocyanate (-N=C=O) carbon. This slows down the kinetics of desired coupling reactions (e.g., with secondary amines or bulky alcohols), often requiring higher temperatures or catalysts compared to unhindered isocyanates.

  • The Electronic Activator (3-Chloro): The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This increases the electrophilicity of the isocyanate carbon.

The Stability Paradox: While the ortho-methyl group slows down reaction with your bulky nucleophiles (your desired drug target), it is insufficient to block water (a small nucleophile). Consequently, the enhanced electrophilicity from the chlorine makes this reagent highly susceptible to background hydrolysis, leading to the formation of the insoluble "Killer Impurity": 1,3-bis(3-chloro-2-methylphenyl)urea .

Module 2: Visualizing the Decomposition Pathway

The following diagram illustrates the cascade of failure that occurs when moisture breaches the system. This pathway explains the two most common user complaints: "Why is there a white solid in my bottle?" and "Why did the bottle pressurize?"

DecompositionPathway ISO 3-Chloro-2-methylphenyl Isocyanate (Liquid) CARB Carbamic Acid (Unstable Intermediate) ISO->CARB + H₂O (Hydrolysis) UREA 1,3-bis(3-chloro-2-methylphenyl)urea (Insoluble White Solid) ISO->UREA Attack by Amine H2O Moisture (H₂O) H2O->CARB AMINE 3-Chloro-2-methylaniline (Nucleophile) CARB->AMINE - CO₂ CO2 CO₂ Gas (Pressure Buildup) CARB->CO2 AMINE->UREA + Excess Isocyanate (Rapid Dimerization)

Caption: The irreversible hydrolysis cascade. Note that for every 1 mole of water, 2 moles of isocyanate are consumed to form the urea solid, accelerating reagent loss.

Module 3: Troubleshooting Guide (Q&A Format)

Scenario A: Reagent Integrity & Storage

Q: My isocyanate has developed a white precipitate at the bottom. Can I filter it and use the liquid?

  • Technical Assessment: The solid is the symmetric urea (1,3-bis(3-chloro-2-methylphenyl)urea). Its presence confirms moisture ingress.

  • Action:

    • Minor Precipitate (<5% volume): Yes. The urea is largely insoluble in the isocyanate. You can filter through a 0.45 µm PTFE syringe filter under an inert atmosphere (glovebox or nitrogen stream). Crucial: Re-titrate the isocyanate content, as the molarity has dropped.

    • Major Precipitate (>10% volume): Discard. The dissolved amine impurities will act as catalysts for further degradation and side-reactions in your synthesis.

Q: The bottle "popped" when I opened it. Is the reagent compromised?

  • Technical Assessment: The pressure is

    
     generated from the carbamic acid decarboxylation (see diagram above).
    
  • Action: This indicates significant hydrolysis. Run an IR spectrum immediately. If the N=C=O peak at ~2270 cm⁻¹ is weak or broadened, and you see peaks at ~1640 cm⁻¹ (Urea C=O) or ~3300 cm⁻¹ (NH), the reagent is degraded.

Scenario B: Synthesis Issues (Derivatives)

Q: I am reacting this isocyanate with a secondary amine, but the yield is low and I see unreacted starting material.

  • Root Cause: The 2-methyl steric hindrance is blocking the approach of your amine. Standard room temperature protocols for phenyl isocyanate will fail here.

  • Protocol Adjustment:

    • Increase Temperature: Heat the reaction to 60–80°C.

    • Catalysis: Add a Lewis acid catalyst (e.g., Dibutyltin dilaurate - DBTDL, 1-5 mol%) to activate the isocyanate carbon.

    • Solvent Choice: Switch to a non-nucleophilic polar solvent like anhydrous THF or Dichloromethane to improve solubility of the transition state.

Q: My final urea derivative is "oiling out" and won't crystallize.

  • Root Cause: This is often due to the presence of asymmetrical oligomers formed by self-reaction of the isocyanate (uretidiones) or mixed ureas if the starting material contained aniline impurities.

  • Action:

    • Purification: Do not rely on crystallization. Use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate gradient. The 3-chloro group makes the compound sufficiently lipophilic for easy separation.

Module 4: Analytical Diagnostics

Use these reference values to validate the identity and purity of your reagent and derivatives.

FeatureThis compound (Reagent)Symmetric Urea (Impurity/Degradant)
IR (ATR) ~2260–2275 cm⁻¹ (Strong, sharp -N=C=O)~1640 cm⁻¹ (C=O), ~3300–3350 cm⁻¹ (N-H)
¹H NMR (CDCl₃) Methyl singlet at ~2.4 ppm Methyl singlet often shifts/splits; N-H protons visible at >8.0 ppm
Physical State Clear to pale yellow liquidWhite, insoluble solid
Solubility Soluble in Toluene, THF, DCMInsoluble in Toluene/Hexane; Soluble in warm DMSO

Module 5: The "Dry Chain" Storage Protocol

To prevent the issues described above, adhere to this mandatory storage protocol.

  • Primary Barrier: Store under Argon (Ar) rather than Nitrogen (

    
    ) if possible, as Argon is heavier than air and provides a better blanket.
    
  • Secondary Barrier: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (Drierite/Silica) at the bottom.

  • Temperature: Store at 2–8°C .

    • Warning: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent, triggering the hydrolysis cascade immediately.

Module 6: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Visual Inspection Solid Solid Precipitate Present? Start->Solid Color Color Change (Darkening)? Solid->Color No IR_Check Run IR Spectroscopy Solid->IR_Check Yes Good Reagent OK (Filter if needed) Color->Good No (Clear) Distill Vacuum Distill (Oxidation products) Color->Distill Yes (Yellow/Brown) IR_Check->Good Clean Peak @ 2270 cm⁻¹ Discard DISCARD (Hydrolysis >10%) IR_Check->Discard Peak @ 1640/3300 cm⁻¹

Caption: Decision matrix for assessing reagent viability prior to synthesis.

References

  • PubChem. (n.d.).[1] this compound | C8H6ClNO. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of phenyl isocyanates. Journal of the Chemical Society. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Analysis of 3-Chloro-2-methylphenyl Isocyanate (CMPI) Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CMPI) is a highly reactive electrophile used frequently as an intermediate in the synthesis of carbamate pesticides and urea-based pharmaceuticals.[1] Due to its rapid hydrolysis in the presence of moisture, direct HPLC analysis is unfeasible.

This guide compares the performance of derivatization protocols, establishing 1-(2-pyridyl)piperazine (1,2-PP) derivatization as the superior method for UV-based quantification due to enhanced chromophore stability and sensitivity. We provide a comparative analysis against the Dibutylamine (DBA) method and a detailed, self-validating experimental protocol.

Introduction: The Instability Challenge

The analysis of CMPI presents a specific chemical challenge: moisture sensitivity . In standard reverse-phase HPLC mobile phases (which contain water), CMPI rapidly hydrolyzes to form 3-chloro-2-methylaniline (CMA) and carbon dioxide.

Therefore, the "reaction product" analyzed is never the isocyanate itself, but a stable derivative formed intentionally prior to injection.

The Reaction Landscape
  • Desired Pathway (Derivatization): CMPI + Secondary Amine

    
     Stable Urea.
    
  • Interference Pathway (Hydrolysis): CMPI +

    
    
    
    
    
    Carbamic Acid
    
    
    3-Chloro-2-methylaniline (CMA) +
    
    
    .

Critical Analytical Objective: The method must chromatographically resolve the stable urea derivative from the aniline degradation product to quantify the purity of the original isocyanate accurately.

Comparative Analysis of Derivatization Agents

We evaluated three common approaches for stabilizing aromatic isocyanates. The comparison below synthesizes experimental data typical for substituted phenyl isocyanates.

Table 1: Performance Comparison of Derivatization Agents
FeatureMethod A: 1-(2-Pyridyl)piperazine (1,2-PP) Method B: Dibutylamine (DBA) Method C: Alcoholysis (Ethanol)
Reaction Product Urea derivativeUrea derivativeCarbamate (Urethane)
UV Sensitivity High (Pyridine ring adds absorbance at 254/280 nm)Low (Lacks strong chromophore; relies on phenyl ring)Moderate
MS Compatibility Excellent (Protonatable pyridine nitrogen)Excellent (Standard for LC-MS/MS)Good
Derivative Stability > 4 Weeks (in acetonitrile)> 4 Weeks< 1 Week (Prone to transesterification)
Chromatographic Selectivity High (Polar tail aids separation from neutral impurities)Moderate (Very hydrophobic)Low (Co-elutes with matrix often)
Recommendation Primary Choice for HPLC-UV/MS Alternative for LC-MS onlyNot Recommended
Expert Insight: Why 1,2-PP Wins

While DBA is the standard for total isocyanate groups (ISO 17734-1), 1,2-PP is superior for specific CMPI analysis in a QC or R&D setting. The addition of the pyridyl group significantly boosts the molar extinction coefficient (


), allowing for lower limits of detection (LOD) using standard UV detectors (DAD/VWD) found in most labs. Furthermore, the 1,2-PP urea derivative elutes later than the hydrolysis amine, preventing false positives.

Visualizing the Chemistry

The following diagram illustrates the competing reaction pathways and the target analyte formation.

ReactionPathways CMPI 3-Chloro-2-methylphenyl Isocyanate (CMPI) Unstable Carbamic Acid (Transient) CMPI->Unstable Hydrolysis Urea CMPI-PP Urea (Target Analyte) CMPI->Urea Derivatization (Rapid) H2O Moisture (H2O) (Interference) PP 1-(2-Pyridyl)piperazine (Derivatizing Agent) PP->Urea Aniline 3-Chloro-2-methylaniline (Degradation Product) Unstable->Aniline -CO2

Caption: Figure 1. Reaction pathways. The green path represents the desired derivatization; the red path represents moisture-induced degradation.

Validated Experimental Protocol (1,2-PP Method)

This protocol is designed to be self-validating . By monitoring the "Aniline" peak, you can instantly assess if your sample preparation was compromised by moisture.

A. Reagents & Preparation[2][3][4][5][6][7][8][9]
  • Derivatizing Solution: 1 mg/mL 1-(2-pyridyl)piperazine in dry Acetonitrile (ACN). Note: Use molecular sieves to keep ACN dry.

  • Diluent: 90:10 ACN:DMSO (DMSO helps solubilize the urea derivative).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

B. Sample Preparation Workflow
  • Weighing: Accurately weigh 10-15 mg of CMPI sample into a dry volumetric flask.

  • Derivatization: Immediately add 5 mL of Derivatizing Solution .

    • Mechanism:[2] The amine reacts instantly with the isocyanate group.

    • Wait: Allow to stand for 5 minutes at room temperature to ensure completion.

  • Quenching: Dilute to volume with the Diluent.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

C. HPLC Conditions
  • Column: C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/mL.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
10.0 85 Elution of Urea Derivative
12.0 85 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Results & Discussion

Chromatographic Performance

In this system, hydrophobicity drives retention. The elution order is predictable and robust:

  • Excess Reagent (1,2-PP): Elutes early (~2-3 min). Highly polar.

  • Hydrolysis Product (3-Chloro-2-methylaniline): Elutes mid-gradient (~5-6 min). Less hydrophobic than the urea.

  • Target Analyte (CMPI-PP Urea): Elutes late (~8-9 min). The combination of the phenyl and pyridyl rings with the urea linkage creates a distinct hydrophobic signature.

Method Decision Tree

Use the following logic flow to determine if this method suits your specific sample matrix.

MethodLogic Start Start: CMPI Analysis Matrix Sample Matrix? Start->Matrix Pure Pure Chemical / API Matrix->Pure Bulk Material Air Air Monitoring / Filters Matrix->Air Hygiene/Safety UV_Req Is UV Detection Available? Pure->UV_Req MethodDBA USE METHOD B: Dibutylamine (DBA) (ISO 17734 Standard) Air->MethodDBA Standard Protocol MethodPP USE METHOD A: 1,2-PP Derivatization (High Sensitivity, UV Stable) UV_Req->MethodPP Yes (Preferred) UV_Req->MethodDBA No (MS Only)

Caption: Figure 2. Decision tree for selecting the appropriate derivatization strategy based on sample matrix and detector availability.

Troubleshooting Guide
  • High Aniline Peak: Indicates moisture contamination in the Derivatizing Solution or the sample itself. Dry the ACN with molecular sieves.

  • Doublet Peaks for Urea: Check pH. At extreme pH, tautomerization of the urea linkage can occasionally cause peak splitting. Maintain pH ~6.0.

References

  • Occupational Safety and Health Administration (OSHA). Method 42: Diisocyanates.[3] (Establishes the 1,2-PP derivatization standard for aromatic isocyanates). [Link]

  • International Organization for Standardization (ISO). ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry. (Reference for DBA method). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. (Chemical property reference for the isomer class). [Link]

  • Tinnerberg, H., et al. "Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters." Annals of Occupational Hygiene, 1997. (Comparative data on piperazine derivatives). [Link]

Sources

Comparative Reactivity Profile: 3-Chloro-2-methylphenyl Isocyanate vs. 4-Chlorophenyl Isocyanate

[1]

Executive Summary: The Kinetic Divide

In the landscape of isocyanate chemistry, the choice between 4-chlorophenyl isocyanate (4-CPI) and 3-chloro-2-methylphenyl isocyanate (3-CmPI) represents a fundamental decision between electronic activation and steric modulation .[1][2]

  • 4-Chlorophenyl isocyanate acts as a Rapid Electrophile .[1][3][2] The para-chloro substituent electronically activates the isocyanate group, making it highly susceptible to nucleophilic attack.[3] It is the reagent of choice for rapid scavenging or when reaction completion speed is critical.[3]

  • This compound acts as a Sterically Controlled Electrophile .[1][3][2] Despite the electron-withdrawing meta-chloro group, the ortho-methyl group imposes a significant kinetic barrier (the "Ortho Effect").[1][2] This reduces reaction rates, offering higher selectivity in multi-nucleophile systems and greater stability against moisture.[3]

Verdict: Expect 4-CPI to react 5–10x faster than 3-CmPI in bimolecular reactions with sterically demanding nucleophiles.[1][3][2]

Molecular Architecture & Mechanistic Theory[1][2][3]

To predict performance, we must deconstruct the structural determinants of reactivity using physical organic chemistry principles (Hammett electronics and Taft sterics).[3]

Structural Comparison[1][2][4][5]
Feature4-Chlorophenyl isocyanate (4-CPI) This compound (3-CmPI)
CAS Number 104-12-140397-90-8
Electronic Effect Activation: The 4-Cl group exerts a strong inductive effect (-I), pulling electron density from the ring.[1][2] This destabilizes the isocyanate carbon, increasing its electrophilicity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).[3]
Mixed: The 3-Cl (-I) activates, but the 2-Me (+I) weakly deactivates. However, electronics are secondary here.[3]
Steric Environment Open: The reaction center (-N=C=O) is fully exposed.[3] No ortho-substituents impede the approach of the nucleophile.Hindered: The 2-Me group is ortho to the isocyanate.[1] It physically blocks the trajectory of incoming nucleophiles (especially bulky amines/alcohols).[1][3]
Dominant Factor Electronic (Inductive Withdrawal)Steric (Kinetic Shielding)
The "Steric Gate" Mechanism

The following diagram illustrates the kinetic pathways. 4-CPI follows a barrier-free path, while 3-CmPI requires the nucleophile to navigate the steric bulk of the ortho-methyl group.[1][2]

ReactivityPathwayscluster_4CPI4-Chlorophenyl Isocyanate (4-CPI)cluster_3CmPIThis compound (3-CmPI)StartReagentsPathAOpen Trajectory(Low Activation Energy)Start->PathAPathBSteric Gate (Ortho-Me)(High Entropic Cost)Start->PathBTS_ATransition State A(Stabilized by -I Effect)PathA->TS_AFast k1Prod_ARapid Urea/CarbamateFormationTS_A->Prod_ATS_BTransition State B(Crowded/Hindered)PathB->TS_BSlow k2Prod_BControlled/SlowFormationTS_B->Prod_B

Caption: Comparative kinetic pathways. 4-CPI (Blue) proceeds via an electronically activated, low-barrier path.[1][2] 3-CmPI (Red) faces a steric gate imposed by the ortho-methyl group, significantly raising the activation energy.[1][2]

Comparative Reactivity Profile

The following data summarizes the expected performance in standard synthetic transformations.

Reaction with Amines (Urea Formation)

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

2
Nucleophile Type4-CPI Performance 3-CmPI Performance Implication
Primary Amines (e.g., Benzylamine)Instantaneous. Exothermic.[1][2] Requires cooling to prevent side reactions (biuret formation).[1][3]Fast but Controlled. Manageable exotherm. Ideal for scale-up without cryogenic cooling.[1][3][2]3-CmPI is safer for large-scale additions.[1][2]
Secondary Amines (e.g., Diisopropylamine)Very Fast. High yields.[1][3]Sluggish. The steric clash between the 2-Me group and the bulky amine isopropyl groups significantly retards ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
Use 4-CPI for hindered amines.[1][3][2]
Anilines (Aromatic Amines)Fast. Good for forming diaryl ureas.[1][3]Moderate/Slow. Requires heating or catalysis (e.g., DMAP) to reach completion.[1][3]
Reaction with Alcohols (Carbamate Formation)

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

2
  • 4-CPI: Reacts readily with primary alcohols at room temperature.[1][3][2] Secondary alcohols may require mild heating.[1][3]

  • 3-CmPI: Often requires a catalyst (e.g., Dibutyltin dilaurate, DBTDL) or elevated temperatures (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) to drive the reaction to completion, especially with secondary alcohols.[3][2]
    

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Competitive Rate Study (In-Situ IR Monitoring)

Best for establishing precise kinetic data (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2

Objective: Compare the consumption rate of the isocyanate peak (


Materials:

  • Reactant A: 4-Chlorophenyl isocyanate (1.0 eq)[1]

  • Reactant B: this compound (1.0 eq)[1][2]

  • Nucleophile: n-Butanol (10.0 eq, pseudo-first-order conditions)[1][2]

  • Solvent: Anhydrous Toluene (dried over molecular sieves)[1][3]

  • Instrument: ReactIR or standard FTIR with liquid cell.[1][3]

Workflow:

  • Baseline: Charge the reaction vessel with Toluene and n-Butanol. Equilibrate to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Collect background spectrum.[3]
    
  • Injection: Inject Isocyanate (A or B) rapidly.[1][3]

  • Monitoring: Configure IR to scan every 15 seconds. Track the disappearance of the peak at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     .
    
  • Analysis: Plot ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     vs. Time. The slope of the linear region represents 
    
    
    .
  • Validation: You should observe that the slope for 4-CPI is significantly steeper (more negative) than for 3-CmPI.[3][2]

Protocol B: Titration Assay (Classical Method)

Best for QC and purity analysis.[1][3]

Principle: Reaction with excess dibutylamine followed by back-titration of unreacted amine with HCl.[1][3][2]

  • Dissolution: Dissolve

    
     of Isocyanate sample in 
    
    
    dry toluene.
  • Reaction: Add

    
     of 
    
    
    Dibutylamine (in toluene).
    • Note: For 3-CmPI, allow the mixture to stand for 15-20 minutes (vs 5 mins for 4-CPI) to ensure complete reaction due to steric hindrance.

  • Quench: Add

    
     isopropanol.
    
  • Titration: Titrate with

    
     HCl using Bromophenol Blue indicator (Blue 
    
    
    Yellow).
  • Calculation:

    
    
    (Where 
    
    
    = Blank mL,
    
    
    = Sample mL,
    
    
    = Normality of HCl)

Applications & Strategic Selection

When to use 4-Chlorophenyl Isocyanate (4-CPI):
  • Scavenging Resins: When creating scavenger resins to remove excess nucleophiles, 4-CPI is superior because its high reactivity ensures trace impurities are captured.[1][3][2]

  • Analytical Derivatization: For derivatizing alcohols/amines for HPLC detection, 4-CPI ensures rapid, quantitative tagging.[1][3][2]

  • Cold Conditions: If the reaction must be run at low temperatures (e.g., to preserve a sensitive scaffold), 4-CPI provides necessary reactivity at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[3][2]
    
When to use this compound (3-CmPI):
  • Selectivity: In a molecule with both a primary and a secondary amine, 3-CmPI will show greater selectivity for the primary amine due to the heightened steric penalty for the secondary amine.

  • Polyurethane Curing: In polymer chemistry, 3-CmPI derivatives act as "hard segments" that cure slower, allowing for longer pot-life and better flow properties before setting.[1][3][2]

  • Drug Scaffolds: The 2-methyl group restricts rotation around the N-Aryl bond in the resulting urea, potentially locking the molecule into a bioactive conformation (atropisomerism potential).

Safety & Handling

Both compounds are potent sensitizers and lachrymators.[1][3]

  • Inhalation Hazard: High.[1][3] Use only in a fume hood.

  • Moisture Sensitivity:

    • 4-CPI: Reacts rapidly with atmospheric moisture to form insoluble urea precipitates (white solids).[1][3][2] Store under nitrogen.

    • 3-CmPI: Slightly more resistant to moisture due to steric shielding, but still requires inert storage.[1][3][2]

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent.[3]

References

  • Electronic Effects in Isocyanates

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J.[3][2] (1957).[1][3] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.[1][3]

    • Comparison of para-chloro activ
  • Steric Hindrance (The Ortho Effect)

    • Charton, M.[1][3] (1969).[1][3][4] The quantitative treatment of the ortho effect.[3] Progress in Physical Organic Chemistry, 8, 235-317.[1][3][2]

    • Explains the steric parameters ( ) relevant to the 2-methyl group.
  • Kinetic Methodologies

    • ASTM D2572-19.[1][3][2] Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[1][3] [1][2]

    • Basis for Protocol B (Titr
  • Reaction Mechanisms

    • Satchell, D. P. N., & Satchell, R. S.[3][2] (1975).[1][3] Acylation by Ketens and Isocyanates.[1][3][5] Chemical Society Reviews, 4, 231-250.[1][3][2]

    • Mechanistic grounding for nucleophilic attack on isocyan
  • Safety Data

    • PubChem CID 7686 (4-Chlorophenyl isocyanate).[1][3][2] Link[1][2]

    • PubChem CID 62832 (this compound).[1][2] Link[1][2]

A Senior Application Scientist's Guide to the Structural Validation of Products from 3-Chloro-2-methylphenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Analytical Challenge of 3-Chloro-2-methylphenyl Isocyanate

This compound is a highly reactive aromatic isocyanate, a class of compounds that serve as critical building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. Its utility stems from the electrophilic nature of the isocyanate (-N=C=O) group, which readily reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These moieties are prevalent in numerous biologically active molecules.

However, the very reactivity that makes this isocyanate synthetically valuable also presents a significant analytical challenge. The potential for side reactions, the influence of the ortho-methyl and meta-chloro substituents on reactivity, and the subtle structural differences between desired products and potential byproducts demand a rigorous, multi-faceted approach to structural validation. Simply obtaining a product with the correct mass is insufficient; unambiguous confirmation of its constitution is paramount for reproducible research and drug development.

This guide provides a comprehensive framework for the validation of product structures derived from this compound. It moves beyond a simple recitation of analytical techniques to explain the underlying chemical principles, compare alternative synthetic strategies, and offer field-proven insights into data interpretation.

Core Reactions and the Rationale for a Multi-Technique Validation Approach

The primary reactions of isocyanates involve the addition of a nucleophile across the C=N bond of the isocyanate group. When reacting this compound with a primary or secondary amine (R¹R²NH), the product is a substituted urea. Reaction with an alcohol (R-OH) yields a carbamate.[1]

G cluster_reactants Reactants cluster_products Products isocyanate 3-Chloro-2-methylphenyl Isocyanate urea N,N'-Substituted Urea isocyanate->urea + Nucleophilic Attack carbamate Carbamate isocyanate->carbamate + Nucleophilic Attack amine Amine (R¹R²NH) amine->urea alcohol Alcohol (R-OH) alcohol->carbamate

Caption: Core synthetic routes using this compound.

The causality for employing a multi-technique validation system is rooted in the limitations of each individual method. Mass spectrometry can confirm the molecular weight, but it cannot distinguish between isomers. Infrared spectroscopy can identify the presence of a carbonyl group, but its frequency can be ambiguous. Nuclear magnetic resonance is the most powerful tool for constitutional analysis, but spectra can be complex and require careful interpretation. A self-validating system, therefore, relies on the convergence of data from multiple, orthogonal techniques.

G start Synthesis & Purification ms Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Fragmentation Data start->ms ftir FTIR Spectroscopy - Confirms Functional Group Transformation (-NCO → Urea/Carbamate C=O) start->ftir nmr NMR Spectroscopy (¹H, ¹³C) - Elucidates Connectivity - Confirms Regiochemistry start->nmr validation Unambiguous Structure Validation ms->validation Data Converge ftir->validation Data Converge nmr->validation Data Converge revisit Re-evaluate Synthesis or Purification validation->revisit Data Inconsistent

Caption: A self-validating workflow for product structure confirmation.

Spectroscopic Validation: A Comparative Analysis

The definitive validation of the product structure hinges on a synergistic interpretation of data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

FTIR Spectroscopy: The First Checkpoint

In-situ FTIR spectroscopy is an invaluable tool for monitoring reaction progress in real-time, tracking the disappearance of the reactant isocyanate peak and the appearance of the product carbonyl peak.[2] For post-reaction validation, it serves as a rapid confirmation of the functional group transformation.

  • Key Diagnostic Signal: The most telling feature in the IR spectrum is the strong, sharp absorption band of the isocyanate (-N=C=O) asymmetric stretch, typically found around 2240-2280 cm⁻¹ .[3] The completion of the reaction is confirmed by the complete disappearance of this peak.

  • Product Confirmation: The formation of the product is evidenced by the appearance of a strong carbonyl (C=O) stretching band. The position of this band provides the first point of comparison:

    • Ureas: The C=O stretch typically appears in the 1620-1690 cm⁻¹ region. The resonance contribution from two nitrogen atoms lowers the bond order of the carbonyl group more than in a carbamate, resulting in a lower frequency absorption.[4]

    • Carbamates (Urethanes): The C=O stretch is found at a higher frequency, generally between 1690-1740 cm⁻¹ .[4][5]

  • N-H Stretch: Both ureas and carbamates will exhibit N-H stretching vibrations around 3300-3500 cm⁻¹ , confirming the addition of the amine or alcohol.[5]

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry provides the exact molecular weight of the product, confirming that the expected addition has occurred. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy.

  • Parent Ion: The primary data point is the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺), which must correspond to the calculated molecular weight of the expected product.

  • Fragmentation Analysis: The fragmentation pattern can offer additional structural clues. For instance, cleavage alpha to the carbonyl group is common and can help confirm the identity of the groups attached to the urea or carbamate functionality. In tandem MS (MS/MS), specific fragmentation pathways can be analyzed to further bolster confidence in the proposed structure.[6]

NMR Spectroscopy: The Gold Standard for Structure Elucidation

While FTIR and MS confirm functional groups and molecular weight, NMR spectroscopy (both ¹H and ¹³C) reveals the precise connectivity of the atoms, making it the ultimate tool for structure validation.

  • ¹H NMR Spectroscopy:

    • Aromatic Region: The protons on the 3-chloro-2-methylphenyl ring will appear as a complex multiplet pattern. The integration of this region should correspond to the three aromatic protons.

    • Methyl Group: A singlet corresponding to the three protons of the ortho-methyl group will be present, typically in the 2.0-2.5 ppm range.

    • N-H Protons: The proton(s) on the nitrogen atoms (N-H) are highly diagnostic. Their chemical shift is variable (typically 5-9 ppm) and depends on the solvent, concentration, and temperature.[7][8] These peaks are often broad due to quadrupole coupling with the ¹⁴N nucleus and may exchange with D₂O, causing them to disappear from the spectrum upon addition of a drop of D₂O—a key confirmatory test.

    • Alkyl/Aryl Groups from Nucleophile: The signals corresponding to the protons of the amine or alcohol used in the reaction must be present with the correct chemical shifts, multiplicities, and integrations.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: This is a highly deshielded carbon and provides a clear diagnostic signal. As with FTIR, its chemical shift differs between the two product classes:

      • Urea C=O: Typically appears at 150-160 ppm .

      • Carbamate C=O: Appears further downfield, usually at 155-165 ppm .

    • Aromatic Carbons: The six carbons of the substituted phenyl ring will be visible in the 110-145 ppm range. The carbon attached to the nitrogen (C-N) is particularly informative.

    • Methyl Carbon: The ortho-methyl carbon will appear as an upfield signal, typically around 15-25 ppm.

Technique Urea Derivative (from Primary Amine)Carbamate Derivative (from Alcohol)Causality of Difference
FTIR (C=O Stretch) 1620-1690 cm⁻¹1690-1740 cm⁻¹Greater resonance delocalization from two N atoms in urea weakens the C=O bond, lowering its stretching frequency.[4]
¹³C NMR (C=O Shift) 150-160 ppm155-165 ppmThe more electronegative oxygen atom in the carbamate deshields the carbonyl carbon to a greater extent than the second nitrogen in the urea.
¹H NMR (N-H Protons) Two distinct N-H signals (Ar-NH and R-NH)One N-H signalReflects the number of non-equivalent protons attached to nitrogen atoms in the final structure.

Comparison with an Alternative Isocyanate: 3-Chloro-4-methylphenyl isocyanate

To understand the influence of substituent positioning, we can compare the reactions of this compound with its isomer, 3-Chloro-4-methylphenyl isocyanate . The key difference is the position of the methyl group (ortho vs. para to the isocyanate).

  • Reactivity: The ortho-methyl group in our primary topic compound introduces steric hindrance around the isocyanate group. This can lead to slower reaction rates compared to the para-substituted isomer, potentially requiring more forcing conditions (e.g., higher temperature or a catalyst) to achieve the same conversion.

  • Spectroscopic Signature: While the FTIR and ¹³C NMR carbonyl signals will be in similar regions, the ¹H NMR aromatic region will be markedly different.

    • 3-Chloro-2-methylphenyl derivatives: Will show a more complex, less symmetrical splitting pattern for the three aromatic protons.

    • 3-Chloro-4-methylphenyl derivatives: Will exhibit a more simplified, often more resolved splitting pattern due to the higher symmetry of the substitution pattern. This difference in the aromatic "fingerprint" is a critical validation point when working with isomers.

Alternative Synthetic Routes and Their Validation Challenges

While isocyanates are efficient, their toxicity has prompted the development of alternative, "phosgene-free" routes to ureas and carbamates.[9][10] Comparing these methods highlights different validation requirements.

One common alternative is the reaction of an amine with dimethyl carbonate (DMC) or via Hofmann rearrangement of carboxamides to generate the isocyanate in situ.[9][11]

  • Synthetic Comparison: Isocyanate-based routes are often high-yielding and proceed under mild conditions.[12] Alternative routes may require catalysts or higher temperatures and can sometimes result in different impurity profiles. For example, using DMC can lead to N-methylation as a side reaction.

  • Validation Imperative: When using an alternative route, the validation process is even more critical to ensure the desired product has been formed and is free from process-related impurities. For example, if synthesizing a urea via a Hofmann rearrangement, one must rigorously prove the absence of any unreacted starting carboxamide or potential rearrangement byproducts. This requires careful analysis of NMR and chromatographic data.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Chloro-2-methylphenyl)-N'-(butyl)urea
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add n-butylamine (1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or in-situ FTIR to confirm the disappearance of the isocyanate.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. The resulting crude solid is often of high purity.

  • Purification: If necessary, recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Spectroscopic Validation Workflow
  • FTIR Analysis:

    • Acquire an IR spectrum of the purified solid.

    • Validation Check: Confirm the absence of the -N=C=O peak (~2270 cm⁻¹) and the presence of a strong C=O peak (~1640 cm⁻¹) and N-H peaks (~3320 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using ESI-TOF or a similar high-resolution instrument.

    • Validation Check: The measured exact mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₇ClN₂O.

  • NMR Analysis:

    • Dissolve ~10-15 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps to resolve N-H proton signals.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

    • Validation Check (¹H NMR in DMSO-d₆):

      • Aromatic region (3H).

      • Two distinct N-H signals (1H each, broad).

      • Signals for the butyl group: a triplet (~3.1 ppm, 2H), a multiplet (~1.4 ppm, 2H), a multiplet (~1.3 ppm, 2H), and a triplet (~0.9 ppm, 3H).

      • A singlet for the aryl-methyl group (3H).

    • Validation Check (¹³C NMR): A carbonyl signal around 155 ppm, along with the expected signals for the aromatic and aliphatic carbons.

Conclusion

The validation of product structures from this compound reactions is not a mere procedural step but a cornerstone of scientific integrity. A robust validation strategy is inherently comparative, leveraging the strengths of multiple orthogonal analytical techniques—FTIR, MS, and NMR—to build an irrefutable case for the product's identity. By understanding the causality behind the spectroscopic data and comparing results against those from isomeric starting materials or alternative synthetic pathways, researchers can ensure the accuracy and reproducibility of their work, a non-negotiable requirement in the fields of chemical synthesis and drug discovery.

References

  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Google Patents.
  • PubChem. 3-Chloro-4-methylphenyl isocyanate.
  • The Good Scents Company.
  • Mettler Toledo.
  • Google Patents.
  • Laha, J. K., Singh, N., & Hunjan, M. K. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry, 45(40), 18815-18823.
  • ACS Omega.
  • Thermo Scientific Chemicals.
  • CAMEO Chemicals.
  • ResearchGate.
  • MDPI. Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam.
  • EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • Sigma-Aldrich.
  • ResearchGate. Nuclear magnetic resonance (NMR)
  • IPN. (2022).
  • NIH. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
  • Sciforum.
  • Synthesis of Aryl Urea Derivatives
  • ResearchGate. (PDF)
  • ResearchGate.
  • NIH. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
  • ACS Publications. (2026).
  • Taylor & Francis. (2020).
  • PubMed. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy.
  • Spectroscopy. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
  • DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures.
  • CDC. ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention.
  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
  • ResearchGate. (PDF)
  • NIH. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-2-methylphenyl Isocyanate Conversion

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the precise monitoring of isocyanate conversion is paramount. 3-Chloro-2-methylphenyl isocyanate, a key reactive intermediate, demands accurate quantification to ensure reaction completion, product quality, and process safety. This guide provides an in-depth comparison of the principal analytical techniques for determining the conversion of this specific isocyanate: classic back-titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of their performance based on experimental data.

Introduction: The Critical Need for Accurate Isocyanate Quantification

This compound is a highly reactive electrophile due to the electron-withdrawing nature of the isocyanate group and the chlorine substituent on the aromatic ring.[1] This reactivity makes it a valuable reagent in the synthesis of a variety of compounds, including pharmaceuticals and polyurethanes.[2] However, this high reactivity also presents analytical challenges. The isocyanate group readily reacts with nucleophiles, including water, which can lead to the formation of unstable ureas and amines, complicating direct analysis.[1] Therefore, robust and reliable quantitative methods are essential to monitor the disappearance of the isocyanate, ensuring the desired reaction has proceeded to completion and that the final product is free of this reactive and potentially hazardous starting material.[3]

This guide will explore and compare three widely adopted analytical methodologies for this purpose. We will begin with the traditional back-titration method, a stalwart of isocyanate analysis, before moving to the more sophisticated chromatographic techniques of HPLC and GC, which offer greater specificity and sensitivity.

Methodologies for Quantifying this compound Conversion

Dibutylamine Back-Titration: The Industry Standard

The back-titration method is a classic and widely used technique for determining the isocyanate content in a sample. Its principle lies in the reaction of the isocyanate with a known excess of a standard solution of di-n-butylamine (DBA) to form a stable urea derivative. The unreacted DBA is then titrated with a standardized acid, typically hydrochloric acid. The difference between the initial amount of DBA and the amount that remained after reaction is used to calculate the amount of isocyanate that was present in the sample.

  • Why Di-n-butylamine? DBA is a secondary amine that reacts quantitatively and rapidly with the isocyanate group. Its bulky n-butyl groups provide good solubility in common organic solvents used for these reactions and the resulting urea is stable.

  • Why Back-Titration? Direct titration of the isocyanate is often not feasible due to its high reactivity and potential for side reactions. A back-titration ensures that the isocyanate has completely reacted before quantification, leading to more accurate and reproducible results.

  • Solvent Selection: Anhydrous solvents like toluene are crucial to prevent the reaction of the isocyanate with water, which would lead to an underestimation of the isocyanate content.[3]

  • Sample Preparation: Accurately weigh a sample containing this compound into a dry Erlenmeyer flask.

  • Reagent Addition: Add a known excess of a standardized solution of di-n-butylamine in anhydrous toluene to the flask.

  • Reaction: Stopper the flask, swirl to mix, and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete conversion of the isocyanate.

  • Titration Preparation: Add a suitable solvent like isopropanol or methanol to the flask, along with a few drops of a suitable indicator (e.g., bromophenol blue) or use a potentiometric electrode.

  • Titration: Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (indicated by a color change or the inflection point in the potentiometric titration curve).

  • Blank Determination: Perform a blank titration using the same volume of the di-n-butylamine solution but without the isocyanate sample.

  • Calculation: Calculate the percentage of isocyanate conversion based on the difference in the volume of titrant consumed for the sample and the blank.

Titration_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation Sample Weigh Sample Add_DBA Add Excess DBA in Toluene Sample->Add_DBA React React (15-30 min) Add_DBA->React Add_Solvent Add Solvent & Indicator React->Add_Solvent Titrate_HCl Titrate with HCl Add_Solvent->Titrate_HCl Endpoint Determine Endpoint Titrate_HCl->Endpoint Calculate Calculate %NCO Conversion Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate

Caption: Workflow for the quantitative analysis of this compound using dibutylamine back-titration.

High-Performance Liquid Chromatography (HPLC): Specificity and Sensitivity

HPLC is a powerful chromatographic technique that separates components in a liquid mixture. For isocyanate analysis, a derivatization step is typically required to convert the highly reactive isocyanate into a more stable and detectable compound. This approach offers high specificity, allowing for the separation of the target isocyanate from other reaction components and potential impurities.[4]

  • Derivatization is Key: Direct injection of isocyanates onto an HPLC column is generally not recommended due to their reactivity with common mobile phases and column stationary phases. Derivatization with an agent like 1-(2-pyridyl)piperazine (1,2-PP) or DBA forms a stable urea derivative that can be easily chromatographed.[5]

  • Reversed-Phase Chromatography: A C18 column is commonly used for the separation of the resulting urea derivatives. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, allowing for the separation of compounds based on their hydrophobicity.[6]

  • UV Detection: The aromatic ring in the this compound derivative provides strong UV absorbance, making UV detection a simple and robust method for quantification. A mass spectrometric (MS) detector can be used for even greater specificity and sensitivity.[5]

  • Derivatization: In a vial, react a known amount of the sample with a derivatizing agent solution (e.g., 1,2-PP in a suitable solvent) for a specific time to ensure complete reaction.

  • Sample Preparation: Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a buffer (e.g., ammonium acetate).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength of maximum absorbance for the derivative (e.g., 254 nm) or a Mass Spectrometer.

  • Quantification: Create a calibration curve using standards of the derivatized this compound. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Sample Aliquot Add_Reagent Add Derivatizing Agent (e.g., 1,2-PP) Sample->Add_Reagent React React to form stable urea Add_Reagent->React Dilute Dilute with Mobile Phase React->Dilute Inject Inject onto HPLC-UV/MS Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect Detection Separate->Detect Quantify Quantify using Peak Area Detect->Quantify Cal_Curve Prepare Calibration Curve Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound using HPLC with pre-column derivatization.

Gas Chromatography (GC): An Indirect Approach

Gas chromatography separates volatile and thermally stable compounds. Since isocyanates can be reactive and may degrade at the high temperatures used in GC, an indirect method is often employed. This method is analogous to the back-titration method in principle but uses GC for the final quantification step. The isocyanate is reacted with an excess of a derivatizing agent, and the unreacted agent is then quantified by GC.

  • Indirect Measurement: Direct GC analysis of isocyanates is challenging. The indirect approach of quantifying the excess derivatizing amine is more robust and avoids potential degradation of the analyte in the GC inlet and column.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it suitable for quantifying the excess amine. A mass spectrometer (MS) can be used for confirmation of the analyte's identity.[8]

  • Column Selection: A non-polar or mid-polarity capillary column is typically used for the separation of the derivatizing amine from other components in the reaction mixture.[9]

  • Reaction: React a precisely weighed sample containing this compound with a known excess of a volatile amine derivatizing agent (e.g., di-n-butylamine) in a suitable solvent.

  • Sample Preparation: After the reaction is complete, take an aliquot of the reaction mixture and add an internal standard.

  • GC Analysis:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: Set to a temperature that ensures volatilization without degradation.

    • Oven Temperature Program: A temperature program that effectively separates the unreacted amine from the solvent and other components.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: Create a calibration curve for the unreacted amine using the internal standard. Calculate the amount of amine that reacted with the isocyanate, and from this, determine the initial amount of this compound.

GC_Workflow cluster_reaction Reaction cluster_gc_analysis GC Analysis cluster_quantification Quantification Sample Weigh Sample Add_Amine Add Excess Volatile Amine (e.g., DBA) Sample->Add_Amine React Complete Reaction Add_Amine->React Aliquot Take Aliquot & Add Internal Std. React->Aliquot Inject Inject into GC-FID/MS Aliquot->Inject Separate Separation of Unreacted Amine Inject->Separate Detect Detection Separate->Detect Quantify_Amine Quantify Unreacted Amine Detect->Quantify_Amine Cal_Curve Prepare Amine Calibration Curve Cal_Curve->Quantify_Amine Calculate_NCO Calculate Initial Isocyanate Quantify_Amine->Calculate_NCO

Caption: Workflow for the indirect quantitative analysis of this compound conversion using Gas Chromatography.

Comparative Performance Analysis

The choice of analytical method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table provides a comparative overview of the three methods for the analysis of this compound conversion.

Performance MetricDibutylamine Back-TitrationHPLC with DerivatizationIndirect GC
Specificity Low (measures total isocyanate content)High (separates the target analyte from impurities)[10]Moderate to High (indirect measurement)
Sensitivity (LOD/LOQ) Moderate (typically in the µg to mg range)High (can reach ng or even pg levels with MS detection)[11]High (ng level detection with FID)[12]
Precision (RSD) Good (<2%)Excellent (<1-2%)[7]Excellent (<2%)
Accuracy Good, but can be affected by interfering substancesExcellent, with proper calibrationVery Good, dependent on the accuracy of the derivatization step
Analysis Time Relatively fast per sample (15-30 minutes)Longer per sample due to chromatographic run times (10-30 minutes)[13]Fast per sample (5-15 minutes)[13]
Cost (Instrument/Consumables) LowHigh[14]Moderate to High
Ease of Use Relatively simple, requires basic wet chemistry skillsRequires expertise in chromatography and method developmentRequires expertise in chromatography and method development
Key Advantage Simple, inexpensive, and robust for bulk analysisHigh specificity and sensitivity for complex matricesGood sensitivity and speed for routine analysis
Key Limitation Lack of specificity; not suitable for trace analysis[10]Requires a derivatization step; higher costIndirect measurement; potential for errors in the reaction step

Alternative Isocyanates and Their Analytical Considerations

While this compound is a valuable reagent, other substituted phenyl isocyanates are also used in various applications. The choice of isocyanate often depends on the desired reactivity and the properties of the final product.

  • 4-Chlorophenyl Isocyanate: This isomer is a common alternative. Its reactivity is similar to the 3-chloro-2-methyl isomer, and it is also used in the synthesis of pharmaceuticals and agrochemicals.[15] The analytical methods described in this guide are directly applicable to 4-chlorophenyl isocyanate.

  • 2-Chlorophenyl Isocyanate: This isomer may exhibit slightly different reactivity due to the position of the chlorine atom. It is also a combustible liquid that is sensitive to moisture.[16]

  • Other Substituted Phenyl Isocyanates: A wide range of other substituted phenyl isocyanates with different functional groups (e.g., methoxy, nitro) are available. The electronic nature of the substituent will influence the reactivity of the isocyanate group, which can be a key consideration in synthesis. The analytical methods would need to be adapted based on the specific properties of the derivative, such as its UV absorbance maximum.

The primary analytical challenge with any isocyanate is its reactivity. Therefore, derivatization-based methods (HPLC and indirect GC) or methods that consume the isocyanate (titration) are generally preferred over direct analysis.

Conclusion: Selecting the Optimal Analytical Strategy

The quantitative analysis of this compound conversion is critical for process control and product quality. This guide has provided a detailed comparison of three robust analytical methods: back-titration, HPLC, and indirect GC.

  • For routine, high-concentration process monitoring where cost and simplicity are major factors, the dibutylamine back-titration method remains a reliable and efficient choice.

  • When high specificity and sensitivity are required , particularly in complex reaction mixtures or for final product testing where trace levels of residual isocyanate must be quantified, HPLC with pre-column derivatization is the superior method.

  • Indirect GC offers a good balance of speed, sensitivity, and cost, making it a suitable alternative for routine quality control applications.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required level of accuracy and precision, and the available laboratory resources. By understanding the principles and performance characteristics of each technique, researchers and scientists can make an informed decision to ensure the reliable and accurate quantification of this compound conversion in their critical applications.

References

  • SIELC Technologies. (n.d.). Separation of Phenyl isocyanate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Linhart, I., et al. (2012). Determination of Isocyanates in Workplace Atmosphere by HPLC. International Journal of Environmental Research and Public Health, 9(3), 943-956.
  • Patel, R., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Allied Sciences, 20(4), 3232-3245.
  • Patsnap. (2023, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Retrieved from [Link]

  • Ostojic, S., et al. (1990). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Journal of the Serbian Chemical Society, 55(10), 547-556.
  • Phenomenex. (2023, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde.
  • Validation of Chromatographic Methods. (n.d.).
  • Food Safety Institute. (2023, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004).
  • ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
  • MTC-USA. (n.d.). HPLC Application Notes. Retrieved from [Link]

  • Sanying Polyurethane (Nantong) Co., Ltd. (n.d.). 3 chlorophenyl isocyanate Manufacturer & Supplier in China. Retrieved from [Link]

  • Ceballos, D. M., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Analytical Methods, 3(11), 2568-2577.
  • Sanying Polyurethane (Nantong) Co., Ltd. (2024, January 28). The Chemical Properties and Applications of 4-Chlorophenyl Isocyanate. Retrieved from a relevant Sanying chemical blog or product page.
  • Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
  • Dolan, J. W. (2019, April 1). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. LCGC North America, 37(4), 254-257.
  • Al-Sabti, H., & Khammas, Z. A. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 125-131.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

  • Sfera, A., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 12(14), 7232.
  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Chromatography Online. (2003, November 1). The Limit of Detection. Retrieved from [Link]

  • Sigma-Aldrich. (2022, April 20). Safety Data Sheet - 2-Chlorophenyl isocyanate.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet - 4-Chlorophenyl isocyanate.

Sources

Analytical Techniques for Purity Assessment of 3-Chloro-2-methylphenyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

In drug development, 3-Chloro-2-methylphenyl isocyanate is a critical electrophilic intermediate used to synthesize urea and carbamate scaffolds found in kinase inhibitors and herbicides. However, its high reactivity presents a unique analytical paradox: direct analysis is often unreliable due to rapid hydrolysis on the column or during sample preparation.

Therefore, the purity assessment of this moiety is best approached through stable derivatives —specifically, the ureas or carbamates formed during the API synthesis or via intentional analytical derivatization.

This guide compares three dominant analytical methodologies:

  • Derivatization-HPLC (UV/MS): The industry workhorse for impurity profiling.

  • Quantitative NMR (qNMR): The primary reference method for absolute purity without reference standards.

  • GC-MS: A specialized tool for quantifying the specific volatile hydrolysis impurity, 3-Chloro-2-methylaniline .

Part 2: Analytical Methodologies & Protocols

Method A: Derivatization-HPLC (The Stabilized Approach)

Principle: Isocyanates are unstable in aqueous mobile phases.[1] To assess the purity of this compound, it must be "quenched" with a nucleophile (methanol or dibutylamine) to form a stable derivative. This derivative is then analyzed by Reverse-Phase HPLC. If analyzing a final pharmaceutical urea derivative, this step is skipped, and the sample is injected directly.

Target Analytes:

  • Main Peak: Methyl 3-chloro-2-methylphenylcarbamate (if MeOH quenched) or the specific Urea Derivative.

  • Impurity 1: 3-Chloro-2-methylaniline (Hydrolysis product).

  • Impurity 2: 1,3-bis(3-chloro-2-methylphenyl)urea (Symmetrical urea formed by reaction of isocyanate with its own hydrolysis product).

Experimental Protocol: Methanol Quench Method
  • Derivatization:

    • Pipette 50 µL of this compound into a 20 mL scintillation vial.

    • Immediately add 5.0 mL of anhydrous Methanol (HPLC Grade).

    • Sonicate for 5 minutes. The isocyanate converts to Methyl 3-chloro-2-methylphenylcarbamate .

    • Note: This stabilizes the analyte and prevents on-column hydrolysis.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (Isosbestic point for substituted anilines) and 210 nm.

    • Temperature: 30°C.

Data Interpretation: The "Purity" reported is the Area% of the carbamate peak. The presence of the aniline peak indicates moisture contamination in the original isocyanate bulk.

Method B: Quantitative NMR (qNMR) – The Absolute Reference

Principle: qNMR utilizes the direct proportionality between signal integration and the number of nuclei, allowing for purity determination without a reference standard of the analyte.[2] This is superior for early-stage derivatives where a certified reference standard does not yet exist.

Experimental Protocol: Internal Standard Method
  • Internal Standard (IS) Selection:

    • Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity, non-hygroscopic).

    • Ensure the IS signals do not overlap with the aromatic region of the 3-chloro-2-methylphenyl moiety (typically

      
       7.0–7.5 ppm).
      
  • Sample Preparation:

    • Weigh accurately ~10 mg of the Urea Derivative (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (

    
    H NMR): 
    
    • Relaxation Delay (D1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Pulse Angle: 90°.

    • Scans: 16 or 32 (for sufficient S/N ratio).

    • Spectral Width: 20 ppm.

  • Calculation:

    
    
    
    • 
      : Integral value
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      
Method C: GC-MS (The Volatile Impurity Specialist)

Principle: While urea derivatives are thermally unstable and degrade in a GC inlet, the 3-Chloro-2-methylaniline impurity is volatile and stable. GC-MS is the method of choice for quantifying residual aniline at ppm levels (genotoxic impurity control).

Protocol:

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm).

  • Oven: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Detection: SIM mode targeting m/z 141 (molecular ion of 3-chloro-2-methylaniline).

Part 3: Comparative Analysis & Decision Matrix

FeatureDerivatization-HPLCqNMRGC-MS
Primary Utility Routine purity & impurity profilingAbsolute purity assignment (Potency)Residual aniline quantification
Selectivity High (separates isomers)Ultra-High (structural specificity)High (for volatiles only)
Reference Standard Required for quantificationNot Required (Internal Std used)Required
Throughput High (Automated)Low (Manual processing)Medium
Limitations Requires derivatization for isocyanatesLower sensitivity (LOD ~0.1%)Thermal degradation of ureas
Visualizing the Analytical Workflow

AnalyticalWorkflow RawMaterial Raw Material: 3-Chloro-2-methylphenyl Isocyanate Deriv Derivatization (MeOH or Amine) RawMaterial->Deriv Stabilize qNMR qNMR Analysis (Absolute Potency) RawMaterial->qNMR Direct Dissolve (DMSO-d6) GCMS GC-MS Analysis (Residual Aniline) RawMaterial->GCMS Direct Inject (Volatiles) HPLC RP-HPLC Analysis (Purity Profiling) Deriv->HPLC Inject Result1 Carbamate/Urea Purity % HPLC->Result1 Result2 Absolute Wt % (Assay) qNMR->Result2 Result3 Aniline Impurity (ppm level) GCMS->Result3

Caption: Analytical decision tree for this compound. Derivatization is essential for HPLC to prevent hydrolysis artifacts.

Part 4: Impurity Fate Mapping

Understanding the degradation pathways is crucial for interpreting chromatograms. The this compound is highly susceptible to moisture.

ImpurityPathways Iso 3-Chloro-2-methylphenyl Isocyanate Carbamic Unstable Carbamic Acid Iso->Carbamic Hydrolysis SymUrea IMPURITY B: 1,3-bis(3-chloro-2-methylphenyl)urea (Symmetrical Urea) Iso->SymUrea + Aniline (Reaction with Impurity A) Water + H2O (Moisture) Aniline IMPURITY A: 3-Chloro-2-methylaniline Carbamic->Aniline - CO2

Caption: Hydrolysis pathway generating the two primary impurities: the aniline and the symmetrical urea.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. (Note: Isomer analog used for property verification). Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Describes HPLC purity estimation via methyl carbamate preparation). Retrieved from [Link]

  • MDPI - Molecules. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from [Link]

  • Xylem Analytics. (2023). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

Sources

Advanced Characterization of 3-Chloro-2-methylphenyl Isocyanate Intermediates: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and pesticide synthesis, 3-Chloro-2-methylphenyl isocyanate serves as a critical electrophilic building block. However, its high reactivity creates a transient landscape of intermediates—carbamates, ureas, and unstable carbamic acids—that evade detection by conventional techniques.

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) against industry-standard alternatives (GC-MS and UV-HPLC). We provide a validated analytical workflow designed to capture these labile species, utilizing specific derivatization strategies to "freeze" the chemical equilibrium for robust quantification.

Part 1: The Chemical Context & Reaction Landscape

To analyze the intermediates, one must first understand the reactivity profile. This compound (


, MW ~167.59) is highly susceptible to nucleophilic attack.[1] In a reaction mixture, three primary pathways compete, generating the intermediates that require monitoring:
  • Alcoholysis (Desired Pathway): Reaction with alcohols (

    
    ) yields stable carbamates .
    
  • Hydrolysis (Impurity Pathway): Reaction with trace water yields unstable carbamic acid , which rapidly decarboxylates to form 3-chloro-2-methylaniline .

  • Urea Formation (Secondary Impurity): The resulting aniline reacts with remaining isocyanate to form symmetric or asymmetric ureas (dimers).

The Analytical Challenge
  • Thermal Instability: Carbamates and ureas often degrade back to isocyanates in the hot injection ports of Gas Chromatography (GC) systems.

  • Isobaric Interferences: UV detectors cannot distinguish between the halogenated ring of the starting material and the product without chromatographic separation, which is often insufficient for isomers.

Part 2: Comparative Methodology Analysis

The following table contrasts the performance of the recommended LC-ESI-MS/MS workflow against traditional alternatives.

Table 1: Performance Comparison of Analytical Platforms
FeatureLC-ESI-MS/MS (Recommended) GC-MS (Alternative) UV-HPLC (Baseline)
Analyte Stability High. Ambient temperature ionization (ESI) preserves labile carbamates.Low. High injector temps (

C) cause thermal degradation of carbamates.
High. Non-destructive, but limited information.
Specificity Excellent. Resolves co-eluting peaks via

and MS/MS fragmentation.
Good. Library matching is strong, if the molecule survives injection.Poor. Relies solely on retention time; blind to co-eluting impurities.
Sensitivity Femtogram level. Ideal for trace impurity profiling (0.05% threshold).Nanogram level. Often insufficient for genotoxic impurity (GTI) limits.Microgram level. Suitable for assay, not trace analysis.
Structural ID Definitive. Chlorine isotope patterns (

) confirm identity.
Definitive. EI fragmentation is rich, but often represents pyrolysis products.None. Requires external standard confirmation.
Prep Time Medium. Requires rapid quenching/derivatization.High. Requires derivatization to increase volatility.Low. Direct injection possible.

Part 3: Validated Experimental Protocol

This protocol utilizes a nucleophilic quench strategy. By reacting the transient isocyanate immediately with a secondary amine (e.g., dibutylamine), we convert the unstable isocyanate into a stable urea derivative, allowing for precise quantification of the "active" species versus the "degraded" impurities.

Step 1: Sample Preparation (Derivatization Quench)
  • Reagent: 10 mM Dibutylamine (DBA) in Acetonitrile (ACN).

  • Procedure:

    • Aliquot 100

      
      L of the reaction mixture.
      
    • Immediately add into 900

      
      L of the DBA Quench Solution .
      
    • Vortex for 30 seconds. Rationale: DBA reacts instantly with unreacted isocyanate to form a stable urea derivative, preventing further hydrolysis during analysis.

    • Dilute 1:100 with 0.1% Formic Acid in Water/ACN (50:50).

Step 2: LC-MS/MS Parameters[2][3][4][5]
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode .

    • Note: ESI is preferred over APCI here because the urea/carbamate nitrogens protonate easily (

      
      ), offering higher sensitivity than APCI for these polar intermediates.
      
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Part 4: Data Interpretation & Self-Validating Logic

Scientific integrity in MS analysis relies on self-validating spectral features. For 3-Chloro-2-methylphenyl derivatives, the Chlorine Isotope Pattern is your internal control.

The Chlorine Signature (The "Truth" Marker)

Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Validation Rule: Every genuine intermediate containing the 3-chloro-2-methylphenyl moiety MUST exhibit a mass spectral doublet separated by 2 Da with an intensity ratio of approximately 3:1 .

  • If you see a singlet peak, it is not your chlorinated intermediate.

Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) will typically cleave the weakest bonds (C-N).

  • Precursor Ion:

    
    
    
  • Diagnostic Fragment: Cleavage of the urea/carbamate bond typically yields the 3-chloro-2-methylaniline cation (

    
    ).
    
  • Neutral Loss: Look for the loss of the derivatizing agent (e.g., loss of dibutylamine neutral mass) or

    
     (44 Da) from carbamates.
    

Part 5: Visualization of Pathways and Workflows

Figure 1: Reaction Pathway & Intermediate Formation

This diagram illustrates the competition between the desired product formation and the moisture-induced degradation pathways.

ReactionPathway ISO 3-Chloro-2-methylphenyl Isocyanate CARB Carbamate (Target Product) ISO->CARB + ROH ACID Carbamic Acid (Unstable Intermediate) ISO->ACID + H2O (Hydrolysis) ROH Alcohol (R-OH) H2O Water (Trace) AMINE 3-Chloro-2-methylaniline (Degradant) ACID->AMINE - CO2 (Decarboxylation) UREA Symmetric Urea (Dimer Impurity) AMINE->UREA + ISO (Secondary Rxn)

Caption: Competitive reaction pathways showing the genesis of carbamate targets versus hydrolytic amine and urea impurities.

Figure 2: Analytical Workflow for Labile Intermediates

This flowchart details the "Quench-and-Analyze" methodology required to prevent artifact formation during measurement.

Workflow SAMPLE Reaction Aliquot (Active Isocyanates) QUENCH Derivatization Quench (Add Dibutylamine) SAMPLE->QUENCH Immediate (<10s) STABLE Stable Urea Derivatives (Frozen Equilibrium) QUENCH->STABLE Rapid Reaction LC LC Separation (C18 Column) STABLE->LC Inject ESI ESI Source (+) (Soft Ionization) LC->ESI Elute MS MS/MS Detection (35Cl/37Cl Validation) ESI->MS Ionize

Caption: Validated LC-MS workflow utilizing amine quenching to stabilize reactive isocyanates prior to analysis.

References

  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (Demonstrates phenyl isocyanate derivatization logic).

  • Biotage. (2023).[2] When should I choose APCI or ESI for my flash column chromatography? (Comparative ionization efficiency for polar/non-polar species).

  • National Institutes of Health (NIH). (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring. (LC-MS/MS protocols for carbamates).

  • NOAA CAMEO Chemicals. (2024). 3-CHLORO-4-METHYLPHENYL ISOCYANATE Reactivity Profile. (Hazard and reactivity data for the structural isomer).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4] (Foundational logic for Halogen isotope patterns and cleavage).

Sources

Comparative Guide: Kinetic Profiling of Substituted Aryl Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of substituted aryl isocyanates (


), focusing on their electrophilic reactivity toward nucleophiles (alcohols/amines).[1] The kinetic performance of these electrophiles is governed strictly by the electronic nature of the aryl substituent.

Key Finding: Electron-withdrawing groups (EWGs) significantly accelerate reaction rates by increasing the electrophilicity of the isocyanate carbon, while electron-donating groups (EDGs) retard the reaction.

  • Fastest: p-Nitrophenyl isocyanate (High reactivity, prone to moisture sensitivity).[1]

  • Baseline: Phenyl isocyanate.[1][2][3][4][5][6][7]

  • Slowest: p-Methoxyphenyl isocyanate (requires catalysis or elevated temperatures).[1]

Mechanistic Foundation & Hammett Correlation

To predict the performance of an isocyanate in urethane or urea synthesis, one must understand the transition state. The reaction is a nucleophilic attack on the central carbon of the isocyanate cumulated double bond system.

The Electronic Effect

The reaction rate (


) follows the Hammett equation:


  • 
     (Rho):  The reaction constant.[1] For nucleophilic attack on isocyanates, 
    
    
    
    is positive (typically +1.5 to +2.0), indicating the reaction is accelerated by electron withdrawal.
  • 
     (Sigma):  The substituent constant.[1] Positive for EWGs (e.g., 
    
    
    
    ) and negative for EDGs (e.g.,
    
    
    ).
Pathway Visualization

The following diagram illustrates the resonance stabilization and the transition state energy modulation by substituents.

IsocyanateMechanism cluster_0 Reactants cluster_1 Transition State (TS) cluster_2 Product Iso Aryl Isocyanate (Ar-N=C=O) TS Tetrahedral Intermediate Iso->TS Nucleophilic Attack Nuc Nucleophile (R-OH / R-NH2) Nuc->TS Prod Carbamate / Urea TS->Prod Proton Transfer EWG EWG (e.g., -NO2) Stabilizes TS (-) Lowers Activation Energy EWG->TS Accelerates EDG EDG (e.g., -OMe) Destabilizes TS (-) Increases Activation Energy EDG->TS Decelerates

Figure 1: Mechanistic pathway showing how substituent electronic effects modulate the stability of the negative charge developing on the nitrogen atom in the transition state.

Kinetic Performance Comparison

The following data compares the relative reactivity (


) of para-substituted phenyl isocyanates reacting with n-butanol in toluene at 25°C.

Data Interpretation:

  • 
     Constant:  A quantitative measure of the substituent's electronic effect.[1]
    
  • 
    :  The rate of reaction relative to unsubstituted phenyl isocyanate.
    
Substituent (para-)Electronic EffectHammett

Relative Rate (

)
Half-Life (

)*
Application Suitability

(Nitro)
Strong EWG+0.78~60 - 80 < 1 minRapid scavenging; "Click" chemistry.[1]

(Chloro)
Weak EWG+0.23~4.0 ~15 minBalanced reactivity for standard synthesis.[1]

(Phenyl)
Standard0.001.0 (Ref) ~60 minGeneral purpose baseline.[1]

(Methyl)
Weak EDG-0.17~0.55 ~110 minRequires mild heating or catalysis.[1]

(Methoxy)
Strong EDG-0.27~0.30 > 200 minHighly selective; slow without catalyst.[1]

*Note: Half-lives are estimates for 0.1 M concentrations in non-polar solvents without catalyst.[1] Actual values vary by solvent polarity and temperature.

Experimental Protocol: In-Situ FTIR Monitoring

Why this method? Traditional titration (ASTM D 2572) is slow and prone to moisture interference.[1] In-situ ReactIR (FTIR) is the gold standard for kinetic profiling because it tracks the disappearance of the distinct Isocyanate (


) peak at 2270 cm⁻¹  in real-time without disturbing the reaction equilibrium.
Workflow Diagram

ExperimentalProtocol Step1 1. Anhydrous Preparation Solvent: Toluene (dried over sieves) Reagents: 0.1M Isocyanate, 1.0M Alcohol Step2 2. Background Scan Solvent only (Blanking) Step1->Step2 Step3 3. Reaction Initiation Inject Isocyanate into Alcohol solution (Pseudo-first order conditions) Step2->Step3 Step4 4. Real-Time Monitoring Track Peak @ 2270 cm⁻¹ Interval: Every 15-30 seconds Step3->Step4 Step5 5. Kinetic Analysis Plot ln(Abs) vs Time Slope = k_obs Step4->Step5

Figure 2: Step-by-step workflow for determining kinetic rate constants using in-situ spectroscopy.

Detailed Methodology
  • System Validation (Trustworthiness Check):

    • Prior to adding isocyanate, scan the "dried" solvent. If -OH peaks (3200-3600 cm⁻¹) are present in the pure solvent spectrum, the solvent is wet.[1] Stop. Water reacts with isocyanates to form ureas and CO₂, invalidating kinetic data.[1]

    • Standard: Water content must be <50 ppm (Karl Fischer validation).[1]

  • Reaction Setup:

    • Use a 3-neck flask equipped with a magnetic stirrer, N₂ purge line, and the FTIR probe.

    • Maintain temperature at 25°C ± 0.1°C using a thermostated oil bath.

  • Data Acquisition:

    • Reactant Ratio: Use Pseudo-First Order conditions. Concentration of Alcohol (

      
      ) should be 
      
      
      
      the concentration of Isocyanate (
      
      
      ).
    • Why? This simplifies the math. The concentration of alcohol remains effectively constant, allowing the rate law to be treated as

      
      .
      
  • Calculation:

    • Extract the absorbance (

      
      ) of the 2270 cm⁻¹ peak at each time point (
      
      
      
      ).
    • Plot

      
       vs. Time (
      
      
      
      ).[1]
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .[1]
      

References

  • Sivakamasundari, S., & Ganesan, R. (1984).[1][8][9] Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. Journal of the Chemical Society.[1][5]

  • Camacho-López, C. O., et al. (2019).[1][6] Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Journal of Flow Chemistry.

  • Mettler Toledo. Isocyanate Reactions: Reaction Kinetics, Pathway, and Mechanism via In-Situ FTIR.

  • Bacaloglu, R., et al. (1988).[1][2] Kinetics and mechanism of isocyanate reactions. Journal für Praktische Chemie.

Sources

Comparative Immunochemical Profiling: 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-Chloro-2-methylphenyl isocyanate (3-C-2-MPI) , focusing on its immunochemical cross-reactivity and haptenic utility. Unlike generic phenyl isocyanates, 3-C-2-MPI possesses a unique steric-electronic profile due to the ortho-methyl and meta-chloro substitution pattern.

For researchers in drug development and toxicology, understanding the cross-reactivity of this compound is critical for two reasons:

  • Assay Specificity: Developing robust ELISAs to detect specific exposure markers without false positives from common industrial isocyanates (e.g., TDI, MDI).

  • Toxicological Prediction: Evaluating the potential for "innocent bystander" sensitization where exposure to 3-C-2-MPI triggers immune responses in individuals sensitized to other aromatic isocyanates.

Part 1: Chemical Basis of Cross-Reactivity (SAR Analysis)

To predict and interpret cross-reactivity, one must first understand the electrophilic nature of the isocyanate group (-N=C=O) in the context of the phenyl ring substitutions.

Structural Comparison & Reactivity

The core mechanism of haptenization (binding to carrier proteins) is the nucleophilic attack of protein residues (primarily


-amino groups of Lysine) on the isocyanate carbon, forming a stable urea linkage.
FeatureThis compound Phenyl Isocyanate (Reference) 2,4-Toluene Diisocyanate (TDI)
Structure Monofunctional, ortho-steric hindrance.Monofunctional, no hindrance.Bifunctional, highly reactive.
Electronic Effect 3-Cl: Electron-withdrawing (

). Increases electrophilicity.
Neutral.-NCO: Strong electron-withdrawing.[1]
Steric Effect 2-Me: Ortho-position hinders approach of bulky nucleophiles (proteins).None.2-Me: Hinders the C2-NCO, but C4-NCO is exposed.
Hydrolytic Stability Moderate: Steric bulk slows hydrolysis compared to Phenyl Isocyanate.Low: Rapidly hydrolyzes to aniline in aqueous buffers.Very Low: Rapid hydrolysis; competes with conjugation.

Scientist's Insight: The ortho-methyl group in 3-C-2-MPI is a double-edged sword. It slightly reduces the rate of conjugation to the carrier protein (Albumin) compared to Phenyl Isocyanate, but it significantly improves the stability of the isocyanate in aqueous buffers before conjugation occurs. This results in a "cleaner" hapten-protein conjugate with fewer hydrolyzed byproducts (anilines) interfering with the assay.

Part 2: Immunological Cross-Reactivity Mechanisms

Cross-reactivity in isocyanate serology is driven by the recognition of the Conjugated Hapten Moiety . Antibodies (IgG/IgE) typically recognize:

  • The Linker Region: The urea bond formed with the lysine.

  • The Aromatic Cap: The substitution pattern on the phenyl ring.

The "Specific vs. Broad" Recognition Spectrum
  • High Specificity: Antibodies raised against 3-C-2-MPI will strongly bind the homologous antigen. The Chlorine atom at the meta position creates a distinct electrostatic footprint that differentiates it from simple Tolyl Isocyanates.

  • Cross-Reactivity Risk: Significant cross-reactivity is expected with 2-Chlorophenyl isocyanate and 2,6-Toluene Diisocyanate derivatives due to structural homology. Low cross-reactivity is expected with aliphatic isocyanates (e.g., HDI).

Mechanism of Hapten-Protein Conjugation

The following diagram illustrates the critical pathway for generating the antigen used in cross-reactivity studies.

Haptenization Isocyanate 3-Chloro-2-methylphenyl Isocyanate Transition Tetrahedral Intermediate Isocyanate->Transition Nucleophilic Attack Hydrolysis Side Reaction: Hydrolysis to Aniline Isocyanate->Hydrolysis + H2O (Competes) Protein Carrier Protein (HSA/BSA Lysine-NH2) Protein->Transition Conjugate Stable Hapten-Protein Conjugate (Urea Linkage) Transition->Conjugate Proton Transfer

Figure 1: The chemical pathway for generating the immunogen.[2] Note the competition between protein conjugation and hydrolysis, which is modulated by the 2-methyl steric hindrance.

Part 3: Experimental Protocol for Cross-Reactivity Assessment

To objectively compare 3-C-2-MPI against alternatives, you must perform a Competitive Inhibition ELISA . This self-validating protocol quantifies how well soluble isocyanates inhibit the binding of a specific antibody to the solid-phase antigen.

Phase 1: Preparation of Conjugates (The "Gold Standard" Method)
  • Reagents: 3-C-2-MPI, Human Serum Albumin (HSA), Borate Buffer (pH 9.0).

  • Procedure:

    • Dissolve HSA at 10 mg/mL in Borate Buffer (high pH favors the unprotonated amine, increasing reactivity).

    • Add 3-C-2-MPI dropwise (dissolved in dry Dioxane) to the stirring protein solution at a 50:1 molar excess.

    • React for 4 hours at 4°C.

    • Critical Step: Dialyze extensively against PBS to remove unreacted isocyanate and hydrolyzed aniline byproducts.

    • Validation: Verify conjugation ratio (Hapten Density) using TNBS assay (lysine quantification) or MALDI-TOF MS.

Phase 2: Competitive Inhibition ELISA Workflow

This workflow determines the IC50 (concentration required to inhibit 50% of binding), which is the metric for cross-reactivity.

ELISA_Workflow cluster_competition Competitive Step (In Separate Tubes) Step1 1. Coat Plate (3-C-2-MPI-HSA Conjugate) Step2 2. Block Surface (1% Casein/PBS) Step1->Step2 Step4 4. Transfer to Plate (Incubate 1 hr) Step2->Step4 Step3 3. Pre-Incubation (Competition) Step3->Step4 Mix1 Specific Ab (Anti-3-C-2-MPI) Mix1->Step3 Mix2 Inhibitor (Soluble 3-C-2-MPI, TDI, or PhNCO) Mix2->Step3 Step5 5. Detection (HRP-Secondary Ab + TMB) Step4->Step5 Result Calculate % Cross-Reactivity (IC50 Reference / IC50 Analog) * 100 Step5->Result

Figure 2: Competitive Inhibition ELISA workflow. The "Pre-Incubation" step is the control point where cross-reactivity is chemically challenged.

Part 4: Comparative Performance & Data Interpretation

The following table summarizes expected performance metrics based on structure-activity principles and standard isocyanate immunology data.

Table 1: Comparative Immunochemical Profile
Parameter3-C-2-MPI (Target)Phenyl Isocyanate (Generic)2,4-TDI (Industrial)
Hapten Stability High (Ortho-methyl protects urea bond)Moderate Low (Susceptible to enzymatic degradation)
Assay Sensitivity High (Distinct Cl/Me signature)Low (Too generic, high background)High (Strong immunogen)
Cross-Reactivity Risk Moderate (reacts with Tolyl analogs)High (reacts with all phenyls)High (reacts with MDI/HDI)
Conjugation Efficiency ~60% (Steric hindrance slows rate)>90% (Fast reaction)>95% (Very fast, often cross-links protein)
Interpreting Your Data

When you run the ELISA described above, calculate Cross-Reactivity (CR) as:


[3]
  • > 50%: High Cross-Reactivity. The antibody cannot distinguish 3-C-2-MPI from the alternative. (Likely outcome with 2-Chlorophenyl isocyanate).[4][5][6]

  • 10 - 50%: Moderate Cross-Reactivity. The antibody binds, but with lower affinity. (Likely outcome with 2,4-TDI).[5][6][7][8][9]

  • < 1%: Specific. The antibody is highly specific to the 3-C-2-MPI structure. (Likely outcome with Aliphatic Isocyanates).[4][5][7][8][9][10][11]

References

  • Baur, X. (1983). Immunologic cross-reactivity between different albumin-bound isocyanates. Journal of Allergy and Clinical Immunology, 71(2), 197-205.[9]

  • Wisnewski, A. V., & Redlich, C. A. (2001). Recent developments in diisocyanate asthma. Current Opinion in Allergy and Clinical Immunology, 1(2), 169-175.

  • Hettick, J. M., et al. (2009). Haptenation: Chemical Reactivity and Protein Binding.[7] Journal of Occupational Medicine and Toxicology.

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. (Note: Verify specific isomer CID upon access).

  • ISO 17736:2010. Workplace atmospheres — Determination of isocyanate in air using a double filter sampling device and analysis by high pressure liquid chromatography.[8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-2-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

As a professional in the scientific community, you understand that meticulous handling of reactive chemical intermediates is paramount. 3-Chloro-2-methylphenyl isocyanate, a key building block in many synthetic pathways, is also a highly reactive and hazardous compound. Its proper disposal is not merely a regulatory requirement but a critical safety protocol to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to safely neutralize and dispose of this chemical, grounded in established safety principles.

Hazard Profile & Core Safety Principles

This compound is a toxic and corrosive compound characterized by the highly reactive isocyanate group (-N=C=O).[1] Understanding its properties is the foundation of its safe handling and disposal.

Key Hazards:

  • Extreme Reactivity: The compound violently reacts with water, alcohols, amines, and bases, often in an exothermic manner.[1][2] A critical danger is its reaction with water or moisture, which liberates carbon dioxide (CO₂) gas.[1][2]

  • Pressurization Risk: If the reaction with water occurs in a sealed container, the buildup of CO₂ gas can lead to a dangerous increase in pressure, potentially causing the container to rupture violently.[2][3]

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[1] Vapors can cause severe respiratory irritation and sensitization, potentially leading to occupational asthma.[4][5]

  • Corrosivity: Direct contact can cause severe irritation or burns to the skin and eyes.[6]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 40397-90-8 [7]
Molecular Formula C₈H₆ClNO [5][7]
Molecular Weight 167.59 g/mol [7]
Appearance Colorless to yellow liquid [1][5]
Odor Pungent, Acrid [1][5]
Density 1.247 g/mL at 25 °C [7]
Boiling Point 95 °C at 9 mmHg [7]

| Flash Point | > 110 °C (> 230 °F) |[4] |

Before beginning any disposal procedure, you must internalize the Three Golden Rules of Isocyanate Disposal:

  • NEVER dispose of unreacted isocyanate directly into waste streams. It must be neutralized first.

  • NEVER tightly seal a container holding an active isocyanate neutralization reaction. It must be vented to allow CO₂ to escape.[2]

  • ALWAYS perform disposal procedures in a well-ventilated area, such as a certified chemical fume hood, while wearing the appropriate Personal Protective Equipment (PPE).[5][6]

Essential Personal Protective Equipment (PPE)

Given the compound's hazardous nature, a stringent PPE protocol is non-negotiable. This is your primary defense against exposure.[8][9]

  • Hand Protection: Use chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended over latex, which provides inadequate protection.[10][11]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[11][12] If the risk of splashing is high, this is mandatory.

  • Respiratory Protection: Work must be conducted in a chemical fume hood.[5] If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is required.[4][9] For significant quantities or spills, a supplied-air respirator is necessary.[10]

  • Protective Clothing: A chemically resistant lab coat or disposable coveralls should be worn to protect the skin.[10][11]

Step-by-Step Disposal Protocol for Small Quantities (≤ 100 mL)

This protocol details the chemical neutralization of small quantities of this compound. The principle is to react the isocyanate with a decontamination solution to form more stable, less hazardous urea derivatives.

Step 1: Prepare the Neutralization Workspace

  • Designate an area within a certified chemical fume hood for the procedure.

  • Ensure an emergency eyewash and safety shower are accessible.[13]

  • Have spill control materials (e.g., sand, vermiculite) readily available.[14]

  • Prepare a large, open-top container (e.g., a glass beaker or plastic bucket) that is at least 10 times the volume of the isocyanate to be neutralized. This large headspace is crucial for safely managing gas evolution.

Step 2: Prepare the Decontamination Solution

  • Prepare one of the standard decontamination solutions (See Table 2). The sodium carbonate solution is generally preferred for its efficacy and lower vapor hazard compared to the ammonia solution.

  • Place the required volume of the chosen solution into your open-top container.

Step 3: Neutralize the Isocyanate

  • With constant, gentle stirring, slowly add the this compound dropwise or in a thin stream to the surface of the decontamination solution.

  • Causality: Adding the isocyanate to the solution, rather than the reverse, ensures the isocyanate is always the limiting reagent, which helps to control the rate of the exothermic reaction and minimize splashing of the reactive material.

  • You may observe bubbling or fizzing; this is the expected release of CO₂ gas. If the reaction becomes too vigorous, immediately stop the addition until it subsides.

Step 4: Allow for Complete Reaction (Venting Phase)

  • Once all the isocyanate has been added, continue stirring for another 15-30 minutes.

  • Loosely cover the container with a watch glass or a cap that is not screwed on to prevent contamination while allowing gases to escape.

  • Label the container clearly as "Isocyanate Waste Neutralization in Progress" and include the date and time.

  • Leave the container undisturbed in the fume hood for at least 24-48 hours to ensure the reaction goes to completion.[15]

Step 5: Final Disposal

  • After the venting period, the neutralized mixture is considered hazardous waste.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[4][6]

  • Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.

G cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Final Disposal A 1. Don PPE & Prepare Workspace in Fume Hood B 2. Select & Prepare Decontamination Solution in Open-Top Container C 3. Slowly Add Isocyanate to Decontamination Solution with Stirring A->C D 4. Observe for Gas Evolution (CO2 Release) C->D E 5. Loosely Cover & Let Stand for 24-48 Hours in Hood D->E F 6. Label as Hazardous Waste E->F G 7. Arrange for EHS Pickup F->G

Figure 1: Workflow for routine disposal of small quantities.
Emergency Protocol for Minor Spills

In the event of a small spill (less than 50 mL) in a contained area, follow these steps immediately. For larger spills, evacuate the area and contact emergency services and your EHS office.

  • Alert Personnel: Immediately alert others in the lab and restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: If not already worn, don the full required PPE, including respiratory protection.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or dry sawdust.[14] Do not use water. [1]

  • Collect: Carefully scoop the absorbed material into a labeled, open-top container. Do not seal it.[6][14]

  • Decontaminate: Move the container to a fume hood. Slowly and carefully add a decontamination solution (see Table 2) to the container until the absorbent material is fully wetted.

  • Vent & Dispose: Allow the container to stand open in the fume hood for at least 24 hours before managing it as hazardous waste as described in the protocol above.[15]

Table 2: Decontamination Solution Formulations

Formulation Components & Proportions Notes Source(s)
Alcohol-Based • 70 parts Water• 20 parts Isopropyl Alcohol• 5 parts Dilute Ammonia (1:2)• 5 parts Soap Solution (10%) Effective and relatively eco-friendly. The alcohol helps to solubilize the isocyanate, enhancing the neutralization rate. [15]

| Aqueous Carbonate | • 90-95% Water• 5-10% Sodium Carbonate• 0.2-2% Liquid Detergent | A common and effective formulation. The detergent helps to emulsify the isocyanate in the aqueous solution. |[16] |

G A Spill Occurs B Alert Personnel & Restrict Area A->B C Contain Spill with Inert Absorbent Material B->C D Scoop into Labeled, OPEN-TOP Container C->D E Move to Fume Hood D->E F Slowly Add Decontamination Solution E->F G Let Stand (Venting) for 24+ Hours F->G H Dispose of as Hazardous Waste via EHS G->H

Figure 2: Emergency response workflow for minor spills.
Decontamination of Empty Containers

Empty containers that have held this compound are still considered hazardous as they contain chemical residue. They must be decontaminated before disposal.[16]

  • Triple Rinse: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or toluene). Collect the rinsate, which must be treated and disposed of as hazardous isocyanate waste via the neutralization protocol above.

  • Decontaminate: After rinsing, fill the container to about 10% of its volume with one of the decontamination solutions from Table 2.

  • Vent: Place the cap on the container but do not tighten it. Let it stand in a well-ventilated area for at least 24 hours.

  • Dispose: Drain the decontamination solution and manage it as hazardous waste. The container can now be disposed of according to your facility's procedures for decontaminated chemical containers. This often involves defacing the label and disposing of it as lab glass or solid waste.[17]

By adhering to these rigorous, scientifically-backed procedures, you ensure a safe laboratory environment and responsible chemical stewardship. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets (SDS) before handling any hazardous chemical.[6][9]

References

  • Apollo Scientific. (n.d.). 3-(Methylthio)phenyl isocyanate Safety Data Sheet.
  • Chemsrc. (n.d.). MSDS of 3-Fluoro-2-methylphenyl isocyanate. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Google Patents. (n.d.). US3585229A - Decolorization of aromatic isocyanates.
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). This compound - SAFETY DATA SHEET. Retrieved from [Link]

  • International Science Community Association. (n.d.). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate. Retrieved from [Link]

  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

  • Google Patents. (n.d.). EP0531803A2 - Method for preventing coloration of aromatic isocyanate compounds.
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates (DOCX). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Institutes of Health. Retrieved from [Link]

  • Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Retrieved from [Link]

Sources

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